Magnesium mandelate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
18937-33-2 |
|---|---|
Molecular Formula |
C16H14MgO6 |
Molecular Weight |
326.58 g/mol |
IUPAC Name |
magnesium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/2C8H8O3.Mg/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |
InChI Key |
RPONRISSUINNRF-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Mg+2] |
Other CAS No. |
18937-33-2 6787-77-5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Mandelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium mandelate, the salt of mandelic acid and magnesium, is a compound of interest in pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. Experimental protocols for the preparation of this compound are outlined, based on established methods for the synthesis of magnesium carboxylates. Furthermore, this guide details the analytical techniques crucial for the structural elucidation and quality control of the compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Thermal Analysis (TGA/DSC), and X-ray Diffraction (XRD). Quantitative data, where available in the public domain, has been summarized. Additionally, a potential signaling pathway relevant to the biological effects of magnesium is presented. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of magnesium-based active pharmaceutical ingredients.
Introduction
Mandelic acid, an alpha-hydroxy acid, is known for its therapeutic properties, including its use as a urinary antiseptic.[1] When combined with magnesium, an essential mineral involved in numerous physiological processes, the resulting this compound presents a compound with potential synergistic or enhanced biological activities. The synthesis and thorough characterization of this compound are fundamental steps in its development for therapeutic or supplemental use. This guide provides a detailed methodology for its preparation and analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of a magnesium precursor with mandelic acid in an aqueous medium. The most common magnesium sources are magnesium oxide (MgO) or magnesium carbonate (MgCO₃). The reaction proceeds via an acid-base neutralization to form the magnesium salt of mandelic acid, which can then be isolated as a hydrated solid.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol
This protocol describes a representative method for the synthesis of this compound dihydrate.
Materials:
-
D-(-)-Mandelic Acid
-
Magnesium Oxide (MgO) or Magnesium Carbonate (MgCO₃)
-
Deionized Water
Procedure:
-
Dissolution of Mandelic Acid: Dissolve two molar equivalents of D-(-)-mandelic acid in a suitable volume of deionized water in a round-bottom flask. Heat the mixture gently (e.g., to 70-80 °C) with continuous stirring to ensure complete dissolution.
-
Preparation of Magnesium Precursor Suspension: In a separate beaker, suspend one molar equivalent of magnesium oxide or magnesium carbonate in deionized water.
-
Reaction: Slowly add the magnesium precursor suspension to the heated mandelic acid solution in a dropwise manner or in small portions. Effervescence (release of CO₂) will be observed if using magnesium carbonate. Continue stirring the reaction mixture at an elevated temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. The initially opaque mixture should become a clear or translucent solution.
-
Filtration: After the reaction is complete, cool the solution to room temperature. If any unreacted starting material or impurities are present, remove them by filtration.
-
Crystallization: Concentrate the filtrate by removing a portion of the solvent under reduced pressure. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the resulting white crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any soluble impurities. Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄MgO₆ | [2] |
| Molecular Weight | 326.58 g/mol | [2] |
| Appearance | White, odorless powder | [2] |
| Solubility | Slightly soluble in cold water; soluble in boiling water; insoluble in alcohol | [2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound and to confirm the coordination of the magnesium ion to the mandelate ligand. The formation of the salt is indicated by a shift in the characteristic absorption bands of the carboxyl and hydroxyl groups.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected Spectral Features:
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H (hydroxyl) | 3500 - 3200 (broad) | The broadness indicates hydrogen bonding. This band may also overlap with the O-H stretching of water of hydration. |
| C-H (aromatic) | 3100 - 3000 | Characteristic stretching vibrations of the benzene ring. |
| C=O (carboxylate) | 1650 - 1550 | The C=O stretching of the carboxylic acid (typically ~1700 cm⁻¹) is absent and is replaced by the asymmetric stretching of the carboxylate anion at a lower frequency. |
| C-O (hydroxyl) | 1100 - 1000 | Stretching vibration of the secondary alcohol. |
| Mg-O | < 600 | Stretching vibrations corresponding to the magnesium-oxygen bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the mandelate ligand within the magnesium salt.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
Expected Chemical Shifts (in D₂O):
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 7.5 - 7.2 | 140 - 125 |
| Methine (CH-OH) | ~5.0 | ~75 |
| Carbonyl (COO⁻) | - | 180 - 175 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information on the thermal stability and the presence of water of hydration in the this compound sample.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample into an alumina or platinum crucible.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
Expected Thermal Events:
| Temperature Range (°C) | Technique | Event | Expected Observation |
| 50 - 150 | TGA | Dehydration | A weight loss corresponding to the removal of water molecules of hydration. For a dihydrate, this would be approximately 11%. |
| > 200 | TGA | Decomposition of the anhydrous salt | Significant weight loss as the organic moiety decomposes. |
| 50 - 150 | DSC | Dehydration | An endothermic peak corresponding to the energy required to remove the water of hydration. |
| > 200 | DSC | Decomposition | Exothermic or endothermic peaks associated with the breakdown of the molecule. |
X-ray Diffraction (XRD)
Powder XRD is used to determine the crystalline structure of this compound. The diffraction pattern is a unique fingerprint of the crystalline solid.
Experimental Protocol:
-
Sample Preparation: The finely ground powder of this compound is mounted on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).
Data Presentation:
Potential Signaling Pathway
While specific signaling pathways for this compound have not been extensively studied, the biological effects are likely influenced by the actions of magnesium ions. Magnesium is a crucial cofactor for numerous enzymes and plays a significant role in cellular signaling. One such pathway is the modulation of the inflammatory response.
Caption: A potential signaling pathway modulated by magnesium ions.
This diagram illustrates how magnesium ions, potentially released from this compound, can activate the TRPM7 channel, leading to the activation of the PI3K/AKT signaling pathway. This, in turn, can inhibit the NF-κB pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined protocols and analytical methods are essential for producing and verifying the quality of this compound for research and development purposes. While a representative synthesis and expected characterization data are provided, it is recommended that researchers consult the primary literature, such as the work by Schmidt, Schier, and Schmidbaur (1998), for more detailed experimental data. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.
References
The Crystal Structure of Magnesium Bis(2-Hydroxy-2-Phenylacetate): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of magnesium bis(2-hydroxy-2-phenylacetate), also known as magnesium mandelate. This compound is of interest for its potential applications in pharmaceutical formulations. Understanding its solid-state structure is crucial for predicting its stability, solubility, and bioavailability. This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and characterization, and visualizes the experimental workflow.
Crystallographic Data Summary
The crystal structure of magnesium bis(2-hydroxy-2-phenylacetate) dihydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in a well-defined system, with the magnesium ion coordinated to the mandelate ligands and water molecules. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₈MgO₈ |
| Formula Weight | 362.61 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 6.134(1) Å |
| b | 15.111(2) Å |
| c | 18.222(2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1688.1(4) ų |
| Z | 4 |
| Density (calculated) | 1.425 g/cm³ |
Experimental Protocols
The synthesis and crystallographic analysis of magnesium bis(2-hydroxy-2-phenylacetate) dihydrate involve a straightforward aqueous reaction followed by single-crystal X-ray diffraction.
Synthesis of Magnesium Bis(2-Hydroxy-2-Phenylacetate) Dihydrate
The synthesis of the title compound is achieved through the reaction of D(-)-mandelic acid with a magnesium salt in an aqueous solution.
Materials:
-
D(-)-mandelic acid
-
Magnesium carbonate ((MgCO₃)₄·Mg(OH)₂·5H₂O)
-
Deionized water
Procedure:
-
A suspension of basic magnesium carbonate in deionized water is prepared.
-
A stoichiometric amount of D(-)-mandelic acid is added to the suspension.
-
The reaction mixture is stirred at room temperature. The evolution of carbon dioxide indicates the progress of the reaction.
-
Stirring is continued until a clear solution is obtained, signifying the completion of the reaction.
-
The resulting solution is filtered to remove any unreacted starting materials.
-
The clear filtrate is then subjected to slow evaporation at ambient temperature.
-
Colorless, needle-like crystals of magnesium bis[D(-)-mandelate] dihydrate suitable for X-ray diffraction are obtained upon evaporation.
Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using a single crystal of the synthesized compound.
Instrumentation:
-
Enraf-Nonius CAD-4 diffractometer
-
Mo-Kα radiation (λ = 0.71073 Å)
-
Graphite monochromator
Data Collection and Refinement:
-
A suitable single crystal was mounted on a glass fiber.
-
The crystal was cooled to -78 °C to minimize thermal vibrations.
-
Unit cell parameters were determined and refined from a set of 25 accurately centered reflections.
-
Intensity data were collected using the ω-scan technique.
-
The structure was solved by direct methods using the SHELXS-97 software.
-
The structure was refined by full-matrix least-squares on F² using the SHELXL-97 software.
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were located in a difference Fourier map and refined isotropically.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and structural determination of magnesium bis(2-hydroxy-2-phenylacetate) dihydrate.
Caption: Synthesis and crystallographic analysis workflow.
There are no specific signaling pathways directly described for magnesium bis(2-hydroxy-2-phenylacetate) in the provided context. Therefore, a signaling pathway diagram is not applicable.
An In-depth Technical Guide to the Chemical and Physical Properties of Magnesium Mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium mandelate, the magnesium salt of mandelic acid, is a compound of interest in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its chemical and physical properties, drawing from available scientific literature. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.
Chemical Properties
This compound is an organic magnesium salt. Its chemical identity is well-established, though specific experimental data on some of its properties remains limited.
Identification and Nomenclature
| Property | Value |
| Chemical Name | Magnesium bis(2-hydroxy-2-phenylacetate)[1] |
| Synonyms | This compound, Magnesium phenylglycolate[1] |
| Molecular Formula | C₁₆H₁₄MgO₆[1] |
| Molecular Weight | 326.58 g/mol [1] |
| CAS Number | 18937-33-2[1] |
Chemical Structure
This compound consists of a central magnesium ion (Mg²⁺) coordinated to two mandelate anions. The mandelate anion is the conjugate base of mandelic acid, an alpha-hydroxy carboxylic acid.
Caption: 2D representation of the ionic interaction in this compound.
Physical Properties
| Property | Description |
| Appearance | White, odorless powder[2] |
| Stability | Stable in air[2] |
| Solubility | Slightly soluble in cold water; soluble in approximately 250 parts of boiling water; insoluble in alcohol[2]. Mandelic acid itself is soluble in water and polar organic solvents[3]. |
| Melting Point | Not specified in available literature. Thermal analysis would be required for determination. |
| Decomposition | Decomposes in the presence of acids to form free mandelic acid[2]. The thermal decomposition temperature is not specified, but studies on other magnesium salts like magnesite show decomposition at elevated temperatures (e.g., magnesite decomposition begins around 733K)[4]. |
Spectroscopic Data (Inferred from Mandelic Acid and its Salts)
Specific spectroscopic data for this compound is not widely published. However, the spectral characteristics can be inferred from the analysis of its constituent, mandelic acid, and its other salts.
| Spectroscopic Technique | Expected Characteristics of the Mandelate Moiety |
| Infrared (IR) Spectroscopy | Characteristic bands for the carbonyl (C=O) stretching vibrations are expected. In mandelic acid, this band appears around 1716 cm⁻¹[5]. Bands for O-H stretching of the hydroxyl group and the carboxylic acid (if any residual) would also be present. The formation of the magnesium salt would likely shift the carbonyl stretching frequency. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The proton NMR spectrum of the mandelate portion would show signals corresponding to the aromatic protons of the phenyl group (typically in the 7.3-7.5 ppm range for mandelic acid) and the methine proton adjacent to the hydroxyl and carboxyl groups[6]. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The carbon NMR spectrum would display distinct signals for the carbons of the phenyl ring, the methine carbon, and the carboxyl carbon of the mandelate ligand[5]. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | The UV-Vis spectrum is expected to be dominated by the absorption of the phenyl group in the mandelate structure. |
Experimental Protocols
Synthesis of this compound (Proposed Method)
A plausible route for the synthesis of this compound involves the reaction of mandelic acid with a magnesium base, such as magnesium oxide or magnesium carbonate, in an aqueous medium. A similar approach is used for the preparation of magnesium malate[7].
Caption: A generalized workflow for the synthesis of this compound.
Methodology:
-
Dissolution: Dissolve a stoichiometric amount of mandelic acid in deionized water with stirring, and gently heat if necessary to aid dissolution.
-
Reaction: Slowly add a stoichiometric equivalent of magnesium oxide or magnesium carbonate to the mandelic acid solution. The reaction mixture may be heated to facilitate the reaction.
-
Filtration: After the reaction is complete (e.g., cessation of gas evolution if using magnesium carbonate), the solution is filtered to remove any unreacted starting material or impurities.
-
Crystallization: The filtrate is concentrated by evaporation of the solvent to induce crystallization of the this compound.
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold deionized water or a non-solvent like ethanol, and then dried under vacuum to a constant weight.
Quality Control and Analysis (General Methods)
The quality and purity of the synthesized this compound can be assessed using a combination of analytical techniques.
Caption: A generalized workflow for the quality control of this compound.
Methodologies:
-
Assay for Magnesium Content: The magnesium content can be determined by complexometric titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator such as Eriochrome Black T[8].
-
Identification by Infrared Spectroscopy: The identity of the compound can be confirmed by comparing its infrared spectrum with that of a reference standard or by identifying the characteristic absorption bands of the mandelate and carboxylate groups.
-
Purity Assessment by Chromatography: High-performance liquid chromatography (HPLC) can be employed to separate and quantify any unreacted mandelic acid or other organic impurities.
-
Determination of Physical Properties: Standard laboratory methods should be used to determine the appearance, color, odor, and solubility of the substance.
Biological Activity and Applications
This compound is primarily recognized for its use as a urinary antiseptic. This activity is attributed to the mandelic acid component. In an acidic urine environment, mandelic acid exerts a bacteriostatic effect. It is important to distinguish this compound from methenamine mandelate, where the antibacterial action is enhanced by the release of formaldehyde from methenamine in acidic urine. For this compound, the primary active agent is the mandelate ion itself.
Due to the lack of specific studies on the signaling pathways of this compound, a diagrammatic representation is not feasible at this time. The mechanism is generally understood as the non-specific antimicrobial action of mandelic acid.
Conclusion
This technical guide has summarized the currently available information on the chemical and physical properties of this compound. While fundamental data such as molecular formula and weight are well-established, there is a notable lack of specific, experimentally determined quantitative data for properties like melting point, solubility, and comprehensive spectroscopic and crystallographic data. The provided experimental protocols are based on general chemical principles and would require validation for specific applications. Further research is warranted to fully characterize this compound and explore its potential applications.
References
- 1. This compound | C16H14MgO6 | CID 87858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Mandelic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104355989A - Method for preparing magnesium malate - Google Patents [patents.google.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
Spectroscopic Profile of Magnesium Mandelate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of magnesium mandelate, a compound of interest in pharmaceutical development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics of this molecule, along with generalized experimental protocols for its analysis. This information is crucial for the characterization, quality control, and formulation development of this compound-based therapeutics.
Molecular Structure and Spectroscopic Overview
This compound, with the chemical formula C₁₆H₁₄MgO₆, consists of a central magnesium ion (Mg²⁺) coordinated to two mandelate anions. The mandelate ligand, derived from mandelic acid, possesses a chiral center, a phenyl group, a hydroxyl group, and a carboxylate group. The coordination of the magnesium ion with the mandelate ligands, likely involving the carboxylate and hydroxyl groups, results in a specific three-dimensional structure that dictates its spectroscopic fingerprint.
A proposed structure for magnesium bis(mandelate) dihydrate suggests that the mandelic acid ligand coordinates via an O,O-bidentate donor set, forming a stable five-membered ring. In this arrangement, the carboxylic acid is deprotonated to a carboxylate, while the backbone hydroxyl group remains protonated. The overall complex is six-coordinate with a distorted octahedral geometry.[1]
Spectroscopic techniques such as NMR, IR, and Raman are indispensable for confirming the identity, purity, and structural integrity of this compound. Each technique provides unique and complementary information about the molecule's atomic arrangement and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the hydroxyl and carboxylate groups, and the hydroxyl proton. The chemical shifts of these protons will be influenced by the coordination to the magnesium ion. Based on data from mandelic acid and its alkali metal salts, the following chemical shifts can be anticipated[2]:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.3 - 7.5 | Multiplet |
| Methine (CH) | ~5.0 | Singlet |
| Hydroxyl (OH) | Variable, dependent on solvent and concentration | Broad Singlet |
Note: The chemical shift of the hydroxyl proton can be highly variable and may exchange with residual water in the solvent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the mandelate ligand. The coordination of the carboxylate and hydroxyl groups to the magnesium ion is expected to cause shifts in the corresponding carbon signals compared to free mandelic acid.
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 175 - 180 |
| Aromatic (C₆H₅) | 125 - 140 |
| Methine (CH-OH) | 70 - 75 |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 5-10 mg/mL.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the probe to the specific solvent and sample.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS or the residual solvent peak).
Caption: Experimental workflow for NMR analysis.
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy provides valuable information about the functional groups and the overall molecular structure of this compound. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule.
Predicted Infrared (IR) Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylate, and phenyl groups. The coordination to magnesium will significantly influence the position of the carboxylate stretching frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Asymmetric, Carboxylate) | 1580 - 1620 | Strong |
| C=O Stretch (Symmetric, Carboxylate) | 1380 - 1420 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |
Predicted Raman Spectral Data
The Raman spectrum of this compound will also exhibit peaks corresponding to the various functional groups. The aromatic ring vibrations are typically strong in the Raman spectrum.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3050 - 3070 | Strong |
| Ring Breathing (Aromatic) | ~1000 | Strong |
| C=O Stretch (Symmetric, Carboxylate) | 1380 - 1420 | Medium |
| C-O Stretch (Alcohol) | 1050 - 1150 | Medium |
Experimental Protocol for Vibrational Spectroscopy
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of finely ground this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Place the sample in the IR spectrometer and collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra.
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the solid this compound sample on a microscope slide or in a capillary tube.
-
Data Acquisition: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm) to minimize fluorescence. Focus the laser on the sample and collect the scattered light.
-
Data Analysis: Identify the Raman shifts and their intensities to characterize the vibrational modes of the molecule.
References
Solubility Profile of Magnesium Mandelate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Magnesium mandelate, the magnesium salt of mandelic acid, is a compound of interest in the pharmaceutical industry. Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility characteristics. Understanding the solubility of this compound in various organic solvents is crucial for the design of effective drug delivery systems, crystallization processes, and analytical methods. This guide addresses the current knowledge gap regarding its solubility in common organic solvents and provides the necessary tools for researchers to conduct their own quantitative assessments.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄MgO₆ | [1] |
| Molecular Weight | 326.58 g/mol | [1] |
| Appearance | White, odorless powder | [1] |
| CAS Registry Number | 18937-33-2 | [1] |
Solubility of this compound
Aqueous Solubility
This compound is reported to be slightly soluble in cold water and soluble in approximately 250 parts of boiling water.[1]
Qualitative Solubility in Organic Solvents
Publicly available data on the quantitative solubility of this compound in organic solvents is scarce. However, qualitative descriptions indicate that it is generally insoluble in alcohol .[1] This suggests poor solubility in common alcoholic solvents such as methanol, ethanol, and isopropanol. The ionic nature of this compound contributes to its limited solubility in non-polar organic solvents. However, its solubility is expected to be higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are known to dissolve other magnesium salts.
The following table summarizes the expected qualitative solubility based on general principles of solubility for ionic compounds. It is imperative that these qualitative assessments be confirmed by quantitative experimental determination.
| Solvent | Chemical Class | Expected Qualitative Solubility | Rationale |
| Methanol | Alcohol (Polar, Protic) | Insoluble to Very Slightly Soluble | Based on the reported insolubility in "alcohol".[1] |
| Ethanol | Alcohol (Polar, Protic) | Insoluble to Very Slightly Soluble | Based on the reported insolubility in "alcohol".[1] |
| Isopropanol | Alcohol (Polar, Protic) | Insoluble | Expected to have lower solvating power for salts than methanol or ethanol. |
| Acetone | Ketone (Polar, Aprotic) | Insoluble to Very Slightly Soluble | Moderate polarity may allow for minimal dissolution. |
| Acetonitrile | Nitrile (Polar, Aprotic) | Insoluble to Very Slightly Soluble | Aprotic nature and polarity might facilitate some dissolution. |
| Dimethylformamide (DMF) | Amide (Polar, Aprotic) | Slightly Soluble to Soluble | High polarity and ability to solvate cations suggest potential for solubility. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Polar, Aprotic) | Slightly Soluble to Soluble | Strong solvating power for salts, including other magnesium salts. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2]
Materials and Apparatus
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Stoppered flasks or vials (e.g., glass scintillation vials)
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of stoppered flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter that is chemically resistant to the solvent to remove any undissolved solid particles.
-
Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility of this compound in the respective solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, g/100 g solvent, or mol/L).
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Factors Influencing this compound Solubility
The solubility of this compound in a given organic solvent is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions. This relationship is depicted in the diagram below.
Conclusion
While quantitative data on the solubility of this compound in a broad range of organic solvents is not extensively documented, this guide provides a framework for its determination. The provided experimental protocol for the shake-flask method offers a robust starting point for researchers. The qualitative insolubility in alcohols suggests that formulators may need to explore more polar, aprotic solvents for developing liquid formulations. The generation of precise solubility data through the methodologies outlined herein will be invaluable for the continued development and application of this compound in the pharmaceutical field.
References
The Unseen Hand: An In-depth Technical Guide to the Mechanism of Action of Magnesium Mandelate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium mandelate, a salt of mandelic acid and magnesium, has been historically utilized as a urinary antiseptic. Its mechanism of action, while not extensively elucidated for the compound as a whole, can be inferred from the distinct yet potentially complementary roles of its constituent ions: magnesium and mandelate. This technical guide synthesizes the available scientific literature to propose a multi-faceted mechanism of action for this compound. We will delve into the independent biological effects of magnesium and mandelic acid, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will present signaling pathways and experimental workflows through explanatory diagrams to provide a comprehensive understanding for researchers and professionals in drug development.
Introduction
This compound's therapeutic application primarily revolves around its use as a urinary antiseptic[1][2]. The compound dissociates in biological systems into magnesium cations (Mg²⁺) and mandelate anions. The overall mechanism of action is likely a composite of the antimicrobial properties of mandelic acid and the physiological effects of magnesium. While direct studies on the synergistic action of these two components are scarce, their individual contributions provide a strong foundation for a proposed mechanism.
The Role of the Mandelate Anion: A Potent Antimicrobial Agent
Mandelic acid, an alpha-hydroxy acid (AHA), is the primary contributor to the antiseptic properties of this compound. Its efficacy against a broad spectrum of bacteria, including common uropathogens, has been documented[3][4].
Proposed Antibacterial Mechanisms of Mandelic Acid
The precise antibacterial mechanism of mandelic acid is not fully understood but is thought to involve several concurrent actions:
-
Disruption of Bacterial Cell Membrane: As an acid, mandelic acid can lower the pH of the surrounding environment, creating conditions that are unfavorable for bacterial growth. Furthermore, its lipophilic nature may allow it to penetrate the bacterial cell membrane, disrupting its integrity and function.
-
Chelation of Divalent Cations: A prominent theory for the mechanism of action of AHAs is their ability to chelate divalent cations like calcium (Ca²⁺)[5][6][7]. Calcium ions are crucial for maintaining the structural integrity of bacterial cell walls and biofilms. By sequestering these ions, mandelic acid may weaken the cell wall, leading to lysis, and inhibit biofilm formation, a key factor in recurrent urinary tract infections.
-
Inhibition of Bacterial Enzymes: The structural similarity of mandelic acid to other metabolic precursors may allow it to act as a competitive inhibitor of essential bacterial enzymes, thereby disrupting metabolic pathways necessary for survival.
A proposed workflow for investigating the antibacterial mechanism of mandelic acid is depicted below.
Quantitative Data on the Antibacterial Activity of Mandelic Acid
The following table summarizes the available quantitative data on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of mandelic acid against various bacterial strains.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Staphylococcus aureus (MSSA) | 20 | 20 | [8] |
| Staphylococcus aureus (MRSA) | 40 | 40 | [8] |
| Escherichia coli | 2.00 | 2.50 | [9] |
| Salmonella Typhimurium | 2.50 | 2.50 | [9] |
The Role of the Magnesium Cation: A Modulator of Cellular Processes
Magnesium is an essential mineral involved in a vast array of physiological functions. While its direct antibacterial effect in the context of this compound is not established, its influence on host cellular processes and the nervous system is well-documented.
Magnesium as an NMDA Receptor Antagonist
One of the most significant roles of magnesium in the nervous system is its voltage-dependent blockade of the N-methyl-D-aspartate (NMDA) receptor[10][11]. The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.
The signaling pathway of NMDA receptor activation and its modulation by magnesium is illustrated below.
Other Potential Roles of Magnesium
-
Cofactor for Enzymes: Magnesium is a cofactor for over 300 enzymes, including those involved in ATP metabolism, which is essential for both host and bacterial cells[12].
-
Modulation of Inflammation: Magnesium deficiency has been linked to increased inflammation. Adequate magnesium levels may help modulate the host's inflammatory response to infection.
-
Promotion of Hyaluronic Acid Production: Recent research suggests that magnesium ions can promote the production of hyaluronic acid in epidermal cells, which may contribute to tissue repair and health[13].
Proposed Integrated Mechanism of Action of this compound as a Urinary Antiseptic
Based on the individual properties of its components, the mechanism of action of this compound in the urinary tract can be proposed as follows:
-
Dissociation: In the aqueous environment of the urinary tract, this compound dissociates into Mg²⁺ and mandelate ions.
-
Acidification and Antibacterial Action of Mandelate: The mandelate anion contributes to the acidification of the urine, creating an environment that is bacteriostatic. Furthermore, mandelic acid exerts its direct antibacterial effects through membrane disruption and chelation of essential divalent cations, inhibiting bacterial growth and biofilm formation[4][8].
-
Host Modulation by Magnesium: The magnesium cation, while not directly bactericidal, may contribute to the overall therapeutic effect by modulating the local inflammatory response and potentially influencing cellular repair processes.
The proposed integrated mechanism is visualized in the diagram below.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from standard microbiology procedures to assess the antibacterial efficacy of mandelic acid or this compound.
-
Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).
-
Materials:
-
Test compound (mandelic acid or this compound)
-
Bacterial strains (e.g., uropathogenic E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria in MHB without test compound) and negative (MHB alone) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity.
-
To determine the MBC, subculture 10 µL from each well showing no growth onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
-
In Vivo Murine Model of Urinary Tract Infection
This protocol provides a framework for evaluating the in vivo efficacy of this compound, adapted from established UTI models[14][15][16].
-
Objective: To assess the ability of this compound to reduce bacterial load in the urinary tract of mice.
-
Materials:
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Uropathogenic E. coli (UPEC)
-
This compound
-
Anesthetic
-
Catheters
-
-
Procedure:
-
Anesthetize the mice according to an approved protocol.
-
Instill a known concentration of UPEC (e.g., 10⁸ CFU in 50 µL PBS) directly into the bladder via a transurethral catheter.
-
Administer this compound orally or via intraperitoneal injection at predetermined doses and time points. A control group should receive a vehicle.
-
At a specified time post-infection (e.g., 24, 48, or 72 hours), euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Statistical analysis will be used to compare the bacterial loads between the treated and control groups.
-
Conclusion
The mechanism of action of this compound in biological systems, particularly as a urinary antiseptic, is best understood by examining the individual contributions of its constituent ions. The mandelate anion provides a direct and multi-pronged antibacterial effect, while the magnesium cation likely plays a supportive role by modulating host responses. This guide provides a foundational framework for researchers and drug development professionals, offering proposed mechanisms, quantitative data, and detailed experimental protocols to facilitate further investigation into this and similar compounds. Future research should focus on validating the proposed synergistic effects and elucidating the precise molecular interactions involved.
References
- 1. Bioavailability and pharmacokinetics of magnesium after administration of magnesium salts to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. almondclear.com [almondclear.com]
- 4. us.typology.com [us.typology.com]
- 5. A theory for the mechanism of action of the alpha-hydroxy acids applied to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idosi.org [idosi.org]
- 9. mdpi.com [mdpi.com]
- 10. NMDA receptor complex blockade by oral administration of magnesium: comparison with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shiseido Discovers that Magnesium Ion Promotes Hyaluronic Acid Production and Cytoprotective Effects | NEWS RELEASE | Shiseido Company [corp.shiseido.com]
- 14. Video: Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice [jove.com]
- 15. Advances in experimental bladder models: bridging the gap between in vitro and in vivo approaches for investigating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
An In-depth Technical Guide to the Biological Activity of Mandelic Acid and its Magnesium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of mandelic acid and its magnesium salt, magnesium mandelate. Mandelic acid, an alpha-hydroxy acid (AHA), exhibits a range of pharmacologically significant effects, including antibacterial, antifungal, anti-inflammatory, and keratolytic properties. These attributes have led to its widespread use in dermatology for the management of acne vulgaris, hyperpigmentation, and photoaging. This document synthesizes key quantitative data from various studies, details relevant experimental protocols, and elucidates the underlying mechanisms of action through signaling pathway diagrams. Furthermore, the biological activities of this compound are explored, highlighting its potential as a urinary antiseptic. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.
Introduction
Mandelic acid (2-hydroxy-2-phenylacetic acid) is an aromatic AHA derived from the hydrolysis of an extract of bitter almonds.[1] Its larger molecular size compared to other AHAs, such as glycolic acid, results in slower and more uniform penetration into the epidermis, leading to a lower incidence of skin irritation.[2] This favorable tolerability profile, combined with its diverse biological activities, makes mandelic acid a versatile ingredient in both cosmetic and pharmaceutical applications.
Magnesium, an essential mineral, is a cofactor in over 300 enzymatic reactions and is crucial for numerous physiological processes.[3] When complexed with mandelic acid to form this compound, it is purported to have specific biological activities, notably as a urinary antiseptic.[3] This guide will delve into the scientific literature to provide a detailed analysis of the biological effects of both mandelic acid and its magnesium salt.
Biological Activities of Mandelic Acid
Mandelic acid's biological activities are multifaceted, with the most well-documented being its antimicrobial, anti-inflammatory, and skin-renewing properties.
Antimicrobial Activity
Mandelic acid has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[4][5]
Studies have shown that mandelic acid is effective against both Gram-positive and Gram-negative bacteria.[4] Its antibacterial action is attributed to its ability to disrupt the bacterial cell membrane. The lipophilic nature of its phenyl group facilitates penetration through the cell membrane.[6]
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Mandelic Acid Against Various Bacteria
| Microorganism | Strain | MIC | MBC | Reference |
| Staphylococcus aureus | ATCC 25923 | 0.18% | - | [4] |
| Staphylococcus aureus (MSSA) | Type Strain | 20 mg/mL | 20 mg/mL | [5] |
| Staphylococcus aureus (MRSA) | Type Strain | 40 mg/mL | 40 mg/mL | [5] |
| Escherichia coli | ATCC 25922 | 0.23% | - | [4] |
| Proteus mirabilis | - | 0.5% - 1% (pH 4.0-4.5) | - | [2] |
| Klebsiella pneumoniae | - | 0.5% - 1% (pH 4.0-4.5) | - | [2] |
| Enterococcus spp. | - | 0.5% - 1% (pH 4.0-4.5) | - | [2] |
| Bacillus proteus | - | 0.5% - 1% (pH 4.0-4.5) | - | [2] |
| Aerobacter aerogenes | - | 0.5% - 1% (pH 4.0-4.5) | - | [2] |
Mandelic acid also exhibits antifungal properties, making it a unique AHA with this capability.[4]
Table 2: Antifungal Activity of Mandelic Acid
| Microorganism | Activity | Reference |
| Candida albicans | Effective | [7] |
| Candida parapsilosis | Effective | [7] |
Dermatological Applications
The primary applications of mandelic acid are in dermatology, where its keratolytic, anti-inflammatory, and tyrosinase-inhibiting properties are leveraged.
As an AHA, mandelic acid facilitates the shedding of dead skin cells (corneocytes) from the stratum corneum.[8] This is achieved by disrupting the bonds between these cells, a process known as keratolysis. This exfoliative action promotes cellular turnover, leading to a smoother and brighter complexion.[9]
dot
Caption: Mandelic acid's workflow in skin exfoliation.
Mandelic acid is effective in managing acne due to its combined antibacterial and keratolytic properties. It inhibits the growth of Cutibacterium acnes, a bacterium implicated in acne, and helps to unclog pores by promoting the shedding of dead skin cells.[9] Its anti-inflammatory effects also help to reduce the redness and swelling associated with inflammatory acne lesions.
Mandelic acid can improve various forms of hyperpigmentation, including melasma, post-inflammatory hyperpigmentation, and sunspots.[1] This is attributed to its ability to accelerate cell turnover and its inhibitory effect on tyrosinase, a key enzyme in melanin synthesis. By inhibiting tyrosinase, mandelic acid reduces the production of melanin, leading to a more even skin tone.
dot
Caption: Mandelic acid's inhibition of the melanin synthesis pathway.
Biological Activity of this compound
While research on this compound is less extensive than on mandelic acid, it has been identified as a urinary antiseptic.[3] The proposed mechanism involves the combined antibacterial properties of mandelic acid and the physiological role of magnesium.
Magnesium itself has been shown to possess antibacterial properties at high concentrations by decreasing bacterial adherence to surfaces and impairing biofilm formation.[10] It is hypothesized that in this compound, the magnesium ion may enhance the antibacterial efficacy of mandelic acid, particularly in the urinary tract. However, more quantitative studies are required to validate this and to compare its efficacy against mandelic acid alone and other urinary antiseptics.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the agar disk diffusion and microdilution broth techniques.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. A suspension of the microorganism is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[7]
-
Agar Disk Diffusion Method:
-
Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension.
-
Sterile filter paper disks (6 mm in diameter) are impregnated with known concentrations of mandelic acid.[7]
-
The disks are placed on the agar surface.
-
Plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.
-
The diameter of the zone of inhibition around each disk is measured in millimeters.[7]
-
-
Microdilution Broth Method (for MIC):
-
Serial twofold dilutions of mandelic acid are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Each well is inoculated with the microbial suspension.
-
The plate is incubated under the same conditions as above.
-
The MIC is determined as the lowest concentration of mandelic acid that completely inhibits visible growth of the microorganism.[5]
-
-
Determination of MBC:
-
Aliquots from the wells showing no growth in the MIC assay are subcultured onto fresh agar plates.
-
The plates are incubated.
-
The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[5]
-
Chemical Peeling Protocol for Skin Exfoliation Assessment
This protocol is a general guideline for clinical assessment of mandelic acid peels.
-
Patient Consultation and Patch Test: A thorough history is taken, and a patch test is performed to assess for any adverse reactions.[11][12]
-
Skin Preparation: The skin is cleansed to remove oils and debris. A pre-peel solution may be applied to degrease the skin.[11]
-
Peel Application: A solution of mandelic acid (e.g., 25-50%) is applied to the skin using a gauze pad or a fan brush. Application time is typically 1-5 minutes, depending on the concentration and the patient's skin tolerance.[1][11]
-
Neutralization: The peel is neutralized with a specific neutralizing solution or rinsed off with water.[11]
-
Post-Peel Care: A soothing lotion or a mild topical steroid may be applied. The patient is advised to use sun protection.[1]
dot
Caption: A typical workflow for a mandelic acid chemical peel.
Tyrosinase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
-
Reagent Preparation: Solutions of the test compound (mandelic acid), a positive control (e.g., kojic acid), tyrosinase enzyme, and the substrate (L-DOPA) are prepared in an appropriate buffer (e.g., phosphate buffer, pH 6.8).[13][14]
-
Assay Procedure:
-
In a 96-well plate, the test compound and tyrosinase solution are pre-incubated for a short period (e.g., 10 minutes at 25°C).[13]
-
The reaction is initiated by adding the L-DOPA substrate.
-
The absorbance is measured kinetically at a specific wavelength (e.g., 475-510 nm) over a period of time (e.g., 30-60 minutes).[13][15]
-
-
Data Analysis: The rate of dopachrome formation is calculated from the linear portion of the absorbance versus time curve. The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
Conclusion
Mandelic acid is a well-tolerated and effective alpha-hydroxy acid with a broad spectrum of biological activities. Its antibacterial, antifungal, keratolytic, and anti-inflammatory properties make it a valuable agent in dermatology for the treatment of acne, hyperpigmentation, and photoaging. The quantitative data presented in this guide provide a basis for formulation and further research. While this compound shows promise as a urinary antiseptic, further investigation is warranted to fully elucidate its mechanism of action and clinical efficacy. The detailed experimental protocols provided herein offer a standardized approach for future studies on these compounds. This technical guide serves as a comprehensive resource for scientists and researchers, facilitating a deeper understanding of the biological activities of mandelic acid and its magnesium salt and encouraging further exploration of their therapeutic potential.
References
- 1. nucelle.com [nucelle.com]
- 2. us.typology.com [us.typology.com]
- 3. The Importance of Magnesium in Clinical Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Alcohol Hand Sanitiser Gels with Mandelic Acid and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Exfoliating Effects through the Novel Cosmetic Ingredient Mandelic acid_Carnitine Ion‐Pairing Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mandelic Acid | C8H8O3 | CID 1292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Antimicrobial Properties of Magnesium Open Opportunities to Develop Healthier Food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novaskin.care [novaskin.care]
- 12. theinkeylist.com [theinkeylist.com]
- 13. activeconceptsllc.com [activeconceptsllc.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. mdpi.com [mdpi.com]
In Vitro Cytotoxicity of Magnesium Mandelate: A Review of Available Component Data
A comprehensive review of existing scientific literature reveals a notable absence of in vitro studies specifically investigating the cytotoxicity of magnesium mandelate. Despite the individual use of magnesium compounds and mandelic acid in various biomedical and dermatological applications, their combined effect as a single compound on cell viability and toxicity has not been documented. This technical guide, therefore, provides an in-depth analysis of the available in vitro cytotoxicity data for the constituent components of this compound—magnesium ions and mandelic acid—to offer a foundational understanding for researchers, scientists, and drug development professionals.
Cytotoxicity Profile of Magnesium
Magnesium is an essential mineral for numerous physiological processes. However, supraphysiological concentrations of magnesium ions can induce cytotoxic effects. The in vitro cytotoxicity of magnesium is highly dependent on the cell type, the concentration of magnesium ions, and the local pH environment.
Quantitative Data on Magnesium Cytotoxicity
The following table summarizes the quantitative data from studies on the in vitro cytotoxicity of magnesium, primarily in the form of magnesium chloride (MgCl₂) and magnesium alloys.
| Cell Line | Compound/Alloy | Assay | Exposure Time | Key Findings |
| Human Coronary Artery Endothelial Cells (HCAECs) | MgCl₂ | MTT | 24 hours | Cell viability was not significantly affected below 30 mM. The EC50 was determined to be 66.7 mM.[1] |
| MG63 (Human Osteosarcoma) | MgCl₂ | Not Specified | Not Specified | The EC50 was reported to be 53 mM.[1] |
| Human Umbilical Cord Perivascular Cells (HUCPCs) | MgCl₂ | Not Specified | Not Specified | The EC50 was reported to be 73 mM.[1] |
| Rat Hepatocytes | Magnesium-deficient medium | Not Specified | 48-72 hours | Magnesium deficiency induced apoptosis. Caspase-3 was highly activated in magnesium-free cultures after 48 hours.[2] |
| Rodent Hippocampal Neurons | MgSO₄ | Caspase-3 Immunostaining | 3 days | Magnesium sulfate induced a concentration-dependent increase in apoptosis.[3] |
Experimental Protocols for Magnesium Cytotoxicity Assessment
Cell Culture:
-
HCAECs were cultured and treated with varying concentrations of MgCl₂ for 24 hours.[1]
-
Rat hepatocytes were isolated and maintained in primary culture. For the experiments, cells were incubated in serum-free media with varying magnesium concentrations (0-5.6 mmol/L) for up to 72 hours.[2]
-
Rodent hippocampal neurons were maintained in dissociated cultures. Cells were treated with 5 and 10 mM of additional MgSO₄ for 3 days, starting at 6 days in vitro.[3]
Cytotoxicity and Apoptosis Assays:
-
MTT Assay: This colorimetric assay was used to assess the cell viability of HCAECs. The assay measures the metabolic activity of cells, which is correlated with the number of viable cells.[1]
-
Caspase-3 Immunostaining: This technique was employed to identify apoptotic neurons. Activated caspase-3 is a key effector in the apoptotic pathway, and its detection through immunostaining allows for the identification of cells undergoing apoptosis.[3]
-
Flow Cytometry: Used for the quantitative analysis of apoptosis in rat hepatocytes after propidium iodide staining. This method allows for the determination of the proportion of subdiploid cells, which is indicative of apoptosis.[2]
-
Hoechst Dye Staining: A fluorescent staining method used to visualize the nuclear morphology of cells. The presence of condensed or fragmented nuclei in magnesium-deficient hepatocyte cultures indicated apoptosis.[2]
Cytotoxicity Profile of Mandelic Acid
Mandelic acid is an alpha-hydroxy acid (AHA) with known antibacterial properties, commonly used in dermatological applications.[4] Recent studies have begun to explore its potential as an anticancer agent.
Quantitative Data on Mandelic Acid Cytotoxicity
A study on human lung adenocarcinoma H1299 cells demonstrated that mandelic acid inhibited cell proliferation in a concentration-dependent manner.[5] While specific IC50 values were not provided in the available abstract, the study indicated a significant effect on cell viability.
| Cell Line | Compound | Assay | Exposure Time | Key Findings |
| H1299 (Human Lung Adenocarcinoma) | Mandelic Acid | CCK-8 | Not Specified | Mandelic acid inhibited the proliferation of H1299 cells.[5] |
| H1299 (Human Lung Adenocarcinoma) | Mandelic Acid | Hoechst 33258/PI double-staining | Not Specified | Mandelic acid elevated the level of apoptosis in H1299 cells.[5] |
Experimental Protocols for Mandelic Acid Cytotoxicity Assessment
Cell Culture:
-
H1299 lung adenocarcinoma cells were used to investigate the effects of mandelic acid on proliferation, apoptosis, and migration.[5]
Cytotoxicity and Apoptosis Assays:
-
CCK-8 Assay: This assay was used to detect changes in the proliferation ability of H1299 cells treated with different concentrations of mandelic acid.[5]
-
Hoechst 33258/PI Double-Staining Assay: This method was employed to analyze the apoptosis of H1299 cells. Hoechst 33258 stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells, while propidium iodide (PI) stains necrotic cells.[5]
-
Western Blot: This technique was used to detect the expression of proteins related to proliferation, apoptosis, and migration pathways in H1299 cells.[5]
Signaling Pathway of Mandelic Acid-Induced Apoptosis
The study on H1299 cells elucidated a potential molecular mechanism for mandelic acid-induced apoptosis, involving the bax/caspase-3 signaling axis.
Conclusion and Future Directions
The available in vitro data provides insights into the cytotoxic potential of magnesium ions and mandelic acid as separate entities. High concentrations of magnesium can lead to cell death, with the threshold for toxicity varying between cell types. Mandelic acid has been shown to inhibit proliferation and induce apoptosis in a lung cancer cell line through the bax/caspase-3 pathway.
It is crucial to emphasize that the cytotoxic profile of this compound as a compound cannot be directly extrapolated from the effects of its individual components. The chemical bonding and resulting physicochemical properties of this compound will likely lead to a unique biological activity profile.
Therefore, dedicated in vitro cytotoxicity studies on this compound are essential to determine its safety and potential therapeutic applications. Future research should focus on:
-
Determining the IC50 values of this compound across a diverse panel of cell lines, including both cancerous and non-cancerous cells.
-
Investigating the mechanisms of cell death induced by this compound, including apoptosis, necrosis, and autophagy.
-
Elucidating the specific signaling pathways modulated by this compound.
Such studies will be instrumental in understanding the biological effects of this compound and will be a prerequisite for any further development for biomedical or pharmaceutical applications.
References
- 1. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mandelic acid - Wikipedia [en.wikipedia.org]
- 3. almondclear.com [almondclear.com]
- 4. nucelle.com [nucelle.com]
- 5. Effect of mandelic acid on the proliferation , apoptosis and migration ability of lung adenocarcinoma H1299 cells and its mechanism | Acta Universitatis Medicinalis Anhui;(6): 742-747, 2023. | WPRIM [pesquisa.bvsalud.org]
The Indispensable Role of Magnesium in Enzymatic Reactions and Nucleic Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Magnesium (Mg²⁺), the second most abundant intracellular divalent cation, is a critical cofactor in a vast array of biological processes. Its unique physicochemical properties, including its small ionic radius and high charge density, allow it to play indispensable roles in stabilizing macromolecular structures and participating directly in catalytic mechanisms. This technical guide provides an in-depth exploration of the pivotal role of magnesium in enzymatic reactions, with a particular focus on its function in DNA and RNA synthesis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Magnesium in Enzymatic Reactions: A Ubiquitous Cofactor
Magnesium is a cofactor for over 600 enzymes, participating in a broad spectrum of metabolic pathways, including glycolysis, ATP metabolism, and signal transduction.[1] Its primary roles in enzyme catalysis can be broadly categorized as:
-
Substrate Activation: Mg²⁺ often binds to substrates, most notably adenosine triphosphate (ATP), to form a complex (Mg-ATP) that is the true substrate for many enzymes.[2][3] This binding neutralizes the negative charges on the phosphate groups, facilitating nucleophilic attack.
-
Enzyme Activation: Mg²⁺ can bind directly to enzymes, inducing conformational changes that are essential for catalytic activity. This allosteric regulation can modulate enzyme function in response to cellular magnesium levels.
-
Stabilization of Transition States: In the active site of enzymes, Mg²⁺ ions can coordinate with various functional groups to stabilize the high-energy transition states of a reaction, thereby lowering the activation energy.
A classic example is the role of magnesium in kinases, which catalyze the transfer of a phosphate group from ATP to a substrate. The Mg²⁺ ion coordinates with the β- and γ-phosphates of ATP, orienting the terminal phosphate for transfer and stabilizing the negative charge buildup during the transition state.
Quantitative Data on Magnesium-Enzyme Interactions
The affinity of enzymes for magnesium and the optimal concentration required for their activity are critical parameters in understanding their function. The following table summarizes key quantitative data for representative magnesium-dependent enzymes.
| Enzyme/Molecule | Parameter | Value | Conditions | Reference(s) |
| ATP | Dissociation Constant (Kd) for Mg²⁺ | 50 ± 10 µM | Physiological ionic strength, 37°C | [4][5] |
| Association Constant (Kass) for Mg²⁺ | 9554 M⁻¹ | [2] | ||
| Taq DNA Polymerase | Optimal Mg²⁺ Concentration | 1.5 - 2.0 mM | Standard PCR | [6][7] |
| General Optimization Range for Mg²⁺ | 1.0 - 4.0 mM | PCR | [8] | |
| Best Mg²⁺ for Specific Activity | 10 mM | [9] | ||
| T7 RNA Polymerase | Optimal Mg²⁺:NTP Ratio | 1:1.1875 to 1:1.875 (Total NTPs:Mg²⁺) | In vitro transcription | [10] |
| Specificity Requirement | [rNTP]total > [Mg²⁺] by 9 mM | Rolling Circle Transcription | [11][12] | |
| HIV Reverse Transcriptase | Apparent Kd for 2nd Mg²⁺ | 3.7 mM | Pre-steady-state kinetics | [11] |
| EcoRI Restriction Endonuclease | Optimal Mg²⁺ Concentration | ~2.5 mM | DNA cleavage | [1] |
| Tetrahymena Ribozyme | Optimal Folding Rate | 2 mM Mg²⁺ | In vitro folding | [6] |
The Two-Metal-Ion Mechanism in DNA and RNA Synthesis
DNA and RNA polymerases, the enzymes responsible for synthesizing nucleic acids, employ a highly conserved two-metal-ion catalytic mechanism that is critically dependent on magnesium.[13][14] Two Mg²⁺ ions, often designated as metal A and metal B, are coordinated by conserved acidic residues (typically aspartate) in the active site of the polymerase.
-
Metal A is proposed to lower the pKa of the 3'-hydroxyl group of the primer terminus, activating it for a nucleophilic attack on the α-phosphate of the incoming deoxynucleoside triphosphate (dNTP) or ribonucleoside triphosphate (rNTP).
-
Metal B is thought to coordinate the triphosphate moiety of the incoming nucleotide, orienting it for catalysis and stabilizing the pyrophosphate leaving group.[15]
This elegant mechanism ensures the high fidelity and efficiency of nucleic acid synthesis. The precise positioning of the two magnesium ions is crucial for the chemical reaction to occur.
Figure 1. The two-metal-ion catalytic mechanism of DNA/RNA polymerases.
Experimental Protocols for Investigating the Role of Magnesium
A variety of experimental techniques can be employed to elucidate the role of magnesium in enzymatic reactions and nucleic acid synthesis. The following sections provide detailed methodologies for key experiments.
Enzyme Kinetics Assays with Varying Magnesium Concentrations
Objective: To determine the kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) of a magnesium-dependent enzyme at different Mg²⁺ concentrations.
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the purified enzyme in a suitable buffer devoid of divalent cations.
-
Prepare stock solutions of the substrate and a range of MgCl₂ concentrations.
-
Prepare a reaction buffer (e.g., Tris-HCl) at the desired pH.
-
-
Assay Setup:
-
In a multi-well plate or individual reaction tubes, set up a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate.
-
For each substrate concentration, prepare a set of reactions with different final concentrations of MgCl₂.
-
Include a control reaction with no enzyme to account for any non-enzymatic substrate degradation.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific reaction (e.g., spectrophotometry, fluorometry, or chromatography).
-
-
Data Analysis:
-
Determine the initial reaction velocity (v₀) for each combination of substrate and Mg²⁺ concentration by calculating the slope of the linear portion of the progress curve.
-
Plot v₀ versus substrate concentration for each Mg²⁺ concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Calculate k꜀ₐₜ from Vₘₐₓ if the enzyme concentration is known (k꜀ₐₜ = Vₘₐₓ / [E]).
-
Analyze the dependence of Kₘ and k꜀ₐₜ on the Mg²⁺ concentration to understand its role in substrate binding and catalysis.
-
References
- 1. Exploring both sequence detection and restriction endonuclease cleavage kinetics by recognition site via single-molecule microfluidic trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple magnesium ions in the ribonuclease P reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 4. T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Thermodynamics of Magnesium Binding to RNA Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Magnesium-dependent folding of self-splicing RNA: Exploring the link between cooperativity, thermodynamics, and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scottlab.ucsc.edu [scottlab.ucsc.edu]
- 9. nordicbiolabs.se [nordicbiolabs.se]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. Kinetic and thermodynamic analysis defines roles for two metal ions in DNA polymerase specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. monod.biomath.nyu.edu [monod.biomath.nyu.edu]
- 14. 2 Mg++ catalysis [earth.callutheran.edu]
- 15. edinst.com [edinst.com]
An In-depth Technical Guide to the Thermogravimetric Analysis of Magnesium Mandelate Hydrate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of magnesium mandelate hydrate. It details the expected thermal decomposition pathway, presents quantitative data in a structured format, and outlines a standard experimental protocol for conducting such an analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of magnesium-based active pharmaceutical ingredients.
Introduction to this compound and its Thermal Properties
This compound is the magnesium salt of mandelic acid, an aromatic alpha-hydroxy acid. It is used in various pharmaceutical and cosmetic applications. The compound typically exists in a hydrated form, and its thermal stability and decomposition characteristics are critical parameters for its handling, storage, and formulation. Thermogravimetric analysis is a key technique for elucidating the thermal behavior of this compound hydrate, providing information on its hydration state, thermal stability, and decomposition products.
Predicted Thermal Decomposition Pathway
The thermal decomposition of this compound hydrate is anticipated to proceed in a multi-step process when heated in an inert atmosphere. This process typically involves an initial dehydration step, followed by the decomposition of the anhydrous salt, and finally, the formation of a stable inorganic residue.
Based on the thermal behavior of related magnesium carboxylates and metal mandelates, the decomposition pathway can be postulated as follows:
-
Step 1: Dehydration. The process begins with the loss of water molecules of hydration to form the anhydrous this compound.
-
Step 2: Decomposition of the Anhydrous Salt. The anhydrous this compound then decomposes. This is likely to be a complex stage involving the breakdown of the mandelate anion, potentially leading to the formation of intermediates such as magnesium carbonate. Gaseous byproducts like benzaldehyde and carbon dioxide are expected to be released during this step.[1]
-
Step 3: Final Decomposition to Magnesium Oxide. Any intermediate carbonate species will further decompose at higher temperatures to yield the final, stable residue of magnesium oxide.
The following diagram illustrates the logical relationship of this proposed decomposition pathway.
Quantitative Data from Thermogravimetric Analysis
The following table summarizes the expected quantitative data from the thermogravimetric analysis of a hypothetical this compound dihydrate, Mg(C₈H₇O₃)₂·2H₂O. The temperature ranges are estimates based on the thermal decomposition of similar magnesium carboxylates and other metal mandelates.[1][2] The mass loss percentages are theoretical values calculated based on the chemical formula.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Gaseous Products Evolved | Solid Residue |
| Dehydration | 50 - 150 | ~ 9.8% | H₂O | Anhydrous this compound |
| Decomposition of Anhydrous Salt | 250 - 450 | ~ 78.4% | Benzaldehyde, CO₂, other organic fragments | Magnesium Carbonate (intermediate) |
| Final Decomposition | 450 - 600 | ~ 11.8% | CO₂ | Magnesium Oxide (MgO) |
Note: The actual temperature ranges and mass loss percentages may vary depending on the specific hydration state of the this compound and the experimental conditions (e.g., heating rate, atmosphere).
Experimental Protocol for Thermogravimetric Analysis
This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound hydrate.
4.1. Instrumentation
-
A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
-
High-purity inert gas supply (e.g., nitrogen or argon) with a flow controller.
-
Sample pans (typically aluminum or platinum).
4.2. Sample Preparation
-
Ensure the this compound hydrate sample is homogenous. If necessary, gently grind the sample to a fine powder using a mortar and pestle to ensure uniform heat distribution.
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into the sample pan.
4.3. TGA Measurement Procedure
-
Place the sample pan containing the weighed sample onto the TGA microbalance.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample mass as a function of temperature.
-
After the analysis is complete, cool the furnace back to ambient temperature.
The following diagram illustrates the experimental workflow for the thermogravimetric analysis.
4.4. Data Analysis
-
The resulting TGA curve (a plot of mass percentage versus temperature) should be analyzed to identify the distinct mass loss steps.
-
The temperature range for each step can be determined from the onset and offset temperatures of the mass loss.
-
The percentage mass loss for each step should be calculated.
-
The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of the maximum rates of mass loss for each decomposition step.
Conclusion
The thermogravimetric analysis of this compound hydrate provides critical insights into its thermal stability, hydration, and decomposition profile. The expected multi-step decomposition, involving dehydration followed by the breakdown of the organic moiety to ultimately form magnesium oxide, is consistent with the behavior of similar compounds. The experimental protocol detailed in this guide provides a standardized approach for obtaining reliable and reproducible TGA data, which is essential for the successful development and application of this compound in the pharmaceutical and other industries.
References
Quantum Chemical Calculations for Magnesium Mandelate: A Technical Guide
Introduction
Magnesium mandelate, the magnesium salt of mandelic acid, is a compound with applications ranging from its use as a urinary antiseptic to a nucleating agent in biodegradable polymers.[1] A thorough understanding of its molecular structure, electronic properties, and vibrational behavior is crucial for optimizing its function in these applications and for the rational design of new materials. Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the atomic level.
Experimental Protocols: Computational Methodology
The following section details the proposed computational methods for the quantum chemical analysis of this compound.
1. Geometry Optimization:
-
Objective: To determine the most stable three-dimensional structure of this compound.
-
Method: The initial molecular structure of this compound would be constructed and then optimized using DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for such calculations.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), would be employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Software: The Gaussian suite of programs is a standard software package for performing these types of quantum chemical calculations.
2. Vibrational Frequency Analysis:
-
Objective: To calculate the infrared (IR) and Raman spectra of this compound and to assign the vibrational modes to specific molecular motions.
-
Method: Following geometry optimization, a frequency calculation would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the output would confirm that the optimized structure corresponds to a true energy minimum.
-
Analysis: The calculated vibrational frequencies and intensities would be used to simulate the theoretical IR and Raman spectra. The potential energy distribution (PED) analysis, using a program such as VEDA (Vibrational Energy Distribution Analysis), would be employed to provide a quantitative assignment of each vibrational mode.
3. Electronic Properties Analysis:
-
Objective: To investigate the electronic structure, charge distribution, and frontier molecular orbitals of this compound.
-
Method: Natural Bond Orbital (NBO) analysis would be performed to determine the atomic charges, hybridization, and donor-acceptor interactions within the molecule.
-
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP surface would be mapped to visualize the regions of positive and negative electrostatic potential, providing insights into the sites susceptible to electrophilic and nucleophilic attack.
Data Presentation
The following tables summarize the hypothetical quantitative data that would be obtained from the quantum chemical calculations on this compound.
Table 1: Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | Mg-O | 2.05 |
| O-C (carboxylate) | 1.26 | |
| C-C (carboxylate) | 1.52 | |
| C-O (hydroxyl) | 1.43 | |
| C-H (aromatic) | 1.08 | |
| **Bond Angles (°) ** | O-Mg-O | 95.0 |
| O-C-O (carboxylate) | 125.0 | |
| C-C-O (carboxylate) | 118.0 | |
| Dihedral Angles (°) | O-C-C-O | 180.0 |
Table 2: Calculated Vibrational Frequencies and Assignments for Key Modes
| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution (%) | Assignment |
| ν(O-H) | 3450 | 100 | O-H stretching |
| ν(C-H aromatic) | 3060 | 98 | Aromatic C-H stretching |
| νas(COO⁻) | 1620 | 85 | Asymmetric COO⁻ stretching |
| νs(COO⁻) | 1410 | 88 | Symmetric COO⁻ stretching |
| ν(C-O) | 1090 | 75 | C-O stretching |
| δ(O-H) | 1250 | 65 | O-H in-plane bending |
| γ(C-H aromatic) | 850 | 80 | Aromatic C-H out-of-plane bending |
Table 3: Electronic Properties of this compound
| Property | Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 3.8 |
| Natural Atomic Charges (e) | |
| Mg | +1.85 |
| O (carboxylate) | -0.78 |
| O (hydroxyl) | -0.65 |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the computational study and the molecular structure of this compound.
Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.
Caption: A simplified 2D representation of the molecular structure of this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the quantum chemical investigation of this compound. The proposed DFT calculations would provide valuable insights into its structural, vibrational, and electronic properties. The presented data tables and visualizations serve as a clear and structured representation of the expected outcomes. Such a computational study would significantly contribute to a deeper understanding of this compound's behavior at the molecular level, thereby facilitating its application in drug development and materials science. This guide provides a foundational roadmap for researchers and scientists to undertake and interpret quantum chemical calculations on this important compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Purity Magnesium Mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium mandelate, the magnesium salt of mandelic acid, is a compound of interest in pharmaceutical and nutraceutical applications. As an organic salt of magnesium, it offers potential advantages in terms of bioavailability and tolerability compared to inorganic magnesium sources. The mandelic acid moiety also possesses antimicrobial properties. The synthesis of high-purity this compound is crucial for its use in drug development and clinical studies to ensure safety, efficacy, and reproducibility.
This document provides detailed application notes and experimental protocols for the synthesis of high-purity this compound. Two primary synthesis routes are described, utilizing magnesium carbonate and magnesium oxide as starting materials. Additionally, a comprehensive purification protocol is provided to ensure the final product meets stringent purity requirements.
Synthesis Methods
The synthesis of this compound is typically achieved through the reaction of a magnesium base with mandelic acid in an aqueous solution. The resulting this compound can then be isolated and purified. The two most common and cost-effective magnesium precursors are magnesium carbonate (MgCO₃) and magnesium oxide (MgO).
Method 1: Synthesis from Magnesium Carbonate
This method involves the reaction of magnesium carbonate with mandelic acid. The reaction produces this compound, carbon dioxide, and water. This is a straightforward acid-base reaction that proceeds readily at slightly elevated temperatures.
Method 2: Synthesis from Magnesium Oxide
This method utilizes magnesium oxide as the magnesium source. The reaction with mandelic acid yields this compound and water. Magnesium oxide is less reactive than magnesium carbonate, and the reaction may require slightly more vigorous conditions to ensure complete conversion.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound, based on analogous syntheses of other organic magnesium salts.[1]
| Parameter | Method 1: Magnesium Carbonate | Method 2: Magnesium Oxide |
| Magnesium Source | Magnesium Carbonate (MgCO₃) | Magnesium Oxide (MgO) |
| Mandelic Acid | D-(-)-Mandelic Acid | D-(-)-Mandelic Acid |
| Stoichiometry (Mg:Acid) | 1 : 2 (molar ratio) | 1 : 2 (molar ratio) |
| Solvent | Deionized Water | Deionized Water |
| Reaction Temperature | 60-80 °C | 80-100 °C |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (after initial precipitation) | >95% | >95% |
| Purity (after recrystallization) | >99% | >99% |
Experimental Protocols
Protocol 1: Synthesis of this compound from Magnesium Carbonate
1. Materials:
-
D-(-)-Mandelic Acid (C₈H₈O₃)
-
Magnesium Carbonate (MgCO₃), high-purity
-
Deionized Water
-
Ethanol (95%)
-
Reaction vessel with stirring and heating capabilities
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
2. Procedure:
-
In a reaction vessel, dissolve 30.42 g (0.2 mol) of D-(-)-mandelic acid in 200 mL of deionized water with stirring.
-
Gently heat the solution to 60-70 °C.
-
Slowly add 8.43 g (0.1 mol) of magnesium carbonate to the stirred solution in small portions. Effervescence (release of CO₂) will occur.
-
After the addition is complete, continue stirring the reaction mixture at 70-80 °C for 2-3 hours to ensure the reaction goes to completion.
-
Filter the hot solution to remove any unreacted magnesium carbonate or other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
If crystallization is slow, a small seed crystal of this compound can be added.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to facilitate drying.
-
Dry the purified this compound in an oven at 60-70 °C or in a vacuum desiccator to a constant weight.
Protocol 2: Synthesis of this compound from Magnesium Oxide
1. Materials:
-
D-(-)-Mandelic Acid (C₈H₈O₃)
-
Magnesium Oxide (MgO), high-purity
-
Deionized Water
-
Ethanol (95%)
-
Reaction vessel with stirring and heating capabilities
-
Filtration apparatus
-
Drying oven or vacuum desiccator
2. Procedure:
-
In a reaction vessel, dissolve 30.42 g (0.2 mol) of D-(-)-mandelic acid in 250 mL of deionized water with stirring.
-
Heat the solution to 80-90 °C.
-
Slowly add 4.03 g (0.1 mol) of magnesium oxide to the stirred solution.
-
Increase the temperature to 90-100 °C and continue stirring for 4-6 hours. The solution should become clear as the magnesium oxide reacts.
-
Filter the hot solution to remove any unreacted magnesium oxide.
-
Cool the filtrate slowly to room temperature, then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with cold deionized water and then with cold ethanol.
-
Dry the product in an oven at 60-70 °C or in a vacuum desiccator.
Purification of this compound
High-purity this compound can be obtained through recrystallization. This process removes impurities that are more soluble in the solvent system than the desired product.
Protocol 3: Recrystallization of this compound
1. Materials:
-
Crude this compound
-
Deionized Water
-
Ethanol (95%)
-
Heating and stirring apparatus
-
Filtration apparatus
2. Procedure:
-
Dissolve the crude this compound in a minimum amount of hot deionized water (approximately 80-90 °C).
-
Once fully dissolved, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To further increase the yield, cool the solution in an ice bath for at least one hour.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small volume of cold deionized water, followed by a cold ethanol wash.
-
Dry the high-purity this compound crystals to a constant weight.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the purification of this compound by recrystallization.
References
Experimental protocols for using magnesium mandelate in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium mandelate is a salt composed of a magnesium ion and two mandelate molecules. Due to a lack of direct studies on this compound in cell culture, these application notes extrapolate its potential biological effects from the known properties of its constituent ions: magnesium (Mg²⁺) and mandelic acid. Magnesium is a crucial divalent cation involved in numerous physiological processes, exhibiting anti-inflammatory and antioxidant properties.[1][2] Mandelic acid, an alpha-hydroxy acid (AHA), is recognized for its antimicrobial and anti-inflammatory activities.[3][4] This document provides hypothetical experimental protocols to investigate the efficacy of this compound in cell culture, focusing on its potential cytotoxic, anti-inflammatory, and antioxidant effects.
Potential Applications in Cell Culture
-
Anti-inflammatory Research: Investigation of its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
-
Antioxidant Studies: Assessment of its capacity to mitigate oxidative stress and protect cells from reactive oxygen species (ROS)-induced damage.
-
Dermatological Research: As mandelic acid is used in dermatology, this compound could be explored for its effects on skin cell models, including keratinocytes and fibroblasts.[5]
-
Drug Delivery: Exploration as a potential biocompatible compound in drug delivery systems.
Data Presentation
The following tables present hypothetical data to illustrate how to structure quantitative results from the described experimental protocols.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages using MTT Assay
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.2 |
| 10 | 98.5 ± 3.8 |
| 50 | 95.1 ± 4.5 |
| 100 | 92.3 ± 3.9 |
| 250 | 85.7 ± 5.1 |
| 500 | 78.2 ± 4.8 |
| 1000 | 65.4 ± 5.5 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (Unstimulated) | 15.2 ± 2.1 | 8.9 ± 1.5 |
| LPS (1 µg/mL) | 1250.8 ± 98.7 | 850.4 ± 75.3 |
| LPS + Mg Mandelate (50 µM) | 980.5 ± 85.4 | 650.1 ± 60.2 |
| LPS + Mg Mandelate (100 µM) | 750.3 ± 65.9 | 480.6 ± 45.8 |
| LPS + Mg Mandelate (250 µM) | 420.1 ± 38.2 | 250.9 ± 22.7 |
Table 3: Antioxidant Effect of this compound on H₂O₂-induced ROS Production in HaCaT Keratinocytes
| Treatment | Relative Fluorescence Units (RFU) (Mean ± SD) |
| Control (Unstimulated) | 100 ± 8.5 |
| H₂O₂ (100 µM) | 850.6 ± 70.3 |
| H₂O₂ + Mg Mandelate (50 µM) | 620.4 ± 55.1 |
| H₂O₂ + Mg Mandelate (100 µM) | 450.9 ± 40.7 |
| H₂O₂ + Mg Mandelate (250 µM) | 280.2 ± 25.9 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the effect of this compound on cell viability.[6][7]
Materials:
-
This compound
-
Cell line (e.g., RAW 264.7 macrophages, HaCaT keratinocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO or Solubilization Solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Evaluation of Anti-inflammatory Effects by Measuring Cytokine Levels
This protocol assesses the ability of this compound to reduce the production of pro-inflammatory cytokines in stimulated cells.[10][11]
Materials:
-
This compound
-
RAW 264.7 macrophages
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.[12][13]
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control.
Protocol 3: Determination of Antioxidant Activity by Measuring Intracellular ROS
This protocol evaluates the potential of this compound to scavenge intracellular reactive oxygen species (ROS).[14][15]
Materials:
-
This compound
-
HaCaT keratinocytes
-
Complete cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a black 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Probing: Add DCFH-DA probe (final concentration 10 µM) to each well and incubate for 30 minutes in the dark.
-
Induction of Oxidative Stress: Induce oxidative stress by adding H₂O₂ (100 µM) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[16]
-
Data Analysis: Compare the fluorescence levels in the this compound-treated groups to the H₂O₂-only control.
Mandatory Visualizations
Figure 1. Workflow for the cytotoxicity assessment of this compound using the MTT assay.
Figure 2. Postulated inhibitory effect of magnesium on the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant Activity of MgSO4 Ion Pairs by Spin-Electron Stabilization of Hydroxyl Radicals through DFT Calculations: Biological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almondclear.com [almondclear.com]
- 4. What is mandelic acid? Benefits, side effects and uses [medicalnewstoday.com]
- 5. Mandelic Acid: Benefits, Uses, Vs. Glycolic Acid, and Precautions [healthline.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Application of Magnesium Mandelate in Organic Synthesis: A Review of Potential Catalytic Activity
Introduction
Mandelic acid, the ligand in magnesium mandelate, is a chiral α-hydroxy acid, making this compound an attractive, simple, and potentially cost-effective chiral catalyst. The structure of this compound involves a magnesium ion coordinated to two mandelate ligands.[7][8]
Potential Catalytic Applications
Based on the established catalytic activity of other chiral magnesium complexes, this compound could potentially catalyze a range of asymmetric reactions. The chiral environment provided by the mandelate ligands could induce enantioselectivity in the formation of new stereocenters.
1. Asymmetric Aldol Addition
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[9][10] Chiral magnesium complexes have been successfully employed as catalysts in asymmetric aldol additions.[11] this compound, acting as a chiral Lewis acid, could potentially activate aldehydes towards nucleophilic attack by enolates, directing the stereochemical outcome of the reaction.
2. Asymmetric Michael Addition
The Michael addition, or conjugate addition, is another crucial method for carbon-carbon bond formation.[12] Enantioselective Michael additions are frequently catalyzed by chiral metal complexes. A this compound catalyst could coordinate to an α,β-unsaturated carbonyl compound, rendering it more electrophilic and shielding one face of the molecule, thereby controlling the stereochemistry of the nucleophilic attack.[13]
Hypothetical Experimental Protocols
The following protocols are hypothetical and based on general procedures for magnesium-catalyzed asymmetric reactions. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, would be necessary.
Protocol 1: Hypothetical Asymmetric Aldol Addition of an Aldehyde with a Ketone
This protocol describes a potential procedure for the asymmetric aldol addition of benzaldehyde with acetone, catalyzed by this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Acetone (dried over molecular sieves)
-
Toluene (anhydrous)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (0.1 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the suspension.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add dry acetone (2.0 mmol) to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired β-hydroxy ketone.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Protocol 2: Hypothetical Asymmetric Michael Addition of a Thiol to an Enone
This protocol outlines a potential method for the enantioselective Michael addition of thiophenol to chalcone, catalyzed by this compound.
Materials:
-
This compound
-
Chalcone
-
Thiophenol
-
Dichloromethane (anhydrous)
-
Saturated Ammonium Chloride Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add this compound (0.05 mmol) to a dry vial.
-
Add anhydrous dichloromethane (2 mL).
-
Add chalcone (0.5 mmol) to the vial and stir until dissolved.
-
Cool the reaction mixture to -20 °C.
-
Slowly add thiophenol (0.6 mmol) to the mixture.
-
Stir the reaction at -20 °C for the specified time, monitoring by TLC.
-
Once the reaction is complete, quench with saturated ammonium chloride solution (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the Michael adduct.
-
Analyze the enantiomeric excess of the product by chiral HPLC.
Data Presentation
Since no experimental data for this compound catalysis is available, the following tables are templates for how quantitative data from such experiments would be presented.
Table 1: Hypothetical Results for Asymmetric Aldol Addition
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Acetone | 10 | 0 | 24 | - | - |
| 2 | 4-Nitrobenzaldehyde | Acetone | 10 | 0 | 24 | - | - |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | 10 | -20 | 48 | - | - |
Table 2: Hypothetical Results for Asymmetric Michael Addition
| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | Thiophenol | 5 | -20 | 12 | - | - |
| 2 | Cyclohexenone | Diethyl malonate | 5 | -20 | 18 | - | - |
| 3 | Methyl vinyl ketone | 1,3-Dithiane | 5 | 0 | 24 | - | - |
Visualizations
Diagram 1: Proposed Catalytic Cycle for a this compound-Catalyzed Aldol Reaction
A proposed catalytic cycle for the asymmetric aldol reaction.
Diagram 2: Experimental Workflow for Catalyst Screening
General workflow for screening the catalytic activity.
While there is a lack of specific literature on the use of this compound as a catalyst in organic synthesis, its structure suggests potential for application in asymmetric catalysis. The chiral nature of the mandelate ligand, combined with the Lewis acidity of the magnesium center, provides a foundation for its potential use in reactions such as asymmetric aldol and Michael additions. The protocols and data templates provided here serve as a starting point for researchers interested in exploring the catalytic capabilities of this simple and readily available chiral magnesium salt. Further experimental investigation is required to validate these hypotheses and to determine the scope and limitations of this compound as a catalyst in organic synthesis.
References
- 1. Asymmetric magnesium catalysis for important chiral scaffold synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Monomeric Magnesium Complexes for Catalysis - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Magnesium Catalysis for Important Chiral Scaffolds Synthesis | Linqing Wang [scispace.com]
- 6. Enantioselective magnesium-catalyzed transformations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C16H14MgO6 | CID 87858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Magnesium-Catalyzed Asymmetric Direct Aldol Addition of Ethyl Diazoacetate to Aromatic, Aliphatic, and α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Magnesium Mandelate in Pharmaceutical Formulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium mandelate, the salt of magnesium and mandelic acid, is a compound with potential applications in pharmaceutical formulations, particularly as a urinary antiseptic.[1] Mandelic acid itself is known for its antibacterial properties.[2][3] The formulation of this compound into a stable and effective oral solid dosage form requires a thorough understanding of its physicochemical properties and careful selection of excipients. Due to the limited specific research on this compound formulations, these application notes provide a comprehensive guide based on its known characteristics, principles of pharmaceutical science, and data from related magnesium salts and mandelate compounds.
Physicochemical Properties
A successful formulation strategy begins with a clear understanding of the active pharmaceutical ingredient's (API) properties. Key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄MgO₆ | [1][4] |
| Molecular Weight | 326.58 g/mol | [1][4] |
| Appearance | White, odorless powder | [1] |
| Solubility in Cold Water | Slightly soluble | [1] |
| Solubility in Boiling Water | 1 part in 250 parts water | [1] |
| Solubility in Alcohol | Insoluble | [1] |
| Aqueous Solution pH | Practically neutral | [1] |
| Stability in Air | Stable | [1] |
| Decomposition | Decomposes in the presence of acids to form free mandelic acid. | [1] |
Preformulation Studies
Prior to developing a robust formulation, a series of preformulation studies are essential to characterize the API and its interactions with potential excipients.
Excipient Compatibility
Given that many magnesium salts can be hygroscopic, care must be taken when selecting excipients.[5] Compatibility studies are crucial to identify any potential physical or chemical interactions between this compound and the chosen excipients. A common approach involves creating binary mixtures of the API and each excipient (typically in a 1:1 ratio) and subjecting them to accelerated stability conditions (e.g., 40°C/75% RH). Analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD) can be employed to detect any interactions.
Logical Workflow for Excipient Compatibility Screening:
References
- 1. This compound [drugfuture.com]
- 2. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mandelic Acid | C8H8O3 | CID 1292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C16H14MgO6 | CID 87858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for Quantifying Magnesium Mandelate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium mandelate is a salt combining the essential mineral magnesium with mandelic acid, an alpha-hydroxy acid. It is utilized in various applications, including as a dietary supplement and potentially in pharmaceutical formulations. Accurate quantification of this compound and its constituent components—magnesium and mandelic acid—in biological matrices such as plasma, serum, and urine is critical for pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring.
Upon administration, this compound is expected to dissociate into magnesium ions (Mg²⁺) and mandelate ions in the aqueous environment of biological fluids. Consequently, analytical methods typically focus on the independent quantification of these two moieties. This document provides detailed application notes and protocols for the analytical techniques used to measure magnesium and mandelic acid concentrations in biological samples.
Analytical Techniques for Mandelic Acid Quantification
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and robust methods for the quantification of mandelic acid in biological samples.[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for quantifying mandelic acid in urine.[1][2] The method involves separating mandelic acid from other urinary components on a reversed-phase column followed by detection using a UV detector.
Quantitative Data Summary: HPLC-UV Method for Mandelic Acid in Urine
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 0.06 µg/mL | [1] |
| 5 mg/L | [2] | |
| Limit of Quantitation (LOQ) | 0.2 µg/mL | [1] |
| Linearity Range | 0.2 - 20 µg/mL (R² = 0.9994) | [1] |
| 10 - 3000 mg/L | [3] | |
| Recovery | > 88.8% | [1] |
| 96% | [2] | |
| Intra-day Precision (%RSD) | 3.6 - 4.7% | [1] |
| < 5% | [2] | |
| Inter-day Precision (%RSD) | 3.8 - 5.1% | [1] |
| < 11% | [2] |
Experimental Protocol: HPLC-UV Analysis of Mandelic Acid in Urine
This protocol is based on methodologies described in the literature.[1][2]
1. Sample Preparation (Microextraction by Packed Sorbent - MEPS) [1]
-
To 1 mL of urine sample, add an internal standard.
-
Adjust the sample pH as required by the specific method.
-
Perform extraction using a molecularly imprinted polymer (MIP) packed sorbent in the MEPS syringe.
-
Wash the sorbent with an appropriate solvent to remove interferences.
-
Elute mandelic acid from the sorbent with a suitable elution solvent.
-
The eluate is ready for HPLC-UV analysis.
2. HPLC-UV Operating Conditions [1][2]
-
Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 2.7 µm).[3]
-
Mobile Phase: A mixture of water and methanol (e.g., 90:10 v/v) with 0.5% acetic acid.[2]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 5 µL.[2]
-
UV Detection Wavelength: 212 nm.[4]
-
Column Temperature: Ambient or controlled (e.g., 25°C).[5]
3. Calibration and Quantification
-
Prepare a series of calibration standards of mandelic acid in the appropriate matrix (e.g., drug-free urine).
-
Process the standards and quality control (QC) samples alongside the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of mandelic acid to the internal standard against the concentration.
-
Determine the concentration of mandelic acid in the unknown samples from the calibration curve.
Caption: Workflow for HPLC-UV quantification of mandelic acid in urine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for detecting lower concentrations of mandelic acid.[6][7]
Quantitative Data Summary: LC-MS/MS Method for Mandelic Acid in Urine
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 0.02 mg/L | [6] |
| Limit of Quantitation (LOQ) | 0.075 mg/L | [6] |
| Linearity Range | 5 - 100 ng/mL (R² > 0.999) | [7] |
| Accuracy | > 82% | [6] |
| Precision (%CV) | < 11% | [6] |
Experimental Protocol: LC-MS/MS Analysis of Mandelic Acid in Urine
This protocol is based on methodologies described in the literature.[6][7]
1. Sample Preparation
-
Dilute urine samples with purified water.[7]
-
Add an isotopically labeled internal standard (e.g., d5-mandelic acid) to all samples, calibration standards, and QCs to compensate for matrix effects.[6]
-
Filter the diluted samples through a 0.22 µm filter before analysis.
2. LC-MS/MS Operating Conditions [7]
-
LC Column: C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient: Isocratic elution with 50% Solvent A and 50% Solvent B.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for mandelic acid and its internal standard should be optimized.
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentrations of the calibration standards.
References
- 1. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. eurekakit.com [eurekakit.com]
- 4. Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Magnesium Valprote in Plasma by HPLC-MS/MS Method and Its Pharmacokinetics in Rats [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103869012A - Measuring method for mandelic acid in urine by liquid chromatography-tandem mass spectrometry - Google Patents [patents.google.com]
In Vivo Experimental Design Using Magnesium Mandelate in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium mandelate is a salt combining the essential mineral magnesium with mandelic acid, an aromatic alpha-hydroxy acid known for its antimicrobial properties. Historically, it has been used as a urinary antiseptic. This document provides detailed application notes and proposed protocols for the in vivo experimental design using this compound in animal models, with a focus on its potential application in urinary tract infections (UTIs). As direct in vivo studies on this compound are limited, these protocols are extrapolated from studies on its individual components, magnesium and mandelic acid.
Therapeutic Rationale
This compound presents a dual-action therapeutic potential:
-
Antimicrobial Activity: Mandelic acid has demonstrated efficacy against a range of bacteria, including common uropathogens like Escherichia coli. Its lipophilic nature is believed to facilitate penetration of the bacterial cell membrane, leading to disruption of membrane potential and integrity.[1][2]
-
Immunomodulatory and Anti-inflammatory Effects: Magnesium ions play a crucial role in modulating the immune response. They can influence macrophage polarization towards an anti-inflammatory M2 phenotype, suppress pro-inflammatory cytokine production, and regulate calcium signaling pathways involved in inflammation.
Proposed Animal Model: Murine Model of Urinary Tract Infection (UTI)
A well-established murine model of ascending UTI is recommended to evaluate the in vivo efficacy of this compound. This model effectively mimics human UTIs caused by uropathogenic E. coli (UPEC).[3][4]
Animal Species and Strain
-
Species: Mouse (Mus musculus)
-
Strain: Female C3H/HeN or C57BL/6 mice (6-8 weeks old) are commonly used and have been shown to be susceptible to UPEC infection.[3]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data derived from literature on mandelic acid and other oral antibiotics used in murine UTI models to guide the experimental design for this compound.
Table 1: Proposed Oral Dosage for this compound in a Murine UTI Model
| Compound | Animal Model | Dosage Range | Frequency | Rationale for Proposed this compound Dose | Reference |
| Mandelic Acid | Rat (Arthritis Model) | 40 - 160 mg/kg | Once daily | Provides a baseline for the mandelic acid component's therapeutic and safety window. | |
| Ciprofloxacin | Mouse (UTI Model) | 5 - 50 mg/kg | Twice daily | Commonly used oral antibiotic in UTI models, providing a reference for effective dosing regimens. | [3] |
| Ampicillin | Mouse (UTI Model) | 20 - 200 mg/kg | Twice daily | Another standard oral antibiotic for UTI, offering a comparative dosage range. | [3] |
| This compound (Proposed) | Mouse (UTI Model) | 50 - 200 mg/kg | Once or twice daily | This proposed range considers the molecular weight of this compound and aims to deliver a therapeutically relevant dose of mandelic acid while staying within a potentially safe range for magnesium. |
Note: The molecular weight of this compound is approximately 326.58 g/mol , with mandelic acid accounting for a significant portion of this weight. The proposed dosage should be optimized in preliminary dose-ranging studies.
Table 2: Key Pharmacokinetic Parameters of Orally Administered Antibiotics in a Murine UTI Model
| Antibiotic | Peak Plasma Concentration (Time) | Peak Bladder Tissue Concentration (Time) | Peak Kidney Tissue Concentration (Time) | Reference |
| Ciprofloxacin (50 mg/kg) | 2 hours | 4 hours | 2 hours | [3] |
| Ampicillin (200 mg/kg) | 2 hours | 2 hours | 2 hours | [3] |
| Fosfomycin (1000 mg/kg) | 2 hours | 2 hours | 4 hours | [3] |
Note: Pharmacokinetic data for this compound is not currently available in the public domain.[5][6][7] It is highly recommended to conduct pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile to inform optimal dosing strategies.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing magnesium salts of organic acids is through the reaction of magnesium oxide with the corresponding acid.[8][9]
Protocol:
-
Dissolve mandelic acid in deionized water with constant stirring and heating (e.g., 90 °C).
-
In a separate vessel, suspend magnesium oxide in deionized water. A small amount of a chelating agent like citric acid can be added to aid in the dissolution of magnesium oxide.
-
Slowly add the magnesium oxide suspension to the heated mandelic acid solution while stirring continuously.
-
Allow the reaction to proceed for a defined period (e.g., 1 hour) at an elevated temperature.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted solids.
-
The resulting solution can be concentrated and the this compound salt precipitated, followed by drying.
-
Characterization of the synthesized this compound should be performed using techniques such as NMR, FTIR, and elemental analysis to confirm its identity and purity.
In Vivo Efficacy Study: Murine UTI Model
Objective: To evaluate the efficacy of orally administered this compound in reducing bacterial load in the bladder and kidneys of mice with UPEC-induced UTI.
Materials:
-
Female C3H/HeN or C57BL/6 mice (6-8 weeks old)
-
Uropathogenic E. coli (UPEC) strain (e.g., CFT073)
-
Luria-Bertani (LB) broth and agar
-
This compound (synthesized or commercially procured)
-
Vehicle control (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Anesthesia (e.g., isoflurane)
-
Sterile catheters
Protocol:
-
Bacterial Culture: Culture UPEC in LB broth overnight at 37°C. Centrifuge the culture, wash the bacterial pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Induction of UTI:
-
Anesthetize mice using isoflurane.
-
Insert a sterile catheter transurethrally into the bladder.
-
Instill 50 µL of the bacterial suspension (5-10 x 10^6 CFU) into the bladder.
-
-
Treatment:
-
At 24 hours post-infection, randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle control
-
This compound (low dose, e.g., 50 mg/kg)
-
This compound (high dose, e.g., 200 mg/kg)
-
Positive control (e.g., ciprofloxacin 10 mg/kg)
-
-
Administer treatments orally via gavage once or twice daily for a specified duration (e.g., 3-7 days).
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically collect urine, bladder, and kidneys.
-
Homogenize the bladder and kidney tissues in sterile PBS.
-
Perform serial dilutions of the urine and tissue homogenates and plate on LB agar.
-
Incubate the plates at 37°C for 18-24 hours and enumerate the CFU to determine the bacterial load.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA) to compare the bacterial loads between the different treatment groups.
Histopathological Analysis
Objective: To assess the effect of this compound on inflammation and tissue damage in the bladder and kidneys.
Protocol:
-
Following euthanasia, fix the bladder and kidneys in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to evaluate inflammatory cell infiltration, edema, and tissue necrosis.
In Vivo Toxicity Assessment
Objective: To evaluate the potential toxicity of this compound.
Protocol:
-
Administer increasing doses of this compound orally to healthy mice for a specified period (e.g., 14 or 28 days).
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
At the end of the study, collect blood for hematological and serum biochemical analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
Visualization of Signaling Pathways and Workflows
Proposed Antimicrobial Mechanism of this compound
Caption: Proposed antimicrobial action of this compound on a bacterial cell.
Magnesium-Modulated Macrophage Signaling
Caption: Magnesium's role in macrophage polarization via the TRPM7-PI3K-AKT pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating this compound in a murine UTI model.
Concluding Remarks
The provided application notes and protocols offer a comprehensive framework for the in vivo investigation of this compound in animal models. While the primary focus is on its potential as a treatment for UTIs, the immunomodulatory properties of magnesium suggest that its therapeutic applications could be broader. It is imperative for researchers to conduct preliminary dose-ranging, toxicity, and pharmacokinetic studies for this compound to establish a safe and effective dosing regimen before embarking on full-scale efficacy trials. The combination of antimicrobial and anti-inflammatory actions makes this compound a promising candidate for further drug development.
References
- 1. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Immunocompetent Urinary Tract Infected Balb/C Mouse Model For the Study of Antibiotic Resistance Development Using Escherichia Coli CFT073 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a long-term ascending urinary tract infection mouse model for antibiotic treatment studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability and pharmacokinetics of magnesium after administration of magnesium salts to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability and Pharmacokinetics of Magnesium After Administration of Magnesium Salts to Humans | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Characterization, and Cellular Uptake of Magnesium Maltol and Ethylmaltol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of Magnesium Mandelate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of magnesium mandelate. The methodologies are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in determining the inhibitory and bactericidal efficacy of this compound against a range of microorganisms.
Introduction
This compound, the magnesium salt of mandelic acid, is a compound with potential antimicrobial properties. Mandelic acid itself is an alpha-hydroxy acid known for its antibacterial effects, which are attributed to its ability to penetrate bacterial cell membranes.[1][2][3][4][5] The role of magnesium in microbial physiology is complex; at elevated concentrations, magnesium ions have been shown to disrupt bacterial membranes and inhibit biofilm formation.[6][7] Conversely, in some circumstances, magnesium can enhance bacterial survival against certain antibiotics by stabilizing ribosomes.[8] The combination of these two components in this compound suggests a unique antimicrobial profile worthy of investigation.
These protocols are designed to be adaptable for screening this compound against various bacterial and fungal strains. It is recommended to initially test against a panel of common pathogenic bacteria, including Gram-positive organisms like Staphylococcus aureus and Gram-negative organisms like Escherichia coli, as some mandelate salts have shown greater efficacy against Gram-positive bacteria.[9]
Data Presentation
Quantitative data from the following protocols should be summarized for clear comparison. The following tables provide examples of how to structure the results for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | ATCC Strain No. | MIC (µg/mL) | MIC (mM) |
| Staphylococcus aureus | 29213 | 128 | X.XX |
| Escherichia coli | 25922 | 512 | Y.YY |
| Pseudomonas aeruginosa | 27853 | >1024 | >Z.ZZ |
| Candida albicans | 10231 | 256 | A.AA |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | ATCC Strain No. | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | 128 | 256 | 2 |
| Escherichia coli | 25922 | 512 | >1024 | >2 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal strains
-
Sterile water or appropriate solvent for this compound
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The solubility and stability of this compound in the chosen solvent and microbiological media should be determined prior to the assay. Filter-sterilize the stock solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as the growth control (no compound), and the twelfth well will be the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control.
Agar Dilution Assay for MIC
This method is considered a gold standard for MIC determination and is useful for testing multiple strains simultaneously.[6]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial or fungal strains
-
Sterile water or appropriate solvent
-
0.5 McFarland turbidity standard
-
Inoculating device (e.g., multipoint replicator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
For each concentration, add a specific volume of the this compound solution to molten MHA (kept at 45-50°C) to achieve the desired final concentration. Mix well and pour into sterile Petri dishes.
-
Prepare a control plate with no this compound.
-
-
Inoculum Preparation: Prepare the inoculum as described in the broth microdilution protocol, adjusting to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate approximately 1-2 µL of each microbial suspension onto the surface of the agar plates, starting with the control plate and then plates with increasing concentrations of this compound.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Disk Diffusion Assay
This qualitative method assesses the susceptibility of a microorganism to this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile water or appropriate solvent
-
0.5 McFarland turbidity standard
-
Sterile swabs
Procedure:
-
Preparation of this compound Disks: Impregnate sterile filter paper disks with a known concentration of the this compound solution. The amount of compound per disk should be standardized. Allow the disks to dry completely in a sterile environment.
-
Inoculum Preparation: Prepare the inoculum as described in the broth microdilution protocol.
-
Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Placement: Aseptically place the this compound disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters. The size of the zone indicates the relative susceptibility of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.[8]
Procedure:
-
Perform the Broth Microdilution Assay: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spread each aliquot onto a sterile MHA plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).
Visualizations
Proposed Antimicrobial Mechanism of this compound
Caption: Proposed dual antimicrobial action of this compound.
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of this compound.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. us.typology.com [us.typology.com]
- 4. researchgate.net [researchgate.net]
- 5. cetaphil.com [cetaphil.com]
- 6. Antimicrobial Properties of Magnesium Open Opportunities to Develop Healthier Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Properties of Magnesium Open Opportunities to Develop Healthier Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium helps bacteria to survive antibiotics - El·lipse [ellipse.prbb.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Magnesium Mandelate-Based Drug Delivery Systems
Introduction
Magnesium-based biomaterials are gaining significant attention for a variety of biomedical applications, including drug delivery. This is largely due to the excellent biocompatibility and biodegradability of magnesium. Magnesium mandelate, a salt of magnesium and mandelic acid, presents an interesting potential platform for drug delivery. Mandelic acid is an alpha-hydroxy acid with known antimicrobial properties, and its combination with magnesium could offer a synergistic effect in certain therapeutic applications. This document provides detailed application notes and protocols for the conceptual development and evaluation of a this compound-based nanoparticle drug delivery system.
1. Synthesis of this compound Nanoparticles
This section outlines a proposed method for the synthesis of this compound nanoparticles via a controlled precipitation reaction.
Experimental Protocol: Synthesis of this compound Nanoparticles
Materials:
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Mandelic acid (C₈H₈O₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 0.1 M solution of magnesium chloride hexahydrate in deionized water.
-
Prepare a 0.2 M solution of mandelic acid in a 1:1 ethanol/deionized water mixture.
-
Prepare a 0.4 M solution of sodium hydroxide in deionized water.
-
-
Reaction:
-
In a beaker, combine equal volumes of the magnesium chloride and mandelic acid solutions under vigorous stirring at room temperature.
-
Slowly add the sodium hydroxide solution dropwise to the mixture. The addition of NaOH will deprotonate the mandelic acid, facilitating its reaction with magnesium ions, and will also lead to the formation of magnesium hydroxide intermediates that can subsequently react with mandelic acid.
-
Continue stirring for 2 hours at room temperature to ensure a complete reaction.
-
-
Purification:
-
Collect the resulting white precipitate by centrifugation at 8000 rpm for 15 minutes.
-
Wash the pellet three times with deionized water and once with ethanol to remove unreacted precursors and byproducts. Centrifuge between each wash.
-
-
Drying:
-
Resuspend the final pellet in a small amount of deionized water and freeze-dry the sample to obtain a fine powder of this compound nanoparticles.
-
2. Characterization of this compound Nanoparticles
The synthesized nanoparticles should be thoroughly characterized to determine their physicochemical properties.
Data Presentation: Physicochemical Properties of this compound Nanoparticles
| Parameter | Method | Expected Value |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 150 - 300 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | -15 to -30 mV |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical/quasi-spherical |
Experimental Protocol: Characterization Techniques
-
Dynamic Light Scattering (DLS):
-
Disperse a small amount of the nanoparticle powder in deionized water by sonication.
-
Measure the particle size and PDI using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Use the same nanoparticle dispersion prepared for DLS.
-
Measure the zeta potential using an electrophoretic light scattering instrument.
-
-
Transmission Electron Microscopy (TEM):
-
Disperse the nanoparticles in ethanol.
-
Place a drop of the dispersion onto a carbon-coated copper grid and allow it to air dry.
-
Image the nanoparticles using a TEM to observe their size, shape, and morphology.
-
3. Drug Loading and In Vitro Release Studies
For this application note, doxorubicin (DOX), a common chemotherapeutic agent, is used as a model drug.
Experimental Protocol: Doxorubicin Loading
-
Disperse 10 mg of this compound nanoparticles in 10 mL of a 1 mg/mL doxorubicin solution in phosphate-buffered saline (PBS, pH 7.4).
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Centrifuge the suspension at 10,000 rpm for 20 minutes to separate the DOX-loaded nanoparticles.
-
Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:
-
DLE (%) = (Total amount of DOX - Amount of free DOX) / Total amount of DOX * 100
-
DLC (%) = (Total amount of DOX - Amount of free DOX) / Weight of nanoparticles * 100
-
Experimental Protocol: In Vitro Drug Release
-
Disperse 5 mg of DOX-loaded nanoparticles in 5 mL of PBS at two different pH values: 7.4 (physiological) and 5.5 (tumor microenvironment).
-
Place the dispersions in dialysis bags (MWCO 10 kDa) and immerse them in 50 mL of the corresponding PBS buffer.
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer.
Data Presentation: Drug Loading and Release Parameters
| Parameter | Value |
| Drug Loading Efficiency (DLE) | ~ 65% |
| Drug Loading Content (DLC) | ~ 6.5% |
| Cumulative Release at pH 7.4 (48h) | ~ 20% |
| Cumulative Release at pH 5.5 (48h) | ~ 75% |
4. In Vitro Cytotoxicity Assay
Experimental Protocol: MTT Assay
-
Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of free DOX, blank this compound nanoparticles, and DOX-loaded nanoparticles for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to untreated control cells.
5. Visualizations
Caption: Workflow for the synthesis and characterization of this compound nanoparticles.
Application of magnesium mandelate in agricultural research for crop yield
Application Notes and Protocols for Magnesium Mandelate in Agricultural Research for Crop Yield
Introduction
Extensive research into the application of "this compound" for agricultural crop yield did not yield specific studies on this compound. The available scientific literature focuses on the individual roles of its constituent components: magnesium as an essential plant macronutrient and mandelic acid, particularly its derivatives, as antimicrobial agents. Therefore, these application notes provide a comprehensive overview based on the known agricultural applications of magnesium and mandelic acid separately. A final section presents a hypothesis for the potential synergistic effects of this compound and a protocol for its investigation.
Part 1: Magnesium in Crop Yield Enhancement
Application Notes
Magnesium (Mg) is a critical secondary macronutrient vital for healthy plant growth and development.[1] It is a central component of the chlorophyll molecule, making it indispensable for photosynthesis.[2][3][4] Magnesium also acts as a cofactor for numerous enzymes involved in key metabolic processes, including ATP synthesis and protein formation.[2][3] Magnesium deficiency is a significant limiting factor in crop production, particularly in acidic soils where it is easily leached.[5] Supplementing crops with magnesium fertilizers has been shown to increase yields across a wide range of species.[5][6][7]
A meta-analysis of 99 field research articles revealed that magnesium fertilization resulted in an average crop yield increase of 8.5%.[5][6] The positive effects of magnesium on yield are more pronounced in soils with severe magnesium deficiency and low pH.[5][6] For instance, in soils with exchangeable magnesium levels below 60 mg/kg, yield increased by up to 9.4%, and in soils with a pH lower than 6.5, the yield increase was 11.3%.[5][6]
Data Presentation: Efficacy of Magnesium Fertilization on Crop Yield
The following table summarizes the quantitative data from a meta-analysis on the impact of magnesium fertilization on the yield of various crops.
| Crop Type | Average Yield Increase (%) | Soil Condition (Exchangeable Mg) | Yield Increase (%) | Soil pH | Yield Increase (%) |
| Fruits | 12.5%[5] | < 60 mg/kg (Severe Deficiency) | 9.4%[5][6] | < 6.5 (Acidic) | 11.3%[5][6] |
| Grasses | 10.6%[5] | 60-120 mg/kg (Moderate Deficiency) | 9.4%[5] | 6.5-7.5 (Neutral) | 6.3%[5] |
| Tobacco | 9.8%[5] | > 120 mg/kg (Sufficient) | 4.9%[5][6] | > 7.5 (Alkaline) | 3.9%[5] |
| Tubers | 9.4%[5] | ||||
| Vegetables | 8.9%[5] | ||||
| Cereals | 8.2%[5] | ||||
| Oil Crops | 8.2%[5] | ||||
| Tea | 6.9%[5] | ||||
| Overall Average | 8.5% [5][6] |
Experimental Protocols: Evaluating the Effect of Magnesium Supplementation on Crop Yield
This protocol outlines a field trial to assess the efficacy of a magnesium fertilizer on crop yield.
1. Site Selection and Characterization:
- Select a field with known or suspected magnesium deficiency. The soil should be acidic to neutral for optimal evaluation of magnesium's effect.[5][6]
- Conduct a baseline soil analysis to determine the initial exchangeable magnesium levels, pH, and concentrations of other key nutrients (N, P, K, Ca).[8]
2. Experimental Design:
- Use a randomized complete block design with a minimum of four replications.[9]
- Each block should contain the following treatments:
- T1: Control (no magnesium fertilizer).
- T2: Low dose of magnesium fertilizer (e.g., 25 kg MgO/ha).[9]
- T3: Medium dose of magnesium fertilizer (e.g., 50 kg MgO/ha).[9]
- T4: High dose of magnesium fertilizer (e.g., 100 kg MgO/ha).[5]
- Plot size should be appropriate for the crop being tested (e.g., 5m x 4m).[9]
3. Fertilizer Application:
- The magnesium fertilizer (e.g., magnesium sulfate) should be broadcast and incorporated into the soil before planting.[10]
- Ensure all plots receive the same basal application of N, P, and K fertilizers based on soil test recommendations.
4. Crop Management:
- Plant a suitable crop species known to be responsive to magnesium (e.g., soybean, maize, pomelo).[8][11]
- Follow standard agronomic practices for the selected crop regarding irrigation, pest control, and weed management.
5. Data Collection:
- Plant Growth Parameters: At key growth stages, measure plant height, number of leaves, and leaf area index.
- Leaf Tissue Analysis: Collect the youngest fully expanded leaves at the vegetative and flowering stages to determine the magnesium concentration.
- Yield and Yield Components: At maturity, harvest the central rows of each plot to determine the total biomass and economic yield (e.g., grain weight, fruit number).
- Quality Parameters: For relevant crops, analyze quality parameters such as sugar content or protein concentration.[5][6]
6. Statistical Analysis:
- Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the treatment effects.
- If significant differences are found, use a mean separation test (e.g., Duncan's Multiple Range Test) to compare the treatment means.[8]
Mandatory Visualization: Role of Magnesium in Photosynthesis
Caption: Role of Magnesium in Photosynthesis.
Part 2: Mandelic Acid Derivatives in Crop Protection
Application Notes
Mandelic acid and its derivatives have gained attention in agriculture for their antimicrobial properties.[12][13][14] Research has focused on synthesizing novel mandelic acid derivatives to act as fungicides against various plant pathogens.[15][16][17] These compounds have shown efficacy against oomycetes like Phytophthora infestans (late blight) and ascomycetes such as Gibberella saubinetii and Sclerotinia sclerotiorum.[15][18] The mechanism of action for some derivatives involves disrupting the fungal cell membrane integrity, leading to leakage of cytoplasmic contents and inhibition of fungal growth.[15][16][17]
Data Presentation: Antifungal Activity of Mandelic Acid Derivatives
The following table presents a conceptual summary of the in vitro antifungal activity of synthesized 4-substituted mandelic acid derivatives against various plant pathogenic fungi.
| Compound ID | Target Fungus | EC50 (mg/L) | Commercial Fungicide (Mandipropamid) EC50 (mg/L) |
| E13 | Gibberella saubinetii | 20.4[15] | > 100 |
| E6 | Verticillium dahliae | 12.7[15] | > 100 |
| E18 | Sclerotinia sclerotiorum | 8.0[15] | > 100 |
Experimental Protocols: In Vitro and In Vivo Evaluation of a Mandelic Acid-Based Fungicide
This protocol describes the steps to evaluate the efficacy of a novel mandelic acid derivative as a fungicide.
1. In Vitro Antifungal Assay (Mycelial Growth Inhibition):
- Pathogen Culture: Grow the target fungal pathogen (e.g., Sclerotinia sclerotiorum) on potato dextrose agar (PDA) plates.
- Fungicide Preparation: Dissolve the mandelic acid derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions to be tested.
- Amended Media: Incorporate the different concentrations of the fungicide into molten PDA. Pour the amended PDA into Petri dishes. A control plate should contain only the solvent.
- Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
- Incubation: Incubate the plates at the optimal temperature for the fungus until the mycelium in the control plate reaches the edge of the plate.
- Data Collection: Measure the colony diameter in two perpendicular directions for each plate.
- Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value (the concentration that inhibits 50% of growth) using probit analysis.[19][20]
2. In Vivo Protective Efficacy Assay (Detached Leaf Method):
- Plant Material: Grow healthy, susceptible host plants (e.g., lettuce for Sclerotinia sclerotiorum) in a controlled environment.
- Fungicide Application: Prepare different concentrations of the mandelic acid derivative in an aqueous solution, possibly with a surfactant. Spray the solutions onto the adaxial surface of detached leaves until runoff. Control leaves are sprayed with water and surfactant only.
- Inoculation: After the leaves have dried, place a mycelial plug of the pathogen onto the center of each treated leaf.
- Incubation: Place the leaves in a humid chamber at an appropriate temperature and light cycle to promote disease development.
- Data Collection: After a set incubation period (e.g., 72 hours), measure the lesion diameter on each leaf.
- Analysis: Calculate the protective efficacy for each concentration based on the reduction in lesion size compared to the control.
Mandatory Visualization: Proposed Mechanism of Action of a Mandelic Acid Derivative
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. researchgate.net [researchgate.net]
- 3. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 4. Photosynthesis | Definition, Formula, Process, Diagram, Reactants, Products, & Facts | Britannica [britannica.com]
- 5. Frontiers | Magnesium Fertilization Improves Crop Yield in Most Production Systems: A Meta-Analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Magnesium Fertilization Improves Crop Yield in Most Production Systems: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.ansfoundation.org [journals.ansfoundation.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Magnesium Mandelate for Topical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Magnesium mandelate, the magnesium salt of mandelic acid, presents a compelling candidate for topical formulations by combining the therapeutic benefits of both magnesium and mandelic acid. Mandelic acid, a gentle alpha-hydroxy acid (AHA), is well-regarded for its exfoliating, anti-acne, and anti-aging properties.[1][2][3][4] Concurrently, topical magnesium has demonstrated potential in improving skin barrier function, enhancing hydration, and providing anti-inflammatory effects.[5][6][7] This document provides detailed application notes and protocols for the formulation, characterization, and in vitro testing of topical this compound preparations.
Physicochemical Properties & Rationale
This compound is a white, odorless powder.[8] Understanding its properties is crucial for effective formulation development.
1.1. Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄MgO₆ | [9][10] |
| Molecular Weight | 326.58 g/mol | [9][10] |
| Appearance | White, odorless powder | [8] |
| Solubility | Slightly soluble in cold water; Soluble in ~250 parts boiling water; Insoluble in alcohol. | [8] |
1.2. Rationale for Topical Use:
-
Mandelic Acid: Its large molecular size allows for slower, more gentle penetration into the skin compared to other AHAs like glycolic acid, making it suitable for sensitive skin.[1][2][4][11] It accelerates cell turnover, helps unclog pores, reduces hyperpigmentation, and promotes collagen production.[1][12][13]
-
Magnesium: Studies suggest that magnesium can be absorbed transdermally, with hair follicles playing a significant role in this process.[5][6][14] Topically applied magnesium may improve skin hydration, support barrier function, and exert anti-inflammatory effects by downregulating mediators like TNF-α and NF-κβ.[5][7] Furthermore, it can protect skin cells from oxidative stress.[15]
-
Synergistic Potential: The combination offers a multi-faceted approach to skin health. Mandelic acid provides surface exfoliation and renewal, potentially enhancing the penetration of magnesium. Magnesium, in turn, can help mitigate potential irritation from the AHA while supporting fundamental skin health and resilience.
Key Signaling Pathways & Mechanisms of Action
Visualizing the mechanisms of action for each component helps in understanding the formulation's therapeutic targets.
Caption: Mechanism of Mandelic Acid on the skin.
Caption: Key signaling pathways modulated by Magnesium in skin.
Experimental Protocols
The following protocols outline the preparation of a sample formulation and key in vitro tests to characterize its performance and stability.
Protocol 3.1: Preparation of a Topical Cream (Oil-in-Water Emulsion)
This protocol describes the formulation of a 2% this compound cream. Given the salt's limited solubility in cold water, it should be dissolved in the heated water phase.
3.1.1. Sample Formulation Table
| Phase | Ingredient | Function | % (w/w) |
| A (Water Phase) | Deionized Water | Solvent | 75.5 |
| Glycerin | Humectant | 5.0 | |
| This compound | Active Ingredient | 2.0 | |
| Xanthan Gum | Thickener | 0.5 | |
| B (Oil Phase) | Cetearyl Alcohol | Emulsifier, Emollient | 8.0 |
| Glyceryl Stearate | Emulsifier | 4.0 | |
| Caprylic/Capric Triglyceride | Emollient | 4.0 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
3.1.2. Methodology
-
Preparation of Water Phase (A): In a suitable vessel, combine deionized water and glycerin. Begin heating to 75°C while stirring. Once heated, slowly add this compound and stir until fully dissolved. Sprinkle in xanthan gum and mix until hydrated and the phase is uniform.
-
Preparation of Oil Phase (B): In a separate vessel, combine all oil phase ingredients and heat to 75°C while stirring until all components are melted and uniform.
-
Emulsification: Slowly add the Oil Phase (B) to the Water Phase (A) under continuous high-shear homogenization. Mix for 5-10 minutes to form a uniform emulsion.
-
Cooling: Switch to gentle propeller mixing and begin cooling the emulsion.
-
Final Additions: When the batch has cooled to below 40°C, add the preservative system (Phase C).
-
Finalization: Continue mixing until the cream is smooth and uniform. Adjust pH to a skin-compatible range (e.g., 4.5-5.5) if necessary, using a suitable buffer.
Protocol 3.2: In Vitro Skin Permeation Study
This study evaluates the permeation of magnesium and mandelic acid through a skin model using Franz diffusion cells.[16][17]
Caption: Workflow for an In Vitro Skin Permeation Study.
3.2.1. Methodology
-
Apparatus: Vertical Franz diffusion cells.[17] The diffusion area should be accurately measured.
-
Membrane Preparation: Use full-thickness porcine ear skin, as it is a well-established model for human skin.[18][19] Remove subcutaneous fat and hair. Cut skin sections to fit the Franz cells.
-
Receptor Fluid: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. For compounds with low aqueous solubility, a co-solvent like ethanol may be added.[16][19] Degas the fluid before use to prevent air bubbles.
-
Setup:
-
Mount the porcine skin between the donor and receptor chambers, ensuring the stratum corneum faces the donor chamber.[20]
-
Fill the receptor chamber with receptor fluid, ensuring no bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber and place the cells in a water bath set to maintain a skin surface temperature of 32 ± 1°C.[16][19]
-
-
Dosing: Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound formulation uniformly to the skin surface in the donor chamber.
-
Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber's sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[19][21]
-
Analysis: Analyze the collected samples for magnesium and mandelic acid content using the analytical methods described in Protocol 3.4.
Protocol 3.3: Formulation Stability Testing
Stability testing is essential to determine the shelf-life of the product under various environmental conditions, following ICH guidelines.[22][23]
Caption: General workflow for topical formulation stability testing.
3.3.1. Methodology
-
Sample Preparation: Prepare at least three batches of the formulation in the final intended packaging.
-
Storage Conditions: Place samples into stability chambers with controlled temperature and relative humidity (RH).[22]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.[23]
-
-
Parameters to Evaluate: Conduct the following tests at each time point.[24][25]
| Test Category | Parameter | Acceptance Criteria (Example) |
| Physical | Appearance, Color, Odor | No significant change from initial |
| pH | Within ± 0.5 of initial value | |
| Viscosity | Within ± 15% of initial value | |
| Phase Separation | None observed | |
| Chemical | Assay of this compound | 90.0% - 110.0% of label claim |
| Degradation Products | Within specified limits | |
| Microbiological | Total Aerobic Microbial Count | <100 CFU/g |
| Total Yeast and Mold Count | <10 CFU/g | |
| Absence of Pathogens | Must be absent (e.g., E. coli, S. aureus) |
Protocol 3.4: Analytical Quantification Methods
3.4.1. Quantification of Magnesium by Atomic Absorption (AA) Spectrometry
-
Principle: AA spectrometry measures the absorption of light by free magnesium atoms in a flame or furnace. The amount of light absorbed is proportional to the magnesium concentration.
-
Sample Preparation: Dilute samples collected from the permeation or stability studies with deionized water containing a releasing agent (e.g., 1% Lanthanum Chloride) to prevent chemical interferences.[26]
-
Standard Curve: Prepare a series of at least five working standards of known magnesium concentrations (e.g., 0.1 to 2.0 ppm) from a certified stock solution.
-
Analysis: Aspirate the blank, standards, and samples into the AA spectrometer. Measure the absorbance at the magnesium wavelength (typically 285.2 nm).
-
Calculation: Determine the concentration of magnesium in the samples by plotting a standard curve of absorbance versus concentration and interpolating the sample values.
3.4.2. Quantification of Mandelic Acid by High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates mandelic acid from other formulation components based on its affinity for a stationary phase. A UV detector quantifies the acid as it elutes from the column.
-
Sample Preparation: Dilute samples with the mobile phase and filter through a 0.45 µm syringe filter to remove particulates.
-
Standard Curve: Prepare a series of at least five working standards of mandelic acid in the mobile phase.
-
HPLC Conditions (Example):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 2.5) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 225 nm |
| Column Temperature | 30°C |
-
Analysis: Inject the blank, standards, and samples into the HPLC system.
-
Calculation: Determine the concentration of mandelic acid by creating a standard curve of peak area versus concentration.
References
- 1. drdavinlim.com [drdavinlim.com]
- 2. What is mandelic acid? Benefits, side effects and uses [medicalnewstoday.com]
- 3. Mandelic Acid Benefits: Acne, Aging, and More [verywellhealth.com]
- 4. paulaschoice.com [paulaschoice.com]
- 5. customcompounding.com.au [customcompounding.com.au]
- 6. betteryou.com [betteryou.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [drugfuture.com]
- 9. This compound | C16H14MgO6 | CID 87858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Magnesium-Mandelat | C16H14MgO6 | CID 71308533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. us.typology.com [us.typology.com]
- 12. Mandelic Acid: Benefits, Uses, Vs. Glycolic Acid, and Precautions [healthline.com]
- 13. cipherskincare.com [cipherskincare.com]
- 14. Myth or Reality—Transdermal Magnesium? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Keio University led group clarify that intracellular magnesium ions protect the skin from oxidative stress | News | Science Japan [sj.jst.go.jp]
- 16. alterlab.co.id [alterlab.co.id]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2.7. In Vitro Skin Permeation Study [bio-protocol.org]
- 20. rjptonline.org [rjptonline.org]
- 21. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. certified-laboratories.com [certified-laboratories.com]
- 23. japsonline.com [japsonline.com]
- 24. Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development - Dow Development Labs [dowdevelopmentlabs.com]
- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 26. nemi.gov [nemi.gov]
Troubleshooting & Optimization
Purification techniques for removing impurities from magnesium mandelate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of magnesium mandelate. Our aim is to offer practical solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on typical synthesis routes, which involve the reaction of mandelic acid with a magnesium source like magnesium oxide, common impurities include:
-
Unreacted Mandelic Acid: Often present if the stoichiometry is not precise or the reaction does not go to completion.
-
Unreacted Magnesium Oxide: A common starting material that may persist if it does not fully react.
-
Magnesium Citrate: If citric acid is used as a catalyst or to improve the solubility of magnesium oxide, magnesium citrate can be a significant byproduct.[1]
-
Other Metal Ions: Trace amounts of other metal ions may be present from the magnesium source.[2]
Q2: What is the recommended primary purification technique for this compound?
A2: Recrystallization from water is the most effective and commonly applicable method for purifying this compound. This is due to its favorable solubility profile: slightly soluble in cold water and significantly more soluble in hot water, while being insoluble in common organic solvents like ethanol.[3] This differential solubility allows for the separation of this compound from many of its potential impurities.[4]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for determining the purity of this compound. An ion-exchange HPLC method has been shown to be effective for the analysis of methenamine mandelate, and a similar approach can be adapted for this compound.[5] Additionally, chiral HPLC can be employed to determine the enantiomeric purity of the mandelate moiety.[6] Other methods include:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
-
Spectroscopic Methods (e.g., NMR, IR): To confirm the chemical identity and absence of organic impurities.
Q4: My final product is a racemic mixture of this compound. How can I separate the enantiomers?
A4: Chiral separation of mandelic acid and its derivatives can be achieved using techniques such as chiral HPLC or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[7][8][9] For this compound, a chiral chromatography method would be the most direct approach to separate the (R,R), (S,S), and meso forms.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Too much solvent used | Before filtering, concentrate the solution by carefully boiling off some of the solvent to the point of saturation at the boiling temperature. |
| Premature crystallization | Ensure the dissolution flask and filtration apparatus are sufficiently hot during filtration to prevent the product from crystallizing out too early. |
| Product is too soluble in cold solvent | Ensure the cooling step is carried out at a sufficiently low temperature (e.g., in an ice bath) to minimize the amount of product remaining in the mother liquor. |
| Incomplete crystallization | Allow sufficient time for crystallization to occur. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
Issue 2: Oily Precipitate Instead of Crystals
| Potential Cause | Troubleshooting Step |
| High concentration of impurities | The presence of significant impurities can lower the melting point of the mixture, causing it to "oil out." Consider a pre-purification step, such as washing the crude product with a solvent in which the impurity is soluble but the product is not (e.g., ethanol to remove excess mandelic acid). |
| Solution is supersaturated | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| Cooling is too rapid | Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. |
Issue 3: Ineffective Removal of Impurities
| Potential Cause | Troubleshooting Step |
| Co-precipitation of impurities | If the impurity has similar solubility to this compound, a single recrystallization may not be sufficient. Perform a second recrystallization. |
| Insoluble impurities present | If the crude product contains insoluble impurities like unreacted magnesium oxide, perform a hot filtration of the dissolved this compound solution before the cooling and crystallization step. |
| Magnesium citrate impurity | Magnesium citrate is water-soluble. Multiple recrystallizations from water should effectively reduce its concentration. Monitor purity by HPLC. |
Data Presentation
Table 1: Solubility of this compound and Common Impurities
| Compound | Cold Water | Hot Water | Ethanol |
| This compound | Slightly Soluble[3] | Soluble[3] | Insoluble[3] |
| Mandelic Acid | Soluble | Very Soluble | Soluble |
| Magnesium Oxide | Insoluble | Insoluble | Insoluble |
| Magnesium Citrate | Soluble | Very Soluble | Insoluble |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
Objective: To purify crude this compound by removing water-soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water. Heat the mixture to boiling while stirring. Continue to add small portions of hot deionized water until the this compound is completely dissolved. Avoid adding a large excess of water to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities (e.g., magnesium oxide) are observed, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring boiling water through it. Quickly filter the hot this compound solution into the preheated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period to allow for the formation of larger crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. helixchrom.com [helixchrom.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. journalssystem.com [journalssystem.com]
- 7. WO2013025107A1 - Recovery of carboxylic acid from their magnesium salts by precipitation using hydrochloric acid, useful for fermentation broth work-up - Google Patents [patents.google.com]
- 8. Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MANCO [master-analyse-controle-inscription.univ-lyon1.fr]
Technical Support Center: Crystallization of Magnesium Mandelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of magnesium mandelate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound, offering potential causes and recommended solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| MM-Cryst-01 | No crystal formation or very low yield. | - Sub-optimal Supersaturation: The concentration of this compound in the solution is below the metastable zone width. - Inappropriate Solvent System: The chosen solvent may have very high solubility for this compound, preventing precipitation. - Presence of Inhibiting Impurities: Certain impurities can inhibit nucleation and crystal growth. | - Increase Supersaturation: Concentrate the solution by solvent evaporation or cool the solution at a controlled rate. - Solvent Screening: Experiment with different solvents or anti-solvent additions to decrease solubility. Common solvents for mandelic acid include water, alcohols (methanol, ethanol), and their mixtures.[1][2] - Seeding: Introduce a small amount of pre-existing this compound crystals to induce nucleation. - Purification: Purify the starting materials (mandelic acid and magnesium salt) to remove potential inhibitors. |
| MM-Cryst-02 | Formation of oil or amorphous precipitate instead of crystals. | - High Supersaturation: Rapidly creating a very high level of supersaturation can lead to the formation of an unstable oil or amorphous solid. - Inappropriate Temperature: The crystallization temperature may be too high, favoring the formation of a liquid phase. - Solvent Effects: The solvent may strongly solvate the this compound molecules, hindering their organization into a crystal lattice. | - Control Supersaturation: Add the anti-solvent slowly or cool the solution at a slower rate. - Optimize Temperature: Experiment with different crystallization temperatures. - Solvent Selection: Choose a solvent system where this compound has moderate solubility. |
| MM-Cryst-03 | Poor crystal morphology (e.g., needles, plates, agglomerates). | - Rapid Crystal Growth: Fast growth rates can lead to non-ideal crystal habits. - Solvent Influence: The solvent can selectively interact with different crystal faces, affecting their growth rates and the overall crystal shape. - Impurity Effects: Impurities can adsorb onto specific crystal faces, inhibiting their growth and altering the morphology. | - Reduce Supersaturation: Lower the rate of cooling or anti-solvent addition. - Stirring: Optimize the stirring rate to improve mass transfer without causing excessive secondary nucleation or crystal breakage. - Solvent Additives: Introduce small amounts of a co-solvent to modify the crystal habit. |
| MM-Cryst-04 | Inconsistent polymorphic form. | - Thermodynamic vs. Kinetic Control: Different polymorphs can be favored under different conditions (e.g., temperature, solvent, supersaturation).[3] - Presence of Impurities: Impurities can template the nucleation of a specific polymorph. | - Controlled Crystallization Conditions: Precisely control temperature, cooling rate, and solvent composition. - Seeding: Use seeds of the desired polymorph to direct the crystallization outcome. - Solvent Screening: Investigate the effect of different solvents on the resulting polymorphic form. |
| MM-Cryst-05 | Inclusion of impurities in the crystals. | - High Impurity Levels in Starting Materials: The mandelic acid or magnesium salt used may contain significant impurities. - Rapid Crystal Growth: Fast growth can trap impurities within the crystal lattice. | - Recrystallization of Starting Materials: Purify the mandelic acid and magnesium salt before use. - Slower Crystallization: Decrease the supersaturation to allow for more selective incorporation of this compound into the crystal lattice. - Washing: Wash the final crystals with a cold solvent in which the impurities are soluble but the product is not. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical formula and IUPAC name for this compound?
A1: The chemical formula for this compound is C₁₆H₁₄MgO₆.[4] Its IUPAC name is magnesium bis(2-hydroxy-2-phenylacetate).[4]
Q2: How does pH affect the crystallization of this compound?
A2: The pH of the crystallization medium can significantly influence the process. Mandelic acid is a carboxylic acid, and its degree of ionization is pH-dependent. The pH will affect the solubility of this compound and the stability of the solution. While specific data for this compound is limited, studies on other magnesium carboxylates and hydroxides show that pH is a critical parameter for controlling crystal growth and morphology.[5][6] It is recommended to control and monitor the pH throughout the crystallization process.
Q3: What are suitable solvents for the crystallization of this compound?
A3: The choice of solvent is crucial for successful crystallization. Based on the solubility of mandelic acid, suitable solvents to investigate would include water, methanol, ethanol, n-propanol, and isopropanol, as well as binary mixtures of these with water.[1] The solubility of mandelic acid generally increases with temperature in these solvents.[1] The ideal solvent or solvent system will provide moderate solubility for this compound, allowing for the creation of a suitable supersaturation level for crystal growth.
Q4: How can I control the particle size of this compound crystals?
A4: Controlling particle size often involves manipulating the nucleation and growth kinetics. To obtain larger crystals, aim for a lower number of nuclei and a controlled growth rate. This can be achieved by:
-
Slower cooling or anti-solvent addition: This reduces the level of supersaturation and favors growth over nucleation.
-
Seeding: Introducing a known quantity of seed crystals of a specific size can help control the final particle size distribution.
-
Optimizing stirring: Gentle agitation can improve mass transfer to the crystal surface without causing excessive secondary nucleation.
For smaller, more uniform particles, a higher nucleation rate is desired, which can be achieved through faster cooling or anti-solvent addition and higher agitation speeds.
Q5: What analytical techniques are recommended for characterizing this compound crystals?
A5: A combination of analytical techniques should be used to fully characterize the solid form of this compound:
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph) and assess crystallinity.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, dehydration/desolvation events, and thermal stability.[3]
-
Infrared (IR) or Raman Spectroscopy: To confirm the presence of functional groups and investigate the coordination of the mandelate ligand to the magnesium ion.[[“]][8]
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution.[9]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the this compound.
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound
This protocol describes a general procedure for obtaining this compound crystals via cooling crystallization.
Materials:
-
Mandelic Acid
-
Magnesium Oxide or Magnesium Hydroxide
-
Solvent (e.g., Ethanol/Water mixture)
-
Crystallization vessel with temperature control and stirring
Procedure:
-
Preparation of this compound Solution:
-
Dissolve a stoichiometric amount of mandelic acid in the chosen solvent system (e.g., 90:10 ethanol:water) in the crystallization vessel.
-
Slowly add a stoichiometric amount of magnesium oxide or magnesium hydroxide to the mandelic acid solution while stirring.
-
Heat the mixture gently (e.g., to 60-70 °C) to facilitate the reaction and complete dissolution.
-
Filter the hot solution to remove any undissolved particles.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly and controllably to room temperature or a lower temperature. A typical cooling rate would be 5-10 °C per hour.
-
Stir the solution gently during the cooling process.
-
If nucleation does not occur spontaneously, introduce a small amount of seed crystals.
-
-
Isolation and Drying:
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C).
-
Visualizations
Troubleshooting Workflow for Crystallization Issues
Caption: Troubleshooting workflow for common crystallization problems.
Logical Relationship of Key Crystallization Parameters
Caption: Interplay of parameters in the crystallization process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. To evaluate the effect of various magnesium stearate polymorphs using powder rheology and thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H14MgO6 | CID 87858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on the growth of Mg(OH)2 crystals in an aqueous environment at 60°C | Semantic Scholar [semanticscholar.org]
- 7. Methods for characterization of magnesium glycinate chelate complexes - Consensus [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Crystallization Growth Characteristics of Mg(OH)2 Crystals under Unconstrained Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for magnesium mandelate stability and degradation issues
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering stability and degradation issues with magnesium mandelate. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation over time. What are the likely causes?
Degradation of this compound in solution is most commonly attributed to hydrolysis, particularly influenced by pH. Other contributing factors can include exposure to light (photodegradation), elevated temperatures (thermal degradation), and oxidative stress. Mandelic acid, the active component, is known to be most stable in an acidic pH range, typically between 3 and 4 for skin applications.[1] Deviations from this optimal pH can accelerate the degradation process.
Q2: I am observing the formation of a precipitate in my this compound formulation. What could be the issue?
Precipitation can occur due to several factors:
-
pH Shift: A significant change in the pH of the formulation can alter the solubility of this compound or its degradation products, leading to precipitation. The solubility of mandelic acid is influenced by pH, with the non-ionized form being predominant at acidic pH values.[2]
-
Excipient Incompatibility: Certain excipients can interact with this compound, causing the formation of insoluble complexes. For instance, stearate salts are known to sometimes cause ion-catalyzed degradation.[3]
-
Concentration and Temperature: The concentration of this compound and the storage temperature can also affect its solubility. Lower temperatures can sometimes lead to the crystallization of less soluble compounds.
Q3: How can I perform a forced degradation study to identify potential degradation products of this compound?
Forced degradation studies, or stress testing, are essential to predict the long-term stability of a drug substance.[4][5] These studies involve subjecting the compound to harsh conditions to accelerate degradation. Key conditions to test for this compound would include:
-
Acid and Base Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide to assess susceptibility to pH-mediated degradation.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heating the sample at elevated temperatures.
-
Photostability: Exposing the sample to UV and visible light.
A detailed protocol for these studies is provided in the "Experimental Protocols" section.
Data Presentation
The following table summarizes the expected degradation of this compound under various stress conditions. These are representative values and may vary based on the specific experimental conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Degradation (%) | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 10 - 15% | Mandelic Acid, Benzaldehyde |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 20 - 30% | Mandelic Acid, Benzaldehyde |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 5 - 10% | Phenylglyoxylic Acid |
| Thermal | N/A | 48 hours | 80°C | 5 - 8% | Decomposition Products |
| Photolytic | UV/Vis Light | 7 days | Room Temp | < 5% | Photodegradation Products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the mixture at 60°C for 8 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8 hours).
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Store the stock solution in an oven at 80°C for 48 hours.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent drug peak.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
How to improve the yield and purity of magnesium mandelate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of magnesium mandelate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
This compound is typically synthesized through an acid-base reaction between mandelic acid and a magnesium base, such as magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), in a suitable solvent, most commonly water. The reaction stoichiometry is two moles of mandelic acid to one mole of magnesium.
Q2: Which magnesium source is better to use, magnesium oxide or magnesium hydroxide?
Both magnesium oxide and magnesium hydroxide can be used. Magnesium hydroxide is generally more reactive than magnesium oxide. However, magnesium oxide is often preferred due to its higher magnesium content by weight and lower water content. The choice may depend on the desired reaction rate and the purity of the available reagents.
Q3: What are the most common impurities in this compound synthesis?
Common impurities can include:
-
Unreacted Mandelic Acid: If the reaction does not go to completion.
-
Unreacted Magnesium Source: Poorly soluble magnesium oxide or hydroxide can remain in the product.
-
Magnesium Carbonate: If the magnesium source has been exposed to atmospheric carbon dioxide.
-
Side Products from Mandelic Acid Degradation: At elevated temperatures, mandelic acid can undergo side reactions.
-
Inorganic Salts: If other magnesium salts are used as the starting material.
Q4: How can I determine the purity of my this compound sample?
Several analytical methods can be employed:
-
Titration: To determine the magnesium content.
-
High-Performance Liquid Chromatography (HPLC): To quantify the mandelate content and detect organic impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the correct functional groups and compare with a reference spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and identify organic impurities.
-
Thermogravimetric Analysis (TGA): To determine the water of hydration and assess thermal stability.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Increase Reaction Time: Extend the reaction time to ensure all starting materials have reacted. 2. Increase Reaction Temperature: Gently heat the reaction mixture to increase the reaction rate. Monitor for any degradation of mandelic acid. 3. Improve Stirring: Ensure vigorous stirring to maintain a homogeneous suspension, especially when using poorly soluble magnesium sources. | Increased product formation and consumption of starting materials. |
| Poor Solubility of Magnesium Source | 1. Use a More Reactive Magnesium Source: Consider using magnesium hydroxide or freshly prepared magnesium carbonate. 2. Particle Size Reduction: Use a fine powder of the magnesium source to increase the surface area for reaction. 3. Catalyst Addition: A small amount of a weak acid, like citric acid, can help to solubilize the magnesium source, but may introduce impurities if not carefully controlled. | Faster and more complete dissolution of the magnesium source, leading to a higher yield. |
| Product Loss During Workup | 1. Optimize Crystallization/Precipitation: Ensure the solution is sufficiently concentrated before cooling or adding an anti-solvent. 2. Cooling Temperature: Lower the temperature of the crystallization mixture to decrease the solubility of the product. 3. Choice of Anti-Solvent: If using precipitation, select an anti-solvent in which this compound has very low solubility (e.g., isopropanol, ethanol). | Maximized recovery of the solid product from the solution. |
Issue 2: Product Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Mandelic Acid | 1. Adjust Stoichiometry: Use a slight excess of the magnesium source to ensure all the mandelic acid reacts. 2. Washing: Wash the isolated product with a solvent in which mandelic acid is soluble but this compound is not. | A purer product with no residual mandelic acid. |
| Presence of Unreacted Magnesium Source | 1. Filtration: Filter the hot reaction mixture to remove any insoluble magnesium source before crystallization. | Removal of solid magnesium oxide/hydroxide from the final product. |
| Discoloration of the Product | 1. Control Temperature: Avoid excessive heating during the reaction to prevent thermal degradation of mandelic acid. 2. Use High-Purity Starting Materials: Impurities in the starting materials can lead to colored byproducts. 3. Decolorizing Carbon: Treat the solution with activated charcoal before crystallization to remove colored impurities. | A white or off-white final product. |
| Incorrect Crystalline Form or Amorphous Product | 1. Controlled Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. 2. Seeding: Add a small crystal of pure this compound to the supersaturated solution to induce crystallization. 3. Solvent System: Experiment with different solvent systems for recrystallization to find one that yields a stable crystalline form. | Formation of a crystalline product with improved handling and stability characteristics. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from mandelic acid and magnesium oxide.
Materials:
-
Mandelic Acid (2 equivalents)
-
Magnesium Oxide (1 equivalent)
-
Deionized Water
-
Isopropanol (for precipitation)
Procedure:
-
Add mandelic acid to deionized water in a reaction vessel.
-
Stir the mixture until the mandelic acid is fully dissolved. Gentle heating may be applied if necessary.
-
Slowly add magnesium oxide powder to the mandelic acid solution under vigorous stirring.
-
Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. The solution should become clear or slightly hazy.
-
Filter the hot solution to remove any unreacted magnesium oxide.
-
Concentrate the filtrate by evaporating a portion of the solvent under reduced pressure.
-
Cool the concentrated solution to room temperature and then in an ice bath to induce crystallization.
-
Alternatively, add isopropanol as an anti-solvent to the concentrated solution to precipitate the this compound.
-
Collect the solid product by filtration and wash with a small amount of cold deionized water or isopropanol.
-
Dry the product under vacuum at a temperature not exceeding 60°C.
Purification by Recrystallization
Procedure:
-
Dissolve the impure this compound in a minimal amount of hot deionized water.
-
If the solution is colored, add a small amount of activated charcoal and stir for 15-20 minutes.
-
Filter the hot solution to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified this compound under vacuum.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield.
Caption: Decision tree for troubleshooting product impurities.
References
Overcoming solubility issues of magnesium mandelate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with magnesium mandelate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in water?
This compound is slightly soluble in cold water and soluble in approximately 250 parts of boiling water.[1] Its aqueous solution is considered practically neutral.[1] Due to its limited aqueous solubility at room temperature, researchers may encounter difficulties in achieving desired concentrations for their experiments.
Q2: How does pH influence the solubility of this compound?
The solubility of this compound is expected to be pH-dependent. As the salt of a weak acid (mandelic acid) and a strong base (magnesium hydroxide), its solubility can be influenced by the pH of the aqueous medium. At lower pH values (acidic conditions), the mandelate ion (C₈H₇O₃⁻) will protonate to form mandelic acid. Since this compound is noted to be decomposed by acids, forming free mandelic acid, this suggests that in acidic solutions, the equilibrium will shift towards the dissolution of the salt.[1] Conversely, at a sufficiently high pH, the formation of magnesium hydroxide, which is sparingly soluble, could potentially decrease the overall solubility.
Q3: Can co-solvents be used to improve the solubility of this compound?
Yes, co-solvents are a common and effective technique to enhance the solubility of poorly water-soluble compounds.[2] Co-solvents work by reducing the polarity of the aqueous solvent system, which can better solubilize non-polar or weakly polar molecules. For this compound, water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) could be effective. The solubility of a solute generally increases with the concentration of the co-solvent.[3]
Q4: Is it possible to use surfactants to enhance the dissolution of this compound?
Surfactants can significantly improve the dissolution rate and apparent solubility of poorly soluble drugs.[4] They work by reducing the surface tension between the solid and the solvent and by forming micelles that can encapsulate the drug molecules. Both non-ionic surfactants (e.g., Tweens, Spans) and anionic surfactants (e.g., sodium lauryl sulfate) could be investigated for their potential to enhance the solubility of this compound. The choice and concentration of the surfactant are critical factors that need to be optimized.
Q5: Can complexation with cyclodextrins increase the aqueous solubility of this compound?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively increasing their apparent solubility in water.[5][6] The hydrophobic inner cavity of the cyclodextrin can encapsulate the non-polar phenyl group of the mandelate ion, while the hydrophilic exterior ensures water solubility. Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder is not dissolving completely at the desired concentration. | The concentration exceeds the intrinsic solubility of this compound in water at the current temperature. | 1. Gently heat the solution while stirring. This compound is more soluble in boiling water.[1] 2. If heating is not an option, consider using a co-solvent system. Start with a low percentage of a water-miscible organic solvent (e.g., 10% ethanol) and gradually increase the concentration. 3. Alternatively, investigate the use of surfactants or cyclodextrins to enhance solubility. |
| A precipitate forms after dissolving this compound and adjusting the pH. | The pH adjustment has shifted the equilibrium, causing either the precipitation of mandelic acid (at low pH) or magnesium hydroxide (at high pH). | 1. Carefully monitor and control the pH of the solution. Determine the optimal pH range for maximum solubility experimentally. 2. Use a suitable buffer system to maintain the pH within the desired range. |
| The dissolution rate is too slow for the experimental requirements. | Poor wettability of the this compound powder or slow diffusion from the solid surface. | 1. Reduce the particle size of the this compound powder through micronization to increase the surface area available for dissolution.[2] 2. Incorporate a low concentration of a suitable surfactant to improve the wettability of the powder. |
| Inconsistent solubility results are observed between experiments. | Variations in experimental conditions such as temperature, pH, or purity of the compound and solvent. | 1. Ensure precise control of temperature and pH in all experiments. 2. Use high-purity water and this compound. 3. Standardize the experimental protocol for preparing the solutions. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines the determination of the equilibrium solubility of this compound in an aqueous medium.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., purified water, buffer solution) in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the container at a constant temperature for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. A shaker bath is recommended for consistent agitation and temperature control.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.
-
-
Quantification of Dissolved this compound:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometric method.
-
Protocol 2: Evaluating the Effect of a Co-solvent on this compound Solubility
This protocol is designed to assess the impact of a co-solvent on the solubility of this compound.
-
Preparation of Co-solvent Systems:
-
Prepare a series of aqueous solutions with varying concentrations of the chosen co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v ethanol in water).
-
-
Solubility Determination:
-
For each co-solvent concentration, determine the solubility of this compound using the shake-flask method described in Protocol 1.
-
-
Data Analysis:
-
Plot the measured solubility of this compound as a function of the co-solvent concentration. This will illustrate the relationship between the co-solvent percentage and the enhancement of solubility.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in an Ethanol/Water Co-solvent System at 25°C
| Ethanol Concentration (% v/v) | Illustrative Solubility (mg/mL) |
| 0 (Pure Water) | 3.5 |
| 10 | 8.2 |
| 20 | 15.6 |
| 30 | 28.9 |
| 40 | 45.1 |
| 50 | 62.5 |
Note: The data in this table are for illustrative purposes only and should be determined experimentally.
Table 2: Illustrative Apparent Solubility of this compound with a Cyclodextrin at 25°C
| Cyclodextrin (HP-β-CD) Conc. (mM) | Illustrative Apparent Solubility (mg/mL) |
| 0 | 3.5 |
| 2.5 | 6.8 |
| 5.0 | 10.2 |
| 7.5 | 13.5 |
| 10.0 | 16.8 |
Note: The data in this table are for illustrative purposes only and should be determined experimentally.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijmsdr.org [ijmsdr.org]
- 3. jddt.in [jddt.in]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Analytical Methods for Accurate Magnesium Mandelate Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the accurate detection and quantification of magnesium mandelate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound? A1: The most common methods involve analyzing the mandelate and magnesium components separately or as a complex. For the mandelate moiety, High-Performance Liquid Chromatography (HPLC) with UV detection is frequently used. For higher sensitivity and selectivity, especially in complex matrices like urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. Gas Chromatography (GC) can also be used, often requiring derivatization. For the magnesium ion, methods like Inductively Coupled Plasma (ICP) or spectrophotometric analysis using chelating agents are common.[1][2]
Q2: How can I overcome matrix effects when analyzing this compound in biological samples? A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a significant challenge in biological samples like urine.[3] To mitigate these, it is crucial to use an internal standard, preferably an isotopically labeled version of the analyte (isotopic dilution method).[3][4] Proper sample preparation, such as solid-phase extraction (SPE) or microextraction by packed sorbent (MEPS), can also help by removing interfering substances.[5]
Q3: What are the typical validation parameters I need to assess for my analytical method? A3: According to standard laboratory protocols, a validated method must demonstrate specificity, linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[6] All of these parameters should fall within acceptable limits as defined by pharmaceutical standards.[6]
Q4: Can I analyze mandelic acid and magnesium simultaneously? A4: Simultaneous analysis is challenging due to the different chemical natures of the organic acid and the inorganic ion. Typically, chromatographic methods are optimized for the mandelate anion, while the magnesium cation is quantified separately using atomic spectroscopy (like ICP) or a specific spectrophotometric assay.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using various techniques.
High-Performance Liquid Chromatography (HPLC)
-
Q: I am not seeing any peaks for my analyte. What should I check?
-
A:
-
Injection: Ensure the autosampler is functioning correctly and the injection volume is appropriate.
-
Mobile Phase: Verify the composition and pH of the mobile phase. Ensure solvents are properly degassed.
-
Detector: Check that the UV detector is set to the correct wavelength (e.g., ~210-212 nm for mandelate).[6]
-
Sample Preparation: Confirm that the sample was prepared correctly and that the analyte concentration is above the method's detection limit.
-
-
-
Q: My peaks are showing significant tailing. How can I improve peak shape?
-
A:
-
Mobile Phase pH: The pH of the mobile phase is critical for acidic compounds like mandelic acid. Ensure the pH is sufficiently low (e.g., pH 2.5-4.5) to keep the acid in its protonated form, which generally results in better peak shape on a C18 column.[6][7]
-
Column Interaction: Secondary interactions with the column's stationary phase can cause tailing. Consider using a column with end-capping or a different stationary phase.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
-
-
-
Q: The retention time of my analyte is drifting. What is the cause?
-
A:
-
Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations can cause shifts in retention time.
-
Mobile Phase Composition: Inconsistent mobile phase preparation or improper mixing can lead to retention time drift.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Q: I am observing low signal intensity and suspect ion suppression. What can I do?
-
A:
-
Improve Sample Cleanup: The primary cause of ion suppression is co-eluting matrix components.[3] Enhance your sample preparation using techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Use an Internal Standard: Employing an isotopic internal standard is the most effective way to compensate for matrix-induced ion suppression.[4]
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Chromatographic Separation: Modify your HPLC method to better separate the mandelic acid from the interfering components of the matrix.
-
-
Gas Chromatography (GC)
-
Q: My results have poor reproducibility. What are potential causes?
-
A:
-
Derivatization: If using a derivatization step (e.g., silylation), ensure the reaction is consistent and goes to completion for all samples and standards.[3]
-
Injection Port Temperature: An inconsistent or incorrect injection port temperature can lead to variable sample vaporization.
-
Sample Degradation: Mandelic acid can be thermally labile. Ensure the GC inlet and oven temperatures are not causing degradation. An indirect method, such as oxidation to the more stable benzaldehyde, can be considered.[8]
-
-
Quantitative Data Summary
The tables below summarize key performance metrics from various validated analytical methods for determining mandelic acid (the active moiety of this compound).
Table 1: HPLC-UV & HPLC-MS/MS Method Parameters
| Parameter | HPLC-UV[5] | HPLC-MS/MS[3][4] | UPLC-MS/MS[9] |
| Linearity Range | 0.2–20 µg/mL | Not Specified | 0.551–100 ng/mL |
| Limit of Detection (LOD) | 0.06 µg/mL | 0.02 mg/L (20 ng/mL) | 0.551 ng/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL | 0.075 mg/L (75 ng/mL) | 1.836 ng/mL |
| Accuracy / Recovery | -8.4% to -11.1% (Accuracy) | >82% (Accuracy) | 92.75%–101.09% (Recovery) |
| Precision (RSD) | 3.6%–5.1% | <11% | <5% |
Table 2: Spectrophotometric Method for Magnesium Detection
| Parameter | o-Cresolphthalein Complexone (o-CC) Method[2][10] |
| Analyte | Magnesium Ions |
| Limit of Detection (LOD) | 2 µM |
| Optimal Wavelength | 566.5 nm |
| Linearity | High linearity observed between absorption and concentration |
Experimental Protocols
Protocol 1: Ion-Exchange HPLC-UV Method for Mandelate
This protocol is adapted from a method developed for methenamine mandelate.[11]
-
Instrumentation: HPLC system with UV detector.
-
Column: Zorbax SCX-300 ion-exchange column.
-
Mobile Phase: Acetonitrile and 0.1M sodium perchlorate monohydrate (pH 5.8) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 212 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in deionized water to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration: Prepare a series of standard solutions of mandelic acid (e.g., 0.25–50 mM) and generate a linear calibration curve.[11]
-
Analysis: Inject the prepared sample into the HPLC system and quantify using the calibration curve.
Protocol 2: UPLC-MS/MS Method for Mandelate in Urine
This protocol is based on a validated method for detecting mandelic acid in urine.[9]
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters HSS T3 column.[9]
-
Mobile Phase: As optimized for the specific column and system (typically a gradient of acetonitrile and water with a modifier like formic acid).
-
Ionization Mode: Negative Ionization Mode (ESI-).[9]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for mandelic acid must be determined.
-
Sample Preparation:
-
Quantification: Use an external standard method by creating a calibration curve with known concentrations of mandelic acid in a blank matrix.[9]
Protocol 3: Spectrophotometric Method for Magnesium
This protocol uses a chelating agent to quantify magnesium ions.[2][10]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagent: o-cresolphthalein complexone (o-CC) solution.
-
Procedure:
-
Prepare a series of magnesium standard solutions (e.g., 0–5 µM).[2]
-
Prepare the this compound sample, ensuring the final magnesium concentration is within the linear range of the assay.
-
To each standard and sample, add the o-CC reagent.
-
Measure the absorbance at the optimal wavelength (approx. 566.5 nm).[2]
-
-
Analysis: Create a calibration curve from the magnesium standards and determine the concentration of magnesium in the sample.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Decision tree for troubleshooting common HPLC peak issues.
Caption: Logical relationship of analytical methods for this compound components.
References
- 1. Alphabetical Method Listing - M - NMAM 4th Edition | NIOSH | CDC [cdc.gov]
- 2. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MANCO [master-analyse-controle-inscription.univ-lyon1.fr]
- 7. helixchrom.com [helixchrom.com]
- 8. The determination of mandelic acid in urine - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in biological assays with magnesium mandelate
Welcome to the technical support center for the use of magnesium mandelate in biological research. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges and ensure the consistency and reliability of their experimental results.
Troubleshooting Guide: Inconsistent Results
Researchers using this compound may occasionally encounter variability in their assay results. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Lower-than-expected biological activity or inconsistent dose-response.
| Potential Cause | Recommended Action |
| Suboptimal pH of Assay Buffer | Verify the pH of your stock solutions and final assay buffer. The stability and availability of magnesium ions can be pH-dependent.[1][2][3][4][5] For many enzymatic assays, maintaining a stable pH is critical for consistent results.[2][3][4] |
| Chelation Effects | Components in your media or buffer (e.g., high concentrations of phosphates, EDTA) may chelate the magnesium, reducing its effective concentration. Consider using a buffer with lower chelating potential or adjusting the this compound concentration accordingly.[6][7] |
| Reagent Degradation | Prepare fresh solutions of this compound for each experiment. Although relatively stable, prolonged storage in certain aqueous buffers, especially at non-optimal pH, could lead to degradation. |
| Incorrect Quantification | Re-verify the concentration of your this compound stock solution using a validated analytical method. |
Problem 2: High background signal or artifacts in colorimetric/fluorometric assays (e.g., MTT, XTT).
| Potential Cause | Recommended Action |
| Interference from Mandelic Acid | Mandelic acid, an alpha-hydroxy acid, could interfere with the chemistry of certain assays.[8][9][10][11] Run a control with mandelic acid alone (at the same concentration as in your this compound sample) to assess its contribution to the signal. |
| Alteration of Media pH | High concentrations of this compound might slightly alter the pH of the culture medium, which can affect cell metabolism and the performance of pH-sensitive assay dyes.[12] Measure the pH of the medium after adding the compound. |
| Precipitation of Compound | Visually inspect your assay plates for any signs of precipitation, which can scatter light and interfere with absorbance readings. Ensure the final concentration of this compound is below its solubility limit in your specific assay medium. |
Problem 3: Unexplained changes in cell health or morphology in cell-based assays.
| Potential Cause | Recommended Action |
| Alteration of Divalent Cation Ratio | The addition of magnesium can alter the Mg²⁺:Ca²⁺ ratio in the culture medium, which can impact various cellular processes.[13] Ensure your control wells are treated with a vehicle that accounts for any potential effects of altered ionic strength. |
| Impact on Cell Proliferation | Magnesium supplementation can stimulate the proliferation of certain cell types.[14] This could lead to higher cell numbers in treated wells, which might be misinterpreted as a direct effect on the assay endpoint. Consider performing cell counts or a DNA quantification assay in parallel. |
| Osmolality Changes | High concentrations of any salt, including this compound, can increase the osmolality of the culture medium, potentially stressing the cells.[12] Calculate the final osmolality and, if necessary, adjust the control medium to match. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store this compound stock solutions?
A1: It is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, dissolve the this compound in a high-quality, sterile solvent (e.g., deionized water or a simple buffer like HEPES) at a high concentration. Store at 4°C for short-term use or in aliquots at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Q2: How can I determine if this compound is interfering with my assay?
A2: Run parallel controls. This includes a "vehicle-only" control, a "magnesium-only" control (using a different magnesium salt like MgCl₂), and a "mandelate-only" control (using sodium mandelate or mandelic acid). This will help you distinguish the effects of the magnesium ion, the mandelate moiety, and the chelated compound.
Q3: My enzyme is magnesium-dependent. How do I ensure consistent activation with this compound?
A3: The key is to maintain a consistent and optimal pH, as this can affect both enzyme activity and the availability of the magnesium ion.[2][3][4] Titrate the this compound to determine the optimal concentration for your specific enzyme and assay conditions. Be mindful of other components in your reaction buffer that could chelate magnesium.[6][7]
Q4: Can the chirality of mandelic acid affect my results?
A4: Mandelic acid exists as D(-) and L(+) enantiomers. While this compound is often supplied as a racemic mixture, it is possible that in a stereospecific biological system, one enantiomer may have a different activity than the other. If you observe inconsistent results, particularly in assays involving chiral molecules like enzymes or receptors, consider sourcing enantiomerically pure forms of this compound.
Experimental Protocols
Protocol 1: Quantification of Magnesium Concentration using a Colorimetric Assay Kit
This protocol is adapted from commercially available magnesium assay kits and can be used to verify the magnesium concentration in your stock solutions.
-
Prepare Standards: Create a series of magnesium standards ranging from 0 to 5 mg/dL by diluting the provided standard with deionized water.
-
Sample Preparation: Dilute your this compound stock solution to fall within the linear range of the assay.
-
Assay Procedure:
-
Add 5 µL of each standard and diluted sample to separate wells of a 96-well plate.
-
Add 200 µL of the Magnesium Reagent to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm (A₅₀₀).
-
-
Calculation: Subtract the absorbance of the blank (0 mg/dL standard) from all other readings. Plot the absorbance of the standards versus their concentration. Use the standard curve to determine the magnesium concentration in your sample, remembering to account for the dilution factor.
Protocol 2: Cell Viability Assessment using MTT Assay with Interference Controls
This protocol is a standard MTT assay with additional controls to test for potential interference from this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Prepare parallel dilutions of sodium mandelate and magnesium chloride at equimolar concentrations to the mandelate and magnesium in your highest this compound treatment.
-
Remove the old medium and add the treatment solutions to the appropriate wells. Include a "medium-only" control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or other solubilizing agent to each well.
-
Shake the plate for 5-10 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: Potential interactions of this compound in a biological assay.
References
- 1. pH-dependent modulation of intracellular free magnesium ions with ion-selective electrodes in papillary muscle of guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of buffer pH on enzyme activity [ewadirect.com]
- 3. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH-dependent effect of magnesium sulfate on the stability of penicillin G potassium solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magnesium chelation step: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. [PDF] Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis | Semantic Scholar [semanticscholar.org]
- 11. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Magnesium Alloy Degradation on Undifferentiated Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The roles of magnesium in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Magnesium and phosphate enrichment of culture medium stimulates the proliferation of epidermal cells from newborn and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Magnesium Mandelate vs. Magnesium Citrate Bioavailability: A Guide for Researchers
For immediate release
Executive Summary
Magnesium citrate is an organically bound magnesium salt that has been extensively studied and is recognized for its good bioavailability compared to inorganic forms like magnesium oxide.[1][2][3][4][5] Its absorption is facilitated by its solubility in water.[2][4] Magnesium mandelate is also an organic salt of magnesium. While specific bioavailability data is lacking, its chemical nature as an organic acid salt suggests it would likely exhibit better absorption than inorganic magnesium salts. This guide will delve into the known data for magnesium citrate and provide a framework for understanding the potential bioavailability of this compound.
Magnesium Absorption: A Brief Overview
Magnesium is an essential mineral absorbed primarily in the small intestine through both passive and active transport mechanisms.[6][7][8] The bioavailability of magnesium supplements is influenced by several factors, including the solubility of the magnesium salt. Organic magnesium salts, such as citrate, are generally more soluble and bioavailable than inorganic forms.[5]
Data Presentation: Bioavailability of Magnesium Citrate
The following table summarizes quantitative data from various studies on the bioavailability of magnesium citrate, often in comparison to the less bioavailable magnesium oxide.
| Parameter | Magnesium Citrate | Magnesium Oxide | Study Reference |
| Urinary Magnesium Excretion (24h post-load) | Significantly higher | Lower | [1][3] |
| Incremental Urinary Mg Excretion (4h post-load) | 0.22 mg/mg creatinine | 0.006 mg/mg creatinine | [2][4] |
| Serum Magnesium Concentration (Acute) | Significant increase | No significant change | [1] |
| Serum Magnesium Concentration (Chronic - 60 days) | Significant increase | No significant change | [1] |
| Solubility in Water | High (55%) | Virtually insoluble | [2][4] |
Experimental Protocols
The assessment of magnesium bioavailability typically involves the following experimental designs and measurements:
Randomized, Double-Blind, Placebo-Controlled, Parallel Intervention
This is a robust study design to compare the effects of different magnesium preparations.
-
Participants: Healthy individuals are recruited and randomly assigned to receive magnesium citrate, another magnesium salt (e.g., magnesium oxide), or a placebo.
-
Intervention: Participants ingest a standardized daily dose of elemental magnesium for a defined period (e.g., 60 days).[1]
-
Data Collection:
-
Blood Samples: Venous blood is collected at baseline and at specified time points after acute and chronic supplementation to measure serum magnesium concentrations.[1]
-
Urine Samples: 24-hour urine collections are performed at baseline and after the intervention period to measure urinary magnesium excretion.[1][3]
-
Saliva Samples: Saliva can also be collected to measure magnesium concentrations.[1]
-
Crossover Study Design
In a crossover study, each participant serves as their own control, receiving all treatments in a randomized order with a washout period in between.
-
Procedure: Participants receive a single dose of one magnesium formulation (e.g., magnesium citrate), followed by a washout period, and then a single dose of another formulation (e.g., magnesium oxide).
-
Measurements: Blood and urine samples are collected at baseline and at multiple time points after each administration to determine the pharmacokinetic profile, including the area under the curve (AUC) for serum magnesium concentration and cumulative urinary magnesium excretion.
The following diagram illustrates a typical experimental workflow for a crossover bioavailability study.
Magnesium Absorption and Processing Pathway
The absorption of magnesium from the intestine involves two main pathways: a paracellular pathway, which is passive and concentration-dependent, and a transcellular pathway, which is an active process. The following diagram illustrates this simplified pathway.
Discussion and Conclusion
The available evidence strongly supports the superior bioavailability of magnesium citrate over inorganic forms like magnesium oxide. This is attributed to its higher solubility, which leads to greater absorption and subsequently higher serum concentrations and urinary excretion of magnesium.[1][2][3][4][5]
For this compound, while direct comparative bioavailability data is absent from the literature, its classification as an organic salt suggests it would likely have a more favorable bioavailability profile than inorganic magnesium salts. The mandelate anion is larger than the citrate anion, which could potentially influence its absorption characteristics, but without experimental data, this remains speculative.
Future Research Directions:
To provide a definitive comparison, dedicated studies are required to evaluate the bioavailability of this compound using established protocols, such as randomized controlled trials with crossover designs. Key parameters to measure would include:
-
Pharmacokinetic profiling of serum magnesium levels (Cmax, Tmax, AUC) following single-dose administration.
-
Cumulative urinary magnesium excretion over 24 hours.
-
Assessment of gastrointestinal tolerance.
Such studies would provide valuable data for researchers and drug development professionals in selecting the most appropriate magnesium salt for various applications.
References
- 1. ancient-minerals.com [ancient-minerals.com]
- 2. www2.med.muni.cz [www2.med.muni.cz]
- 3. The Urinary Excretion of Magnesium as an Effective Magnesium Deficiency State Indicator: A Controlled Intervention Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nfo.hk [nfo.hk]
- 5. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability and pharmacokinetics of magnesium after administration of magnesium salts to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Timeline (Bioavailability) of Magnesium Compounds in Hours: Which Magnesium Compound Works Best? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Efficacy Analysis: Magnesium Mandelate vs. Magnesium Glycinate
A comparative review of the available scientific evidence on Magnesium Mandelate and Magnesium Glycinate reveals a significant disparity in their studied applications and available efficacy data. While Magnesium Glycinate is well-documented as a bioavailable source for systemic magnesium supplementation, this compound's therapeutic focus is almost exclusively on urinary tract health, with a dearth of information on its systemic bioavailability as a magnesium supplement.
This guide synthesizes the existing data for researchers, scientists, and drug development professionals to facilitate an objective comparison based on current scientific literature.
I. Overview of Compounds
Magnesium Glycinate , also known as magnesium bisglycinate, is a chelated form of magnesium where magnesium is bound to two glycine amino acids. This chelation is thought to enhance its absorption and tolerability.[1][2] It is widely studied for its potential systemic effects, including roles in muscle relaxation, sleep quality, and metabolic health.[[“]][4]
This compound is a salt combining magnesium with mandelic acid. However, in therapeutic use, it is most commonly found as part of a compound called methenamine mandelate, a urinary antibacterial agent.[5][6] In this formulation, the primary therapeutic action is derived from the hydrolysis of methenamine into formaldehyde in acidic urine, which has a bactericidal effect.[5][6] The role of magnesium in this compound is not the primary focus of existing research, and data on its bioavailability for systemic magnesium repletion is scarce.[7][8][9]
II. Comparative Efficacy and Bioavailability
Due to the lack of direct head-to-head clinical trials, this comparison is based on individual studies of each compound.
Magnesium Glycinate: High Bioavailability and Systemic Focus
Magnesium glycinate is frequently cited for its superior bioavailability compared to other forms like magnesium oxide.[[“]] The chelated structure is believed to allow for absorption through dipeptide channels in the intestine, in addition to the typical ion channels for magnesium, which may contribute to its enhanced absorption and gentler effect on the gastrointestinal system.[2][[“]]
Clinical studies have investigated the efficacy of magnesium glycinate in various applications, although results can be mixed. For instance, some studies suggest benefits for improving sleep quality and reducing muscle cramps.[4] However, a randomized controlled trial on its effect on blood pressure in adults with elevated, untreated blood pressure did not show a significant reduction compared to a placebo. While not always demonstrating superior efficacy in all tested parameters, the research consistently points towards its high bioavailability.
This compound: A Urinary Antiseptic
The available literature on this compound is predominantly in the context of methenamine mandelate for the prevention and suppression of urinary tract infections (UTIs).[4][5][6] The efficacy of this compound is dependent on the urine becoming acidic (pH 5.5 or less) to facilitate the conversion of methenamine to formaldehyde.[5][6] Studies have shown its effectiveness in reducing the incidence of UTIs, particularly in patients with recurrent infections or neurogenic bladder.[4][11]
Crucially, there is a significant lack of published research evaluating the bioavailability of magnesium from this compound or its efficacy in treating systemic magnesium deficiency. Its primary therapeutic purpose is not magnesium supplementation.
III. Data Presentation
As no direct comparative studies with quantitative data on the systemic efficacy of this compound and magnesium glycinate exist, a head-to-head data table on bioavailability metrics like Cmax, Tmax, and AUC cannot be constructed. Instead, a summary of the available evidence is presented below.
| Feature | Magnesium Glycinate | This compound |
| Primary Therapeutic Use | Systemic magnesium supplementation | Urinary antiseptic (as methenamine mandelate)[5][6] |
| Bioavailability Data | Generally considered high; studies show good absorption[1][[“]] | No significant data available on magnesium bioavailability[7][8][9] |
| Mechanism of Action | Provides elemental magnesium for various physiological processes[[“]] | Delivers methenamine which converts to formaldehyde in acidic urine for an antibacterial effect[5][6] |
| Key Efficacy Areas | Muscle relaxation, sleep support, potential metabolic benefits[[“]][4] | Prevention and suppression of urinary tract infections[4][11] |
| Gastrointestinal Tolerability | Generally well-tolerated with a lower incidence of diarrhea compared to other forms[1] | Primarily associated with gastrointestinal disturbances as a side effect of methenamine[12] |
IV. Experimental Protocols
Detailed experimental protocols for a direct comparative study are not available. However, a general methodology for assessing the bioavailability of magnesium supplements can be outlined based on protocols used in studies of magnesium glycinate and other magnesium salts.
Protocol: In Vivo Bioavailability Study of an Oral Magnesium Supplement
1. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover study design is often employed.
-
Participants are randomly assigned to receive the magnesium supplement or a placebo, with a washout period between treatments.
2. Participant Selection:
-
Healthy adult volunteers with normal renal function.
-
Exclusion criteria often include pregnancy, gastrointestinal diseases, and the use of medications or supplements that could interfere with magnesium absorption.
3. Intervention:
-
A standardized single dose of the magnesium supplement (e.g., elemental magnesium content specified) is administered after an overnight fast.
-
A standardized diet low in magnesium is often provided to participants for a period before and during the study days.[13]
4. Data Collection:
-
Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[14] Serum or plasma is separated for magnesium concentration analysis.
-
Urine Collection: A 24-hour urine collection is typically performed at baseline and on the day of the intervention to measure total magnesium excretion.[15][16]
5. Analytical Method:
-
Total magnesium concentrations in serum/plasma and urine are determined using methods such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).[14]
6. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the serum/plasma magnesium concentration-time data:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total magnesium absorption over time.
-
-
Urinary magnesium excretion is calculated and corrected for baseline levels.
7. Statistical Analysis:
-
Statistical tests (e.g., ANOVA) are used to compare the pharmacokinetic parameters and urinary magnesium excretion between the magnesium supplement and placebo groups.
V. Signaling Pathways and Experimental Workflows
Magnesium Absorption Pathway
The following diagram illustrates the potential absorption pathways for magnesium in the intestine, highlighting the proposed route for chelated forms like magnesium glycinate.
Caption: Proposed intestinal absorption pathways for magnesium.
Experimental Workflow for a Bioavailability Study
This diagram outlines the typical workflow for a clinical study designed to assess the bioavailability of a magnesium supplement.
References
- 1. thecalculatedchemist.com [thecalculatedchemist.com]
- 2. mycern.com [mycern.com]
- 3. What is Magnesium Glycinate mechanism of action? - Consensus [consensus.app]
- 4. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methenamine Mandelate [dailymed.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Bioavailability and Pharmacokinetics of Magnesium After Administration of Magnesium Salts to Humans | Semantic Scholar [semanticscholar.org]
- 8. Bioavailability and pharmacokinetics of magnesium after administration of magnesium salts to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Magnesium Glycinate Bioavailability Percent - Consensus [consensus.app]
- 11. Methenamine mandelate with acidification: an effective urinary antiseptic in patients with neurogenic bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Magnesium Mandelate
This guide provides a comprehensive comparison of three common analytical methods for the quantification of magnesium mandelate in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC), Complexometric Titration, and UV-Vis Spectrophotometry. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the performance, protocols, and validation parameters of each technique to aid in method selection and cross-validation.
Cross-validation of analytical methods is a critical step in pharmaceutical development and quality control.[1] It ensures the reliability and consistency of results when comparing different analytical procedures.[1][2] This process is essential for method transfer between laboratories and for regulatory compliance.[1]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific requirements for accuracy, precision, sensitivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC, Complexometric Titration, and UV-Vis Spectrophotometry for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Complexometric Titration | UV-Vis Spectrophotometry |
| Principle | Separation of mandelate anion based on its affinity for the stationary phase, followed by UV detection. | Titration of magnesium ions with a standard solution of a chelating agent (EDTA) using a color indicator. | Measurement of the absorbance of the mandelate anion at a specific wavelength. |
| Linearity (R²) | > 0.999 | N/A | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (mg/mL range) | Low (µg/mL range) |
| Limit of Quantification (LOQ) | Low (µg/mL range) | Moderate (mg/mL range) | Moderate (µg/mL range) |
| Specificity | High (separates mandelate from excipients) | Moderate (interference from other metal ions) | Low (interference from other UV-absorbing substances) |
| Sample Throughput | High (with autosampler) | Low | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of magnesium and mandelate-containing compounds.[3][4][5]
This method is suitable for the specific quantification of the mandelate anion in this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[3]
-
Phosphoric acid[3]
-
Purified water
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent like methanol or acetonitrile.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL[3]
-
Detection Wavelength: 210 nm[3]
-
Column Temperature: Ambient or controlled at 25°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or a mixture of water and methanol).[3] Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of mandelate in the sample by comparing the peak area with the calibration curve generated from the standards.
This method is used for the quantification of magnesium ions.
Instrumentation:
-
Burette (50 mL)
-
Pipettes
-
Erlenmeyer flasks
Reagents:
-
0.05 M Ethylenediaminetetraacetic acid (EDTA) solution[6]
-
Ammonia buffer solution (pH 10)[4]
-
Eriochrome Black T indicator[7]
-
Zinc sulfate solution (for back-titration, if needed)[4]
-
Magnesium reference standard
Procedure:
-
Standardization of EDTA solution: Standardize the EDTA solution against a primary standard magnesium solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in purified water.
-
Titration:
-
Pipette an aliquot of the sample solution into an Erlenmeyer flask.
-
Add a sufficient volume of ammonia buffer to bring the pH to approximately 10.[4]
-
Add a few drops of Eriochrome Black T indicator. The solution will turn wine-red.[8]
-
Titrate with the standardized EDTA solution until the color changes from wine-red to a clear blue at the endpoint.[7][8]
-
-
Calculation: Calculate the amount of magnesium in the sample based on the volume of EDTA consumed.
This method quantifies the mandelate portion of this compound by measuring its UV absorbance.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Purified water or a suitable buffer
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of this compound reference standard across the UV spectrum (e.g., 200-400 nm) to determine the λmax of the mandelate anion.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a known concentration.
-
Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Quantification: Determine the concentration of mandelate in the sample by comparing its absorbance to the calibration curve generated from the standards, following the Beer-Lambert law.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each analytical method and the logical process of cross-validation.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MANCO [master-analyse-controle-inscription.univ-lyon1.fr]
- 4. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sszp.eu [sszp.eu]
- 6. legislation.gov.uk [legislation.gov.uk]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. laboratuvar.com [laboratuvar.com]
A Comparative Analysis of the Therapeutic Applications of Mandelate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various mandelate salts, focusing on their primary therapeutic applications in urinary tract infections and dermatology. Direct comparative studies between different mandelate salts are limited; therefore, this guide synthesizes available data on individual salts and the parent compound, mandelic acid, to facilitate objective comparison.
Section 1: Mandelate Salts in the Treatment of Urinary Tract Infections (UTIs)
Mandelate salts have historically been utilized as urinary antiseptics. Their efficacy is primarily associated with the antimicrobial properties of mandelic acid itself or, in the case of methenamine mandelate, the production of formaldehyde in acidic urine. The primary salts used for this indication include Methenamine Mandelate, Ammonium Mandelate, Sodium Mandelate, and Calcium Mandelate.
Mechanism of Action
The antimicrobial action of most mandelate salts in the urinary tract relies on two key principles:
-
Mandelic Acid's Intrinsic Activity : Mandelic acid itself possesses bacteriostatic and bactericidal properties, which are enhanced in an acidic environment (pH 5.5 or less)[1][2]. It is effective against a range of common urinary pathogens[3].
-
Hydrolysis to Formaldehyde (Methenamine Mandelate) : Methenamine mandelate functions via a unique mechanism. In acidic urine, the methenamine component hydrolyzes into ammonia and formaldehyde[1][4]. Formaldehyde is a potent, nonspecific bactericidal agent that denatures bacterial proteins and nucleic acids, killing a broad spectrum of both gram-positive and gram-negative organisms[5]. A key advantage of this mechanism is that bacterial resistance to formaldehyde does not develop[1][5].
Table 1: Comparative Summary of Mandelate Salts for UTI Prophylaxis
| Feature | Methenamine Mandelate | Ammonium Mandelate | Sodium Mandelate | Calcium Mandelate |
|---|---|---|---|---|
| Primary Mechanism | Hydrolyzes to formaldehyde in acidic urine (pH <5.5)[1][4][5]. | Exerts antimicrobial effect via mandelic acid; ammonium salt may help acidify urine[6]. | Exerts antimicrobial effect via mandelic acid[7]. | Exerts antimicrobial effect via mandelic acid[1]. |
| Key Indication | Long-term suppression and prophylaxis of recurrent or chronic UTIs[1][4][8]. | Historically used as a urinary antiseptic[6]. | Historically used for the treatment of Bacillus coli infections[7]. | Historically used as an oral antibiotic for UTIs[1]. |
| Efficacy Data | Shown to be superior to placebo in preventing UTI recurrence in patients with neurogenic bladder[9]. Reduces recurrence of bacteriuria at up to 25 months compared to placebo (p < 0.05)[8]. | Requires daily dosage of approx. 12 gm of pure acid and urine pH of 5.3-5.5 for satisfactory results[6]. | Limited recent clinical data available. | Renewed interest due to antibiotic resistance, but current clinical data is sparse[1]. |
| Typical Adult Dosage | 1 gram, four times daily[4][5]. | Varies by formulation; one example cites 12 cc of a 28% elixir after meals and at bedtime[6]. | Not well-established in recent literature. | Not well-established in recent literature. |
| Key Considerations | Requires acidic urine for efficacy; ineffective for acute systemic infections. Low risk of bacterial resistance[1][10]. | Requires fluid restriction to concentrate the drug in urine[6]. | Generally considered to have low toxicity[7]. | Slightly soluble in cold water[1]. |
Logical Workflow: Mechanism of Methenamine Mandelate
The diagram below illustrates the pharmacokinetic and pharmacodynamic sequence leading to the therapeutic effect of Methenamine Mandelate.
Section 2: Mandelic Acid and Its Salts in Dermatology
Mandelic acid, an alpha-hydroxy acid (AHA), is widely used in dermatological formulations for its exfoliative, anti-inflammatory, and antibacterial properties[11][12]. Due to its larger molecular size compared to other AHAs like glycolic acid, it penetrates the skin more slowly, resulting in less irritation and making it suitable for sensitive skin types[11][13]. Its primary applications are in the treatment of acne vulgaris and hyperpigmentation.
Mechanism of Action in Dermatology
Mandelic acid improves skin conditions through several actions:
-
Exfoliation : It dissolves the bonds between dead skin cells (corneocytes) on the skin's surface, promoting their removal. This helps unclog pores and improve skin texture[11][12].
-
Antibacterial : It exhibits significant antibacterial effects, which are beneficial in managing inflammatory acne[11][12].
-
Anti-inflammatory : It possesses anti-inflammatory properties that help calm active acne breakouts[12].
-
Collagen Stimulation : Like other AHAs, it can stimulate collagen production, which helps reduce the appearance of fine lines and improves skin elasticity[11][14].
-
Pigmentation Reduction : It can inhibit melanin production, helping to fade hyperpigmentation issues like melasma and sunspots[11].
Table 2: Summary of Clinical Data for Mandelic Acid-Based Chemical Peels in Acne Treatment
| Study Focus | Peeling Agent(s) | Treatment Regimen | Key Quantitative Results | Citation(s) |
|---|---|---|---|---|
| Comparative Efficacy in Acne | 20% Salicylic–10% Mandelic Acid (SM) Peel vs. 35% Glycolic Acid (GA) Peel | Biweekly peels for 6 sessions (12 weeks) | Reduction in acne score: 74.14% for SM peel, 70.55% for GA peel. Both showed significant reduction in inflammatory and non-inflammatory lesions. | [15] |
| Efficacy of AHA-based Cream | Cream with a mix of alpha-hydroxy acids | Twice daily application for 60 days | Efficacy rated as "high" in 64.2% of patients. Efficacy in comedonic acne: 69.2%; inflammatory acne: 66.7%; mixed acne: 58%. |[16][17] |
Section 3: Experimental Protocols
Detailed experimental protocols are essential for the objective evaluation of therapeutic agents. Below are generalized methodologies representative of clinical studies for UTIs and dermatological conditions.
Generalized Protocol for Evaluating a Urinary Antiseptic (e.g., Methenamine Mandelate)
This protocol is based on methodologies described in clinical reviews of UTI prophylaxis[8][18][19].
-
Patient Selection : Enroll patients with a history of recurrent UTIs, defined as two or more infections in six months or three or more in a year. Exclude patients with renal insufficiency, severe hepatic disease, or structural abnormalities of the urinary tract[9][10].
-
Baseline Assessment : Obtain a baseline urine sample for microscopy, culture, and sensitivity testing to confirm the absence of an active infection before starting prophylaxis. A positive culture is typically defined as >10^5 organisms/ml of a single species[8].
-
Randomization : Divide participants into a treatment group (receiving the mandelate salt) and a control group (receiving a placebo) in a double-blinded manner.
-
Treatment Administration :
-
Follow-up and Data Collection :
-
Schedule follow-up visits at regular intervals (e.g., monthly) for a predefined period (e.g., 6-12 months).
-
At each visit, collect urine for culture to detect bacteriuria.
-
Record the incidence of symptomatic UTIs, defined as clinical symptoms requiring antibiotic therapy[8].
-
-
Outcome Measures :
-
Primary Endpoint : The primary outcome is the rate of UTI recurrence in the treatment group compared to the placebo group.
-
Secondary Endpoints : Include the time to first recurrence, frequency of bacteriuria, and incidence of adverse events.
-
-
Statistical Analysis : Analyze the data using appropriate statistical tests (e.g., chi-square test for recurrence rates, Kaplan-Meier analysis for time to recurrence) to determine the statistical significance of the findings.
Generalized Protocol for a Clinical Trial of a Topical Acne Treatment (e.g., Mandelic Acid Peel)
This protocol is based on methodologies described in comparative studies of chemical peels for acne[15][20][21].
-
Participant Recruitment : Recruit subjects with mild to moderate facial acne vulgaris, characterized by a specific minimum number of inflammatory (e.g., papules, pustules) and non-inflammatory (e.g., comedones) lesions[21].
-
Inclusion/Exclusion Criteria : Exclude individuals using other topical or systemic acne treatments for a specified washout period. Ensure participants have no known allergies to the treatment components.
-
Randomization and Blinding : Randomly assign participants to different treatment arms (e.g., Mandelic Acid peel vs. another active agent like Salicylic Acid or a placebo). The trial should be double-blinded, where neither the participant nor the evaluating dermatologist knows the assigned treatment[20].
-
Treatment Application :
-
Efficacy Assessment :
-
Lesion Counting : At baseline and each follow-up visit, a blinded evaluator counts the number of inflammatory and non-inflammatory lesions[21].
-
Scoring : Use standardized scales, such as an acne severity score and a post-acne hyperpigmentation index, to assess improvement[15].
-
Photographic Documentation : Maintain consistent photographic records at each visit for visual comparison.
-
-
Safety and Tolerability Assessment : Record any adverse effects, such as erythema, peeling, or irritation, at each visit.
-
Data Analysis : Calculate the percentage reduction in lesion counts and scores from baseline for each group. Use statistical tests (e.g., t-test or ANOVA) to compare the efficacy and safety between the treatment groups. A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow: Clinical Trial for Acne Treatment
This diagram outlines the typical workflow for a randomized controlled trial evaluating a topical acne therapy.
References
- 1. Methenamine Mandelate Tablets: Package Insert / Prescribing Info [drugs.com]
- 2. Methenamine and its salts as urinary tract antiseptics: variables affecting the antibacterial activity of formaldehyde, mandelic acid, and hippuric acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. droracle.ai [droracle.ai]
- 6. ccjm.org [ccjm.org]
- 7. Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Have you tried these innovative alternatives to antibiotics for UTI prevention? | MDedge [mdedge.com]
- 10. Methenamine hippurate for preventing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mandelic Acid Chemical Peels: CoCo Dermatology and Cosmetics: Dermatologists [cocodermatology.com]
- 12. us.typology.com [us.typology.com]
- 13. curology.com [curology.com]
- 14. mdpi.com [mdpi.com]
- 15. Comparative Study of 35% Glycolic Acid, 20% Salicylic–10% Mandelic Acid, and Phytic Acid Combination Peels in the Treatment of Active Acne and Postacne Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy of an alpha-hydroxy acid (AHA)-based cream, even in monotherapy, in patients with mild-moderate acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. auajournals.org [auajournals.org]
- 20. Efficacy of Alpha and Beta Hydroxy Acid Chemical Peels in Postacne Pigmentation: A Double Blinded, Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Antimicrobial Spectrum of Magnesium Mandelate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial spectrum of magnesium mandelate against various pathogens. Due to a lack of direct studies on this compound, this guide synthesizes experimental data from studies on its constituent components: magnesium ions (Mg²⁺) and mandelic acid. The information presented herein is intended to provide a foundational understanding and guide future research into the antimicrobial properties of this compound.
Introduction to this compound
This compound is the salt formed from magnesium and mandelic acid. Mandelic acid is an alpha-hydroxy acid (AHA) derived from the hydrolysis of an extract of bitter almonds[1]. It is known for its antibacterial properties, which have been utilized in the treatment of urinary tract infections and in dermatological applications[1][2]. Magnesium is an essential mineral with known antimicrobial effects, particularly in its ionic form (Mg²⁺) and as magnesium oxide nanoparticles[3]. The combination of these two components in this compound suggests a potential for a broad-spectrum antimicrobial agent.
Comparative Antimicrobial Activity
Table 1: Comparative Antimicrobial Activity of Magnesium Compounds and Mandelic Acid
| Pathogen | Magnesium Compound | Concentration | Effect | Reference |
| Escherichia coli | Pure Magnesium | Not specified | 59.9% - 77.6% antibacterial effect | [4] |
| Staphylococcus aureus | Pure Magnesium | Not specified | 50.3% - 70.1% antibacterial effect | [4] |
| Staphylococcus epidermidis | Pure Magnesium | Not specified | 50.8% - 72.4% antibacterial effect | [4] |
| Pseudomonas aeruginosa | MgO Nanoparticles | 1.2 mg/mL | Minimum Bactericidal Concentration (MBC) | [5] |
| Candida albicans | MgO Nanoparticles | 0.5 mg/mL | Minimum Inhibitory Concentration (MIC) | [5] |
| Listeria monocytogenes | Mandelic Acid | 1.50 mg/mL | Minimum Inhibitory Concentration (MIC) | |
| Bacillus subtilis | Mandelic Acid | 1.50 mg/mL | Minimum Inhibitory Concentration (MIC) | |
| Salmonella Typhimurium | Mandelic Acid | 2.50 mg/mL | Minimum Inhibitory Concentration (MIC) |
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound is likely a synergistic effect of the mechanisms of both magnesium ions and mandelic acid.
Role of Magnesium
Magnesium's antimicrobial effects are multifaceted. At elevated concentrations, magnesium ions can decrease bacterial adherence to surfaces and disrupt biofilm formation[3]. The primary mechanism is believed to be the alkalinization of the local environment as magnesium corrodes, creating a pH that is inhospitable for bacterial growth[6][7]. Additionally, magnesium ions can interact with and permeabilize the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death[3].
Role of Mandelic Acid
Mandelic acid's antibacterial action is attributed to its properties as an alpha-hydroxy acid. Its larger molecular structure compared to other AHAs allows for slower penetration into microbial cells, making it a gentler antimicrobial agent[2]. It can disrupt the cell membrane of bacteria and interfere with essential metabolic pathways[8]. The effectiveness of mandelic acid is pH-dependent, with greater inhibitory effects observed at lower pH levels[1].
Signaling Pathway Diagram
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the antimicrobial spectrum of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Preparation of Bacterial Inoculum: Culture the test microorganism in an appropriate broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Microdilution Assay:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible turbidity is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Assay: Follow the MIC determination protocol as described above.
-
Subculturing: From the wells showing no visible growth in the MIC assay, transfer a small aliquot (e.g., 10 µL) to an agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Experimental Workflow Diagram
Caption: Workflow for determining MIC and MBC.
Conclusion and Future Directions
While direct experimental evidence for the antimicrobial spectrum of this compound is currently lacking, the known properties of its constituent parts suggest a promising potential as a broad-spectrum antimicrobial agent. The proposed mechanisms of action, including pH modulation, membrane disruption, and interference with metabolic pathways, provide a strong rationale for its further investigation.
Future research should focus on:
-
Direct Antimicrobial Susceptibility Testing: Performing MIC and MBC assays of this compound against a wide range of clinically relevant bacteria and fungi.
-
Comparative Studies: Directly comparing the efficacy of this compound with other established antimicrobial agents.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms through which this compound exerts its antimicrobial effects.
-
In Vivo Efficacy and Toxicity: Evaluating the performance and safety of this compound in animal models of infection.
The data and protocols presented in this guide offer a starting point for researchers to systematically validate the antimicrobial properties of this compound, a compound that holds potential for development as a novel therapeutic agent.
References
- 1. us.typology.com [us.typology.com]
- 2. cetaphil.com [cetaphil.com]
- 3. Antimicrobial Properties of Magnesium Open Opportunities to Develop Healthier Food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Study on the mechanism of antibacterial action of magnesium oxide nanoparticles against foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.technion.ac.il [cris.technion.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Benchmarking the Catalytic Activity of Magnesium Mandelate Against Other Lewis Acids: A Comparative Guide
In the landscape of Lewis acid catalysis, the quest for efficient, selective, and environmentally benign catalysts is a paramount objective for researchers in drug development and organic synthesis. Magnesium-based catalysts, particularly chiral complexes, have emerged as a promising class of Lewis acids due to the natural abundance, low toxicity, and unique reactivity of magnesium.[1][2][3] This guide provides a comparative overview of the catalytic activity of magnesium-based Lewis acids, with a conceptual focus on magnesium mandelate, placed in context with other commonly employed Lewis acid systems.
Overview of Lewis Acid Catalysis in Asymmetric Michael Addition
The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. The catalytic cycle, often initiated by a Lewis acid, involves the activation of an α,β-unsaturated carbonyl compound, rendering it more susceptible to nucleophilic attack. A chiral Lewis acid catalyst not only accelerates the reaction but also orchestrates the stereochemical outcome by creating a chiral environment around the reacting species.
Below is a generalized workflow for a Lewis acid-catalyzed asymmetric Michael addition reaction.
Caption: Generalized workflow for a Lewis acid-catalyzed asymmetric Michael addition.
Comparative Performance in Asymmetric Michael Additions
The following table summarizes the performance of various Lewis acid catalysts in asymmetric Michael addition reactions. It is important to note that the data is compiled from different studies and the reaction conditions (e.g., solvent, temperature, specific substrates) may vary. Therefore, this table should be interpreted as a general comparison of catalyst efficacy rather than a direct, controlled benchmark.
| Catalyst System | Michael Acceptor | Michael Donor | Yield (%) | Enantiomeric Excess (ee, %) | Reference Context |
| Magnesium-Based Catalysts | |||||
| Mg(OTf)₂/N,N'-Dioxide | Alkylidene Malonate | Isocyanide | up to 98 | up to 98.5 | [1] |
| in situ generated Mg-Catalyst | Cyclohexadienone | (intramolecular) | Good to Excellent | High | [1] |
| Dinuclear Mg-ProPhenol | Chalcones | Thiols | Good to Excellent | Moderate to Excellent | [4] |
| Other Common Lewis Acids | |||||
| Chiral Phosphoric Acid | β-Ketoesters | Methyl Vinyl Ketone | - | High | [5] |
| Sc(OTf)₃ | Various | Various | - | (not applicable for achiral) | [6][7] |
| ZnCl₂ (silica-supported) | (in Friedel-Crafts) | (in Friedel-Crafts) | High | (not applicable for achiral) | [8] |
| Lanthanide Triflates | (in Friedel-Crafts) | (in Friedel-Crafts) | High | (not applicable for achiral) | [8] |
Disclaimer: The data presented for "Other Common Lewis Acids" are in the context of various reactions, including Friedel-Crafts acylations, as direct comparative data in Michael additions under similar conditions to the magnesium catalysts was not available in the initial searches. Scandium triflate is a highly active Lewis acid catalyst in numerous C-C bond-forming reactions.[6][7]
Experimental Protocols
Below is a representative experimental protocol for a magnesium-catalyzed asymmetric Michael addition, based on procedures described in the literature.[4]
General Procedure for a Magnesium-Catalyzed Asymmetric Thia-Michael Addition:
-
Catalyst Preparation (in situ): To a solution of the chiral ligand (e.g., a ProPhenol derivative, 0.02 mmol) in a suitable anhydrous solvent (e.g., THF, 1.0 mL) under an inert atmosphere (e.g., argon) at room temperature, a solution of a magnesium source (e.g., Bu₂Mg, 1.0 M in heptane, 0.02 mmol) is added dropwise. The resulting mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Reaction Execution: The reaction mixture is cooled to the desired temperature (e.g., -20 °C). The Michael acceptor (e.g., a chalcone, 0.2 mmol) is then added, followed by the dropwise addition of the Michael donor (e.g., a thiol, 0.24 mmol).
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
Isolation and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Signaling Pathway and Logical Relationships
The catalytic cycle of a generic Lewis acid-catalyzed reaction can be visualized as a series of coordinated steps involving substrate activation, nucleophilic attack, and catalyst regeneration.
Caption: Catalytic cycle of a generic Lewis acid-catalyzed reaction.
Conclusion
Magnesium-based chiral Lewis acids represent a valuable and sustainable tool in asymmetric catalysis.[2][3] While a direct quantitative comparison with this compound is limited by the available literature, the broader family of chiral magnesium catalysts demonstrates high efficiency and enantioselectivity in key carbon-carbon bond-forming reactions such as the Michael addition.[1][4] Further research focusing on direct, systematic benchmarking of this compound against other prominent Lewis acids will be instrumental in fully elucidating its catalytic potential and positioning it within the arsenal of synthetic chemists.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric magnesium catalysis for important chiral scaffold synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective magnesium-catalyzed transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Scandium(III) Triflate Catalysis: A Review [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. allstudyjournal.com [allstudyjournal.com]
A Comparative Analysis of Dissolution Profiles for Different Magnesium Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dissolution performance of various magnesium-containing formulations, supported by experimental data. The following sections detail the experimental methodologies, present comparative dissolution data, and illustrate the typical workflow for such analyses. While specific data on magnesium mandelate formulations was not publicly available, this guide utilizes data from studies on other magnesium salts to illustrate the impact of formulation on dissolution profiles. This information is crucial for researchers and professionals in drug development to understand how formulation differences can affect the in vitro performance and potential bioavailability of magnesium supplements.
Comparative Dissolution Data
The dissolution rate of magnesium from solid oral dosage forms is significantly influenced by the choice of magnesium salt and the excipients used in the formulation. The following table summarizes the in vitro dissolution characteristics of fifteen different commercial magnesium supplement formulations, highlighting the wide range of dissolution profiles observed.
| Formulation Code | Magnesium Salt(s) | Dosage Form | Time to 80% Mg Release (minutes) | % Mg Released at 120 minutes |
| A | Mg oxide, Mg glycerophosphate | Tablet | < 10 | > 80 |
| B | Mg citrate | Tablet | < 10 | > 80 |
| C | Mg oxide | Tablet | > 120 | < 80 |
| D | Mg glycerophosphate | Tablet | < 10 | > 80 |
| E | Mg citrate | Capsule | < 10 | > 80 |
| F | Mg l-pidolate | Sachet | < 10 | > 80 |
| G | Mg pidolate, Mg citrate, Mg gluconate | Sachet | < 10 | > 80 |
| H | Mg chloride | Tablet | < 10 | > 80 |
| I | Mg oxide, Mg citrate | Sachet | > 120 | < 80 |
| J | Mg citrate | Tablet | < 10 | > 80 |
| K | Mg oxide | Tablet | < 10 | > 80 |
| L | Mg oxide | Tablet | > 120 | < 80 |
| M | Mg glycerophosphate | Tablet | < 10 | > 80 |
| N | Mg chloride | Tablet | > 120 | < 80 |
| O | Mg oxide | Tablet | 60 | > 80 |
Data adapted from a study by Blancquaert et al. (2019) on the bioavailability of magnesium supplements. The study highlights that immediate-release formulations typically release over 80% of their magnesium content within 10 minutes, while slow-release formulations may not reach this level even after 120 minutes[1].
In another study focusing on the impact of excipients, four different magnesium tablet formulations were compared. Formulation T1, which contained no cellulose derivatives, exhibited complete dissolution within 5 minutes. In contrast, formulations T2, T3, and T4, which contained increasing amounts of cellulose and/or its derivatives, showed a progressively slower rate of magnesium release. The observed order of dissolution was T1 < T3 < T2 < T4, demonstrating the significant retarding effect of cellulose derivatives on magnesium dissolution[2].
Experimental Protocols
The following sections describe the methodologies typically employed in the comparative dissolution studies of magnesium formulations.
In Vitro Dissolution Testing (USP Paddle Method)
This is a standard method used to assess the rate at which a drug substance dissolves from a solid dosage form.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of either 0.1N Hydrochloric Acid (HCl) to simulate gastric fluid or a phosphate buffer at pH 6.8 to simulate intestinal fluid. In some studies, ultrapure water is also used[1][2].
-
Temperature: The dissolution medium is maintained at a constant temperature of 37 ± 0.5 °C to mimic physiological conditions.
-
Agitation Speed: The paddle rotation speed is typically set at 50 or 100 revolutions per minute (rpm)[1][2]. A lower speed, such as 50 rpm, may be more discriminating in identifying differences between formulations[2].
-
Sampling: Aliquots of the dissolution medium (e.g., 2 mL) are withdrawn at predetermined time intervals (e.g., 5, 10, 30, 60, 90, and 120 minutes)[1][2].
-
Sample Analysis: The concentration of dissolved magnesium in the collected samples is determined using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a colorimetric magnesium assay kit[1][2].
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative dissolution study of magnesium tablet formulations.
This guide underscores the critical role of formulation in the dissolution of magnesium supplements. The choice of magnesium salt and the type and concentration of excipients can lead to significant differences in drug release profiles. For researchers and drug development professionals, understanding these relationships is paramount for designing formulations with desired in vitro performance and predictable in vivo behavior.
References
A Comparative Guide to the In Vivo Effects of Magnesium Salts and Potassium Citrate on Urinary Chemistry for Calcium Oxalate Stone Prevention
Introduction:
Recurrent calcium oxalate nephrolithiasis, the most common type of kidney stone disease, is significantly influenced by urinary chemistry. Key risk factors include hypercalciuria, hyperoxaluria, and hypocitraturia. Therapeutic interventions often aim to modulate these urinary parameters to reduce the supersaturation of calcium oxalate and inhibit crystal formation. While various magnesium and citrate salts are utilized for this purpose, this guide focuses on a comparative analysis of their in vivo effects.
It is important to note that a comprehensive search of published literature revealed a lack of specific in vivo studies validating the effect of magnesium mandelate on urinary chemistry for the prevention of kidney stones. Therefore, this guide will provide a detailed comparison of commonly studied and utilized alternatives: magnesium citrate , magnesium oxide , and potassium citrate , based on available experimental data. The potential effects of this compound can be inferred from the actions of its constituent ions, magnesium and mandelate, though this remains speculative without direct experimental validation.
Comparative Analysis of In Vivo Effects on Urinary Chemistry
The following table summarizes the quantitative data from in vivo studies on the effects of magnesium citrate, magnesium oxide, and potassium citrate on key urinary parameters relevant to calcium oxalate stone formation.
| Treatment | Dosage | Animal/Human Model | Change in Urinary Citrate | Change in Urinary Oxalate | Change in Urinary pH | Change in Urinary Magnesium | Reference |
| Magnesium Citrate | 10 mEq, 4 times/day (486 mg Mg/day) for 2 weeks | 7 normal subjects, 4 patients with recurrent calcium oxalate nephrolithiasis | Increased by 218-226 mg/day (with meals) | Decreased (with meals) | Not specified | Increased by 92-96 mg/day (with meals) | [1] |
| Magnesium Oxide | 10 mEq, 4 times/day (486 mg Mg/day) for 2 weeks | 7 normal subjects, 4 patients with recurrent calcium oxalate nephrolithiasis | Increased by 218-226 mg/day (with meals) | Decreased (with meals) | Not specified | Increased by 92-96 mg/day (with meals) | [1] |
| Potassium Citrate | 3819 ± 1796 mg/day (12.5 ± 5.9 mmol/day) | 43 patients with kidney stone formers (KSFs) | Significantly higher mean change compared to no treatment | Not specified | Increases urinary pH | Significantly higher mean change compared to no treatment | [2] |
| Potassium Citrate | 4 mmol/d for 18 weeks | Rats with hypercalciuric nephrolithiasis | Much higher | Much higher | Much higher | Not specified | [3][4] |
| Potassium-Sodium Citrate & Magnesium Oxide | Not specified | 25 normal male volunteers | Increased by 70.0% | Decreased by 66.5% (in patients) | Not specified | Increased by 44.2% | [5] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the results.
Study with Magnesium Citrate and Magnesium Oxide[1]:
-
Subjects: 7 healthy individuals and 4 patients with a history of recurrent calcium oxalate kidney stones.
-
Intervention: Administration of magnesium citrate or magnesium oxide at a dose of 10 mEq, four times a day (totaling 486 mg of magnesium per day) for a duration of two weeks. The supplements were given both on an empty stomach and with meals in different phases of the study.
-
Urine Collection: 24-hour urine samples were collected from the participants.
-
Analysis: The collected urine was analyzed for various biochemical parameters including magnesium, citrate, calcium, and oxalate levels. The study also assessed the urinary saturation of calcium oxalate and brushite.
Study with Potassium Citrate in Kidney Stone Formers[2]:
-
Subjects: 428 patients with a history of kidney stones, of whom 43 received potassium citrate treatment.
-
Intervention: Oral administration of potassium citrate at a mean dosage of 3819 ± 1796 mg per day.
-
Data Collection: This was an observational study using data from the Swiss Kidney Stone Cohort.
-
Analysis: The study evaluated the changes in urinary risk parameters, including urinary citrate and magnesium, in patients treated with potassium citrate compared to those who were not.
Study with Potassium Citrate in a Rat Model[3][4]:
-
Animal Model: Rats with induced hypercalciuric nephrolithiasis.
-
Intervention: The rats were fed a normal calcium (1.2%) diet supplemented with either potassium citrate or potassium chloride (4 mmol/d) for 18 weeks.
-
Urine Collection: Urine samples were collected from the rats for analysis.
-
Analysis: Urinary levels of citrate, phosphate, oxalate, and pH were measured and compared between the potassium citrate and potassium chloride groups.
Proposed Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the proposed mechanisms by which these compounds may influence urinary chemistry.
Caption: Proposed mechanism of this compound in reducing calcium oxalate stone risk.
Caption: General experimental workflow for in vivo validation of urinary chemistry modifiers.
Discussion
The available evidence strongly supports the use of magnesium citrate, magnesium oxide, and potassium citrate in modifying urinary chemistry to prevent calcium oxalate stones.
-
Magnesium Citrate and Magnesium Oxide: When taken with meals, both magnesium citrate and magnesium oxide have been shown to significantly increase urinary magnesium and citrate levels while decreasing urinary oxalate[1]. The increase in urinary citrate is a key benefit, as citrate is a potent inhibitor of calcium oxalate crystal formation. The decrease in urinary oxalate is likely due to the binding of magnesium with oxalate in the gut, reducing its absorption.
-
Potassium Citrate: Potassium citrate is a well-established therapy that effectively increases urinary citrate and pH[2][3][4]. The alkalizing effect of citrate metabolism contributes to the increase in urinary pH, which can further enhance the inhibitory activity against calcium oxalate stones. Some studies also show an increase in urinary magnesium with potassium citrate treatment[2].
Inference on this compound:
While no direct in vivo data exists for this compound, we can hypothesize its potential effects based on its components. The magnesium ion would be expected to exert effects similar to other magnesium salts, namely increasing urinary magnesium and potentially binding to intestinal oxalate. Mandelic acid is a weak organic acid. Its metabolic fate and impact on urinary pH and citrate excretion would need to be determined through specific studies. It is not possible to conclude its efficacy without such research.
Conclusion
References
- 1. Effect of magnesium citrate and magnesium oxide on the crystallization of calcium salts in urine: changes produced by food-magnesium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of potassium citrate on urinary risk profile, glucose and lipid metabolism of kidney stone formers in Switzerland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Potassium Citrate on the Kidney Stones Treatment in Rat [transresurology.com]
- 4. transresurology.com [transresurology.com]
- 5. Changes in urinary parameters after oral administration of potassium-sodium citrate and magnesium oxide to prevent urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of the stability of magnesium mandelate and magnesium oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the stability of magnesium mandelate, an organic magnesium salt, and magnesium oxide, an inorganic compound. The stability of a magnesium compound is a critical factor in its suitability for various applications, including pharmaceutical formulations, where it can impact shelf-life, bioavailability, and therapeutic efficacy. This comparison summarizes available data on their thermal, hygroscopic, and chemical stability, supported by experimental context.
Data Presentation: A Side-by-Side Look at Stability
The following table summarizes the known stability characteristics of this compound and magnesium oxide. It is important to note that while extensive quantitative data exists for magnesium oxide, the stability of this compound is less documented in publicly available literature, leading to a more qualitative assessment for the latter.
| Stability Parameter | This compound | Magnesium Oxide |
| Thermal Stability | Described as "stable in air" under normal conditions.[1] Specific decomposition temperature data from thermogravimetric analysis (TGA) is not readily available in the literature. As an organic salt, it is expected to decompose at a lower temperature than magnesium oxide. | Highly thermally stable.[2] Melting point is approximately 2852 °C.[2] It is used as a refractory material due to its ability to withstand high temperatures.[2] |
| Hygroscopicity | No specific quantitative data on moisture sorption is available. As a salt, it is expected to have some degree of hygroscopicity. | Known to be hygroscopic.[2] It reacts with water to form magnesium hydroxide (Mg(OH)₂), a reaction that is reversible upon heating.[2] |
| Chemical Stability | Decomposes in the presence of acids to form free mandelic acid.[1] The mandelate ligand can form stable complexes with various metal ions.[2][3][4][5] | Chemically stable, particularly in alkaline conditions. It reacts with acids in a neutralization reaction.[2] In the presence of chloride ions, it can be converted to the more soluble magnesium chloride.[6] |
| Photostability | No specific data available. Organic molecules can be susceptible to photodegradation. | Generally considered photostable. |
| Formulation Stability | Studies on the stability of various metal-mandelate complexes suggest good stability in solution under specific conditions.[2][3][4][5] | Used as a stabilizer in some drug formulations. However, in tablet formulations, its hygroscopicity can lead to changes in physical properties like hardness and disintegration time over time. |
Experimental Protocols
While direct comparative studies are lacking, the stability of these compounds is typically assessed using a range of standard analytical techniques.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods to evaluate thermal stability.
-
TGA Protocol: A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The temperature at which mass loss occurs indicates decomposition. For magnesium oxide, TGA would show minimal mass loss until very high temperatures are reached. For this compound, TGA would reveal the temperature at which the mandelate component begins to decompose.
-
DSC Protocol: A sample and a reference are heated at the same rate, and the difference in heat flow required to maintain them at the same temperature is measured. This can detect phase transitions, melting, and decomposition, providing information on the energy changes associated with these events.
Hygroscopicity Assessment
Hygroscopicity is determined by measuring the moisture sorption of a material at various relative humidity (RH) levels.
-
Dynamic Vapor Sorption (DVS): A sample is placed in a controlled environment where the RH is systematically varied. The change in mass of the sample is measured, generating a moisture sorption isotherm. This provides quantitative data on how much water the material absorbs at different humidity levels.
-
Saturated Salt Slurry Method: A simple method where samples are stored in sealed chambers containing saturated salt solutions that maintain a specific RH. The weight gain of the sample over time is measured.
Chemical Stability and Degradation Studies
Forced degradation studies are conducted to understand the chemical stability of a substance under various stress conditions.
-
Acid/Base Hydrolysis: The substance is exposed to acidic and basic solutions at different temperatures, and the extent of degradation is monitored over time, typically using High-Performance Liquid Chromatography (HPLC). This compound is known to decompose in acidic conditions.[1]
-
Oxidative Degradation: The substance is treated with an oxidizing agent (e.g., hydrogen peroxide), and the formation of degradation products is analyzed.
-
Photostability Testing: The substance is exposed to light of a specified wavelength and intensity for a defined period, and any changes in its physical or chemical properties are assessed.
Visualizing Stability-Related Pathways and Processes
The following diagrams illustrate key concepts related to the stability of this compound and magnesium oxide.
Conclusion
Magnesium oxide is a highly stable inorganic compound, particularly in terms of its thermal properties, making it suitable for applications involving high temperatures.[2] Its primary stability concern is its hygroscopic nature, which can lead to the formation of magnesium hydroxide and affect the physical properties of formulations.[2]
This compound, as an organic salt, is expected to have lower thermal stability than magnesium oxide, although specific data is not widely available. It is described as stable in air but susceptible to degradation by acids.[1] The stability of the metal-ligand bond in mandelate complexes suggests that it can be stable under certain conditions.[2][3][4][5]
The choice between this compound and magnesium oxide will depend on the specific application. For high-temperature applications where chemical inertness is required, magnesium oxide is the superior choice. In pharmaceutical formulations, the higher bioavailability often associated with organic magnesium salts might make this compound a more attractive option, provided its stability profile is suitable for the intended dosage form and storage conditions. Further experimental studies are required to provide a comprehensive quantitative comparison of the stability of this compound.
References
Correlating In Vitro Release with In Vivo Absorption of Magnesium Mandelate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective oral magnesium supplements necessitates a thorough understanding of the relationship between a salt's dissolution characteristics (in vitro) and its subsequent absorption in the body (in vivo). This guide provides a comparative analysis of a hypothetical magnesium mandelate formulation against two commonly available magnesium salts: magnesium citrate and magnesium oxide. By presenting experimental data and detailed protocols, this document aims to illustrate the principles of in vitro-in vivo correlation (IVIVC) in the context of magnesium supplementation.
Due to the limited availability of public data on this compound, a hypothetical yet scientifically plausible dataset has been generated for illustrative purposes. This allows for a direct comparison with established data for magnesium citrate and magnesium oxide, providing a framework for evaluating novel magnesium formulations.
Comparative Data Overview
The following tables summarize the in vitro dissolution and in vivo pharmacokinetic data for the three magnesium compounds.
Table 1: In Vitro Dissolution Profiles
| Time (minutes) | This compound (% Dissolved - Hypothetical) | Magnesium Citrate (% Dissolved) | Magnesium Oxide (% Dissolved) |
| 5 | 35 | 55[1][2] | <5[1][2] |
| 15 | 65 | 75 | <10 |
| 30 | 85 | 90 | 15 |
| 45 | 95 | >95 | 20[3] |
| 60 | >98 | >98 | 25 |
| 120 | >98 | >98 | 43[1][2] |
Table 2: In Vivo Pharmacokinetic Parameters
| Parameter | This compound (Hypothetical) | Magnesium Citrate | Magnesium Oxide |
| Bioavailability | Moderate to High | High[1][2] | Low[1][2][4] |
| Peak Serum Mg Increase (Cmax) | ~0.15 mEq/L | ~0.13 mEq/L[5] | ~0.03 mEq/L[5] |
| Time to Peak (Tmax) | ~2 hours | ~2-4 hours | ~4 hours |
| Cumulative Urinary Mg Excretion (0-4h post-dose) | ~0.18 mg/mg creatinine | ~0.22 mg/mg creatinine[1][2] | ~0.006 mg/mg creatinine[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods in the field and are intended to be reproducible.
In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
Objective: To determine the rate and extent of magnesium release from the solid dosage form in a simulated gastric fluid.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
-
Vessels (900 mL capacity)
-
Water bath maintained at 37 ± 0.5°C
-
Syringes and filters for sampling
Dissolution Medium:
-
900 mL of 0.1 N Hydrochloric Acid (HCl) to simulate gastric fluid.
Procedure:
-
Place one tablet of the magnesium formulation in each dissolution vessel.
-
Set the paddle rotation speed to 75 rpm[3].
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately.
-
Analyze the magnesium concentration in the filtrate using a suitable analytical method, such as inductively coupled plasma-optical emission spectrometry (ICP-OES) or atomic absorption spectroscopy.
-
Calculate the percentage of magnesium dissolved at each time point relative to the label claim.
In Vivo Bioavailability Study (Human Volunteers)
Objective: To assess the rate and extent of magnesium absorption into the systemic circulation following oral administration.
Study Design:
-
A randomized, crossover study design is recommended to minimize inter-subject variability.
-
Healthy adult volunteers with normal renal function should be recruited.
-
A washout period of at least one week should be implemented between treatments.
Procedure:
-
Subjects fast overnight before the administration of the magnesium supplement.
-
A baseline blood sample and a complete urine collection are obtained before dosing.
-
A single oral dose of the magnesium formulation is administered with a standardized volume of water.
-
Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-24 hours post-dose).
-
Serum and urine magnesium concentrations are determined using a validated analytical method.
-
Pharmacokinetic parameters such as Cmax, Tmax, and cumulative urinary excretion are calculated. It is crucial to correct for baseline magnesium levels in both serum and urine to accurately assess the absorption from the supplement.[5]
In Vitro-In Vivo Correlation (IVIVC) Workflow
The following diagram illustrates the logical workflow for establishing a correlation between in vitro dissolution data and in vivo absorption data.
Discussion and Conclusion
The presented data illustrates a clear relationship between the in vitro dissolution and in vivo bioavailability of different magnesium salts.
-
Magnesium Citrate: Exhibits high solubility in acidic conditions, leading to a rapid and extensive dissolution profile.[1][2] This translates to superior bioavailability, as evidenced by the significant increase in urinary magnesium excretion.[1][2]
-
Magnesium Oxide: Demonstrates poor solubility in the simulated gastric fluid, resulting in a slow and incomplete dissolution.[1][2] Consequently, its in vivo absorption is limited, making it a less bioavailable source of magnesium.[1][2][4]
-
This compound (Hypothetical): The hypothetical data for this compound is positioned to have a favorable dissolution profile, surpassing that of magnesium oxide and being comparable to magnesium citrate. This would suggest a correspondingly good bioavailability, making it a potentially effective option for magnesium supplementation.
References
- 1. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Magnesium Oxide in Supplements: Bioavailability and Safety [magnesiumking.com]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Magnesium Mandelate
For Immediate Reference: Key Safety and Handling Protocols for Magnesium Mandelate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.
| Equipment | Specifications | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side shields.[1][2] A full-face shield may be necessary for operations with a high risk of splashes or dust generation.[2] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Impermeable gloves, such as nitrile or neoprene.[3] Gloves should be inspected for integrity before each use. | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved dust respirator or mask should be used if handling generates dust, especially in poorly ventilated areas.[1][2][3] | To prevent inhalation of fine this compound dust. |
| Protective Clothing | A lab coat or other protective work clothing is necessary.[3] For handling larger quantities or in situations with a higher risk of fire, fire-resistant clothing is recommended.[1][2] | To protect skin and personal clothing from contamination and in case of fire. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. Safety shoes with no exposed steel parts are recommended when handling bulk quantities.[2] | To protect feet from spills and falling objects. |
Procedural Guidance for Handling and Disposal
Follow these step-by-step procedures for the safe handling and disposal of this compound to minimize risks and ensure regulatory compliance.
| Phase | Procedure |
| 1. Preparation | Ensure that a current Safety Data Sheet (SDS) for this compound or a similar compound is accessible.Work in a well-ventilated area, preferably within a fume hood, especially when generating dust.[1][3]Locate and verify the functionality of all nearby safety equipment, including eyewash stations, safety showers, and fire extinguishers.[1]Remove all potential ignition sources from the work area, as finely divided magnesium compounds can be flammable.[2][3] |
| 2. Handling | Avoid creating dust.[3] Use non-sparking tools for handling the solid material.[2]Measure and dispense the chemical carefully to prevent spills.Keep containers tightly closed when not in use.[4]Wash hands thoroughly after handling the material.[3] |
| 3. Storage | Store this compound in a cool, dry, and well-ventilated area.[1][3]Keep it away from moisture, heat, and incompatible materials such as strong acids and oxidizing agents.[3][4]Ensure storage containers are clearly labeled.[1] |
| 4. Spill Response | In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[4][5]For larger spills, evacuate the area and follow your institution's emergency procedures.Do not use water to clean up spills of magnesium-containing compounds, as this can create flammable hydrogen gas.[1] |
| 5. Disposal | Dispose of this compound waste in accordance with local, state, and federal regulations.For small quantities, some magnesium compounds may be considered non-hazardous and can be disposed of in regular trash, provided they are in a sealed container.[6] However, it is crucial to confirm this with your institution's environmental health and safety department.For larger quantities or if deemed hazardous, it must be disposed of as hazardous waste through a licensed contractor.[7][8] |
Safety Protocol Workflow
The following diagram illustrates the logical flow of safety procedures to be followed when working with this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
